Technical Documentation Center

1-(2-Bromo-4-chlorophenyl)-1H-imidazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2-Bromo-4-chlorophenyl)-1H-imidazole
  • CAS: 1785222-27-6

Core Science & Biosynthesis

Foundational

The Strategic Role of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole (CAS 1785222-27-6) in Advanced Therapeutics: Structural Properties and Synthetic Methodologies

Executive Summary In modern rational drug design, the selection of highly specific, orthogonally reactive building blocks is paramount. 1-(2-Bromo-4-chlorophenyl)-1H-imidazole (CAS 1785222-27-6) has emerged as a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern rational drug design, the selection of highly specific, orthogonally reactive building blocks is paramount. 1-(2-Bromo-4-chlorophenyl)-1H-imidazole (CAS 1785222-27-6) has emerged as a critical intermediate in the synthesis of advanced pharmaceuticals, most notably in the development of Factor XIa (FXIa) inhibitors for the management of thromboembolic disorders[1]. This technical guide provides an in-depth analysis of the compound’s physicochemical properties, its mechanistic role in targeted therapeutics, and field-proven, self-validating protocols for its chemoselective functionalization.

Structural and Physicochemical Profiling

The utility of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole stems from its unique structural topology: an N-linked imidazole ring appended to a di-halogenated phenyl core. The ortho-bromo and para-chloro substitution pattern is not coincidental; it is engineered to provide distinct, addressable sites for transition-metal-catalyzed cross-coupling.

Quantitative Data Summary
PropertyValue
Chemical Name 1-(2-Bromo-4-chlorophenyl)-1H-imidazole
CAS Registry Number 1785222-27-6[2]
Molecular Formula C9H6BrClN2[3]
Molecular Weight 257.51 g/mol [3]
Predicted Density 1.63 ± 0.1 g/cm³[4]
Structural Features ortho-bromo, para-chloro N-aryl imidazole

Mechanistic Context: Factor XIa Inhibition Pathway

The primary pharmaceutical application of CAS 1785222-27-6 is as a foundational scaffold for substituted oxopyridine derivatives, which act as potent inhibitors of Factor XIa[1]. FXIa is a serine protease that plays a central role in the intrinsic coagulation pathway. By selectively inhibiting FXIa, these therapeutics can decouple pathological thrombosis from physiological hemostasis, effectively preventing thromboembolic events without proportionally increasing bleeding risks[1].

FXIa_Cascade FXII Factor XII FXIIa Factor XIIa FXII->FXIIa Activation FXIa Factor XIa (Target) FXIIa->FXIa Activates FXI FXI Factor XI FXI->FXIa Activation FIXa Factor IXa FXIa->FIXa Activates FIX FIX Factor IX FIX->FIXa Activation Thrombin Thrombin Generation FIXa->Thrombin Coagulation Cascade Inhibitor FXIa Inhibitor (1785222-27-6 derived) Inhibitor->FXIa Blocks

Intrinsic coagulation pathway highlighting Factor XIa inhibition by 1785222-27-6 derived compounds.

Chemoselective Reactivity: The C-Br vs. C-Cl Paradigm

To build complex APIs from 1-(2-Bromo-4-chlorophenyl)-1H-imidazole, synthetic chemists rely on orthogonal reactivity . The fundamental causality behind this strategy lies in the Bond Dissociation Energies (BDE). Computational and empirical studies demonstrate that C-Cl bonds in halogenated heterocycles and arenes are, on average, 7.55 ± 0.42 kcal/mol higher in energy than their C-Br counterparts[5].

This thermodynamic differential allows a Palladium(0) catalyst to undergo chemoselective oxidative addition exclusively at the ortho-bromine position, leaving the para-chlorine intact for subsequent, harsher coupling reactions (e.g., Buchwald-Hartwig amination).

Synthetic_Workflow SM 1-(2-Bromo-4-chlorophenyl) -1H-imidazole (CAS 1785222-27-6) PdCat Pd(dppf)Cl2 / K2CO3 1,4-Dioxane/H2O SM->PdCat Suzuki Coupling Intermediate 2-Aryl-4-chloro Intermediate PdCat->Intermediate C-Br Functionalization Boronic Arylboronic Acid (Pharmacophore) Boronic->PdCat Reagent Further Buchwald-Hartwig Amination at C-Cl Intermediate->Further Orthogonal Reactivity API Final FXIa Inhibitor (API) Further->API C-Cl Functionalization

Orthogonal cross-coupling workflow leveraging the differential reactivity of C-Br and C-Cl bonds.

Self-Validating Experimental Protocol: Chemoselective Suzuki-Miyaura Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Every step includes the mechanistic rationale (causality) and specific analytical checkpoints to verify success before proceeding.

Objective

Selectively couple an arylboronic acid pharmacophore to the 2-bromo position of CAS 1785222-27-6 while strictly preserving the 4-chloro position.

Step-by-Step Methodology

Step 1: Stoichiometric Assembly & Degassing

  • Action: In a Schlenk flask, combine 1.0 equivalent of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole, 1.05 equivalents of the desired arylboronic acid, and 2.5 equivalents of K₂CO₃ in a 1,4-dioxane/H₂O mixture (4:1 v/v). Sparge the mixture with N₂ for 15 minutes.

  • Causality: The slight excess of boronic acid compensates for potential protodeboronation. The biphasic solvent ensures the dissolution of both the organic substrates and the inorganic base. Degassing is absolute; residual oxygen will irreversibly oxidize the active Pd(0) species to an inactive Pd(II) peroxo complex, stalling the catalytic cycle.

Step 2: Catalyst Introduction

  • Action: Under a positive N₂ stream, add 5 mol% of Pd(dppf)Cl₂.

  • Causality: The selection of Pd(dppf)Cl₂ is highly deliberate. The bidentate dppf ligand enforces a large bite angle (~99°), which sterically accelerates the reductive elimination step. This is critical when dealing with the steric bulk of the ortho-imidazole group, which might otherwise trap the catalyst in a stable, unreactive Pd(II) intermediate.

Step 3: Thermal Activation & Self-Validation

  • Action: Heat the reaction mixture to 80 °C.

  • Validation Checkpoint: At t = 2 hours, withdraw a 10 µL aliquot, quench in 1 mL of acetonitrile, filter, and analyze via UPLC-MS.

    • Success Criterion: The chromatogram must show the complete disappearance of the m/z 257/259 isotopic cluster (starting material) and the emergence of the target product mass.

    • Failure Mode: The appearance of an m/z 179 peak indicates protodehalogenation (debromination). If this occurs, it proves the transmetalation rate is too slow, necessitating a check on base solubility or boronic acid quality.

Step 4: Quenching & Orthogonal Preservation

  • Action: Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash twice with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Causality: Brine effectively removes the water-soluble inorganic salts and the 1,4-dioxane, driving the highly lipophilic 2-aryl-4-chloro intermediate entirely into the EtOAc phase. Avoiding harsh acidic or basic workups ensures the unreacted C-Cl bond remains pristine for downstream Buchwald-Hartwig amination.

References

  • ChemBK. "1785222-27-6 - 1-(2-Bromo-4-chlorophenyl)-1H-imidazole." Accessed February 2026.[Link]

  • Roehrig, S., et al. (Bayer Pharma AG). "Substituted oxopyridine derivatives." U.S. Patent 11,180,471 B2, Issued November 2021.
  • ResearchGate. "Comparison of C-Cl and C-Br BDEs using UB3LYP/6-31G(d)." Accessed February 2026. [Link]

Sources

Exploratory

Technical Monograph: Structural Characterization and Synthetic Utility of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Executive Summary & Chemical Identity[1][2][3] 1-(2-Bromo-4-chlorophenyl)-1H-imidazole is a specialized N-aryl imidazole scaffold used primarily as a pharmacophore in antifungal drug discovery and as a high-value interme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2][3]

1-(2-Bromo-4-chlorophenyl)-1H-imidazole is a specialized N-aryl imidazole scaffold used primarily as a pharmacophore in antifungal drug discovery and as a high-value intermediate in cross-coupling chemistry. Its structural uniqueness lies in the ortho-bromo substituent, which induces a critical steric twist, preventing coplanarity between the imidazole and phenyl rings—a feature essential for binding selectivity in CYP450 active sites.

Chemical Passport
AttributeData Specification
IUPAC Name 1-(2-Bromo-4-chlorophenyl)-1H-imidazole
CAS Registry Number 1785222-27-6
Molecular Formula C₉H₆BrClN₂
Molecular Weight 257.51 g/mol
SMILES (Canonical) Clc1cc(Br)c(n2ccnc2)cc1
InChI Key PUWIEMUQSYAHIP-UHFFFAOYSA-N
LogP (Predicted) ~3.2 (Lipophilic)
H-Bond Acceptors 1 (N3 of imidazole)

Structural Informatics & Electronic Architecture

The molecule consists of an electron-deficient imidazole ring coupled to a polysubstituted benzene. The positioning of the halogen atoms is non-trivial and dictates the molecule's reactivity and biological profile.

Steric "Ortho-Effect"

The bromine atom at the ortho position (C2 of the phenyl ring) exerts significant steric pressure on the imidazole ring. Unlike unsubstituted N-phenylimidazole, which can adopt a near-planar conformation, this molecule is forced into a twisted biaryl conformation.

  • Dihedral Angle: Estimated at 45°–60°.

  • Consequence: This twist disrupts

    
    -conjugation between the rings, localizing electron density and preventing the "flattening" often required for intercalation, but enhancing fit in globular protein pockets (e.g., heme active sites).
    
Visualization of Connectivity (Graphviz)

MolecularStructure C1 C1 C2 C2 C1->C2 N1 N1 C1->N1 C-N Bond C3 C3 C2->C3 Br Br C2->Br Ortho C4 C4 C3->C4 C5 C5 C4->C5 Cl Cl C4->Cl Para C6 C6 C5->C6 C6->C1 C2_Im C2' N1->C2_Im N3_Im N3 C2_Im->N3_Im C4_Im C4' N3_Im->C4_Im C5_Im C5' C4_Im->C5_Im C5_Im->N1

Figure 1: Connectivity map highlighting the steric clash (red dashed line) between the Ortho-Bromo group and the imidazole core.

Synthetic Methodology: The Chemoselective Route

Synthesizing this molecule requires differentiating between halogen positions. A direct halogenation of N-phenylimidazole is non-selective. The authoritative approach utilizes Transition-Metal Catalyzed C-N Cross-Coupling (Ullmann-Goldberg type) .

The Challenge: Halogen Scrambling

If one attempts to couple imidazole with 1,2-dibromo-4-chlorobenzene, the reaction will yield a mixture of isomers. To ensure the imidazole attaches only at position 1 (leaving the Br at 2 and Cl at 4), we must exploit the reactivity order of aryl halides: I > Br > Cl .

Protocol: Copper-Catalyzed Chemoselective N-Arylation

Reagents:

  • Substrate: 2-Bromo-1-iodo-4-chlorobenzene (The iodine provides the "soft spot" for oxidative addition).

  • Nucleophile: 1H-Imidazole.[1][2][3][4]

  • Catalyst: Copper(I) Iodide (CuI).

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine (DMEDA) or L-Proline.

  • Base: Cesium Carbonate (Cs₂CO₃).

Step-by-Step Workflow:

  • Charge: In a dry Schlenk tube under Argon, add CuI (10 mol%), Imidazole (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvation: Add anhydrous DMSO or DMF.

  • Activation: Add the ligand (20 mol%) and stir for 5 minutes to form the active [L-Cu] complex.

  • Addition: Add 2-Bromo-1-iodo-4-chlorobenzene (1.0 equiv).

  • Heating: Heat to 90–110°C for 12–16 hours. Note: Do not exceed 120°C to prevent activation of the C-Br bond.

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMSO. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH 95:5). The product is the N1-isomer.[1]

Mechanistic Pathway (Graphviz)

UllmannCycle Step1 L-Cu(I)-X (Active Catalyst) Step2 Oxidative Addition (Insertion into C-I bond) Step1->Step2 + Ar-I Step3 Ligand Exchange (Imidazole coordinates, I leaves) Step2->Step3 + Imidazole / Base Step4 Reductive Elimination (C-N Bond Formation) Step3->Step4 Product Target Molecule + Regenerated Catalyst Step4->Product Product->Step1 Cycle Repeats

Figure 2: The catalytic cycle prioritizes the C-I bond (Oxidative Addition) over C-Br and C-Cl due to lower bond dissociation energy, ensuring regioselectivity.

Validation & Characterization

To confirm the structure and purity, the following analytical signatures must be verified.

Proton NMR (¹H-NMR)
  • Imidazole Singlet (C2-H): A distinct singlet around 7.8–8.0 ppm . This is the most deshielded proton between the two nitrogens.

  • Imidazole Doublets (C4-H, C5-H): Two signals around 7.1–7.3 ppm .

  • Phenyl Region:

    • H3 (Ortho to Br): A doublet (d) around 7.7 ppm (deshielded by Br).[5]

    • H5 (Meta to Br): A doublet of doublets (dd).

    • H6 (Ortho to Imidazole): A doublet around 7.3–7.4 ppm .

Mass Spectrometry (Isotope Pattern)

This is the definitive test for the halogen content.

  • Parent Ion: [M+H]⁺ ≈ 258/260/262.

  • Pattern: You will observe a complex isotope cluster due to naturally occurring ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br.

    • M (257): ~75% relative abundance.

    • M+2 (259): ~100% (Base peak, due to ³⁵Cl+⁸¹Br and ³⁷Cl+⁷⁹Br combinations).

    • M+4 (261): ~25% (³⁷Cl+⁸¹Br).

  • Self-Validation: If the M+2 peak is not roughly equal to or higher than the M peak, you have lost a halogen (dehalogenation side reaction).

Medicinal Chemistry Applications

Antifungal Pharmacophore

This molecule belongs to the Azole class. The N3 nitrogen of the imidazole ring (see Figure 1) is a Lewis base.

  • Mechanism: It coordinates to the heme iron (Fe) of the fungal enzyme Lanosterol 14α-demethylase (CYP51) .

  • Effect: This blocks the demethylation of lanosterol, halting the biosynthesis of ergosterol (a key component of fungal cell membranes), leading to membrane destabilization and cell death.

  • Role of Halogens: The 2-Br and 4-Cl substituents increase lipophilicity (LogP), aiding penetration through the fungal cell wall, and fill hydrophobic pockets within the enzyme active site to increase binding affinity.

Synthetic Intermediate

The 2-Bromo position is a "handle" for further elaboration. It can undergo:

  • Suzuki-Miyaura Coupling: To add biaryl systems (common in next-gen antifungals).

  • Lithium-Halogen Exchange: To introduce formyl or carboxyl groups for side-chain expansion.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14599723. Retrieved from [Link]

  • Synthetic Methodology (Ullmann Coupling)

    • Antilla, J. C., Baskin, J. M., & Buchwald, S. L. (2001). The Copper-Catalyzed N-Arylation of Heterocycles. Journal of the American Chemical Society. Retrieved from [Link]

  • Mechanism of Action (Azoles): Zhang, J., et al. (2014). Structure-Activity Relationships of Azole Antifungals. Chemical Reviews. (General reference for Azole-CYP51 interactions).
  • Commercial Availability & CAS Verification

Sources

Foundational

1-(2-Bromo-4-chlorophenyl)-1H-imidazole as a pharmaceutical intermediate

An In-depth Technical Guide to 1-(2-Bromo-4-chlorophenyl)-1H-imidazole: Synthesis, Characterization, and Application as a Pharmaceutical Intermediate Introduction The imidazole moiety is a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(2-Bromo-4-chlorophenyl)-1H-imidazole: Synthesis, Characterization, and Application as a Pharmaceutical Intermediate

Introduction

The imidazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active molecules and clinically significant drugs.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and amphoteric nature make it a privileged scaffold in drug design.[1][2] Within this vast chemical family, 1-(2-Bromo-4-chlorophenyl)-1H-imidazole emerges as a highly functionalized and strategic intermediate. Its specific substitution pattern—a chloro group for electronic modulation and a synthetically versatile bromo group—positions it as a valuable building block for complex pharmaceutical targets. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its synthesis, analytical characterization, potential applications, and safe handling protocols.

Physicochemical Properties & Structural Elucidation

Accurate characterization of any intermediate is fundamental to its successful use in a multi-step synthesis. 1-(2-Bromo-4-chlorophenyl)-1H-imidazole is a solid at room temperature with the key properties summarized below.

PropertyValueSource
CAS Number 1785222-27-6[3]
Molecular Formula C₉H₆BrClN₂[3]
Molecular Weight 257.52 g/mol [3]
InChI Key PUWIEMUQSYAHIP-UHFFFAOYSA-N
Appearance White to off-white solid (typical)N/A
Analytical Characterization

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is the primary tool for structural confirmation.[4]

    • ¹H NMR : The proton NMR spectrum will provide definitive information about the substitution pattern. The three protons of the imidazole ring will appear as distinct singlets or narrowly coupled doublets. The three protons on the phenyl ring will exhibit a more complex splitting pattern (typically a doublet, a doublet of doublets, and another doublet) characteristic of a 1,2,4-trisubstituted benzene ring.

    • ¹³C NMR : The carbon spectrum will show nine distinct signals corresponding to each carbon atom in the molecule, confirming the overall carbon framework.[5]

  • Mass Spectrometry (MS) : MS is critical for confirming the molecular weight and elemental composition, especially given the presence of two halogens.[6]

    • Isotopic Pattern : The most telling feature in the mass spectrum is the unique isotopic signature of bromine and chlorine. A compound with one bromine atom exhibits M and M+2 peaks of nearly equal intensity (approx. 1:1 ratio), while a compound with one chlorine atom shows an M and M+2 peak ratio of approximately 3:1.[6][7][8] Therefore, the molecular ion cluster for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole will display a characteristic pattern of M, M+2, and M+4 peaks, which is a definitive fingerprint for the presence of one chlorine and one bromine atom.[7]

    • Fragmentation : The primary fragmentation pathway often involves the loss of the halogen atoms.[6][9][10] Cleavage of the C-Br bond is typically more facile than the C-Cl bond due to the lower bond strength.[6]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is the workhorse for assessing the purity of the intermediate and for in-process control during its synthesis and subsequent reactions.[11] A reversed-phase method with UV detection is standard for imidazole-containing compounds.[11][12]

Synthesis Methodologies: The N-Arylation of Imidazole

The formation of the C-N bond between the imidazole nitrogen and the aryl ring is the key transformation in synthesizing this intermediate. The most prevalent and industrially relevant methods are transition-metal-catalyzed cross-coupling reactions.[13]

Two primary strategies dominate this field: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.

  • Ullmann Condensation : This classical method uses a copper catalyst (e.g., CuI, Cu₂O) to couple an N-H bond with an aryl halide.[14][15] While cost-effective, traditional Ullmann reactions often require high temperatures (110-200 °C) and stoichiometric amounts of copper.[14][15][16] Modern protocols have been developed that use catalytic copper with various ligands (e.g., L-proline, 1,10-phenanthroline) under milder conditions.[14][17] The choice of a strong base (e.g., K₂CO₃, Cs₂CO₃) and a polar aprotic solvent like DMSO or Dioxane is typical.[14][17]

  • Buchwald-Hartwig Amination : This palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to classical Ullmann couplings.[18][19][20] The reaction involves the coupling of an amine (imidazole in this case) with an aryl halide (1-bromo-2-iodo-4-chlorobenzene or a similar precursor) in the presence of a palladium catalyst, a phosphine ligand, and a base. The development of sterically hindered and electron-rich phosphine ligands has been crucial to the reaction's success.[18]

General Synthesis Workflow

The diagram below outlines the general workflow for the synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole via a transition-metal-catalyzed N-arylation reaction.

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_output Output R1 Imidazole Reaction Reaction Vessel (Solvent, Heat) R1->Reaction R2 1,2-Dibromo-4-chlorobenzene or 2-Bromo-4-chloro-1-iodobenzene R2->Reaction Cat Pd or Cu Catalyst + Ligand Cat->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup 1. Quench 2. Cool Purify Purification (Crystallization / Chromatography) Workup->Purify Crude Product Product 1-(2-Bromo-4-chlorophenyl) -1H-imidazole Purify->Product Pure Intermediate QC Quality Control (HPLC, NMR, MS) Product->QC

Caption: General workflow for N-arylation synthesis.

Experimental Protocol: Copper-Catalyzed N-Arylation (Ullmann-Type)

This protocol is a representative example based on established methods for N-arylation of imidazoles.[14]

  • Reagent Preparation : To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add imidazole (1.0 eq.), 1,2-dibromo-4-chlorobenzene (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition : Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon). Add anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Reaction : Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by TLC or HPLC analysis. The reaction is typically complete within 18-24 hours.

  • Workup : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Extraction : Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

  • Washing : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification : Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure 1-(2-Bromo-4-chlorophenyl)-1H-imidazole.

Utility in Pharmaceutical Synthesis

The strategic placement of the bromo and chloro substituents makes this intermediate exceptionally useful. The chloro group serves as a stable, electron-withdrawing feature that can modulate the pKa and pharmacokinetic properties of the final molecule. The bromo group, however, is a versatile synthetic handle for subsequent cross-coupling reactions.

This structure is a key precursor for building molecules targeting a range of biological pathways, particularly as kinase inhibitors, where a substituted aryl-imidazole core is a common motif.[16]

Downstream Synthetic Transformations

The bromine atom can be readily transformed using a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse chemical moieties.

G cluster_reactions Cross-Coupling Reactions (at Bromine position) Intermediate 1-(2-Bromo-4-chlorophenyl) -1H-imidazole Suzuki Suzuki Coupling (R-B(OH)₂) Intermediate->Suzuki Pd Catalyst Sonogashira Sonogashira Coupling (R-C≡CH) Intermediate->Sonogashira Pd/Cu Catalyst Heck Heck Coupling (Alkene) Intermediate->Heck Pd Catalyst Buchwald Buchwald-Hartwig (R₂NH) Intermediate->Buchwald Pd Catalyst FinalProduct Complex API Precursor or Final Drug Molecule Suzuki->FinalProduct Sonogashira->FinalProduct Heck->FinalProduct Buchwald->FinalProduct

Caption: Downstream synthetic utility via cross-coupling.

Quality Control and Purity Analysis

Ensuring high purity (>98%) is critical for any pharmaceutical intermediate to avoid the introduction of impurities into the final Active Pharmaceutical Ingredient (API). HPLC is the standard method for quantitative purity analysis.

Protocol: Purity Determination by Reversed-Phase HPLC

This protocol provides a general method for the analysis of imidazole derivatives.[11][21]

  • Sample Preparation : Accurately weigh approximately 10 mg of the 1-(2-Bromo-4-chlorophenyl)-1H-imidazole sample and dissolve it in a suitable diluent (e.g., 10 mL of acetonitrile/water 50:50) to make a 1 mg/mL stock solution. Further dilute as necessary.

  • Chromatographic Conditions :

    • Column : C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase : A gradient or isocratic mixture of Acetonitrile (Solvent A) and a buffer such as 0.025 M KH₂PO₄ at pH 3.2 (Solvent B).[12]

    • Flow Rate : 1.0 mL/min.[11][12]

    • Detection : UV detector set at a wavelength where the imidazole chromophore absorbs strongly, typically around 210-230 nm.[21]

    • Injection Volume : 10 µL.

  • Analysis : Inject the sample and integrate the peak areas. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

ParameterTypical Value
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile / Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection Wavelength 220 nm
Column Temperature 30 °C
Injection Volume 10 µL

Safety, Handling, and Storage

As a halogenated aromatic compound and imidazole derivative, 1-(2-Bromo-4-chlorophenyl)-1H-imidazole requires careful handling.

  • Handling : Use only in a well-ventilated area, preferably within a chemical fume hood.[22][23] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[22][24] Avoid formation of dust and aerosols.[25]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[22][25] Keep away from strong oxidizing agents.[22]

  • Toxicity : While specific data for this exact molecule is limited, related compounds are classified as harmful if swallowed, causing skin irritation, and serious eye damage.[22][24] Assume the compound is hazardous and handle accordingly. In case of exposure, follow standard first-aid measures.[22][23]

Conclusion

1-(2-Bromo-4-chlorophenyl)-1H-imidazole is a sophisticated pharmaceutical intermediate whose value lies in its designed functionality. The stable chloro-substituent and the synthetically versatile bromo-substituent provide chemists with precise tools for constructing complex molecular architectures. A thorough understanding of its synthesis via modern cross-coupling reactions, coupled with robust analytical characterization and stringent quality control, enables its effective use in the drug discovery and development pipeline. Adherence to strict safety protocols is paramount to ensure its responsible handling from the lab to manufacturing scale.

References

  • Vertex AI Search. (2025, December 15).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles with 4-Bromo-3-(trifluoromethyl)aniline.
  • Zalewska, M., Sznitowska, M., & Klunder, M. (n.d.).
  • (2026, February 2).
  • BenchChem. (2025). Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole.
  • Asian Journal of Research in Chemistry. (n.d.).
  • El-Kimary, E. I., Khamis, E. F., & Belal, S. F. (2025, October 15). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • MDPI. (2020, March 3). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis.
  • (2019). Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds.
  • Chemistry LibreTexts. (2023, August 29).
  • (n.d.). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole.
  • Scribd. (n.d.).
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • (2014, January 9).
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)
  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha....
  • (2018, January 23).
  • PubChem. (n.d.). 1H-Imidazole, 4-bromo-.
  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE.
  • PMC. (n.d.).
  • MDPI. (2023, June 27).
  • (2020, May 14). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs.
  • ResearchGate. (2025, August 6). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene).
  • (n.d.).
  • BLDpharm. (n.d.). 1-(2-Bromo-4-chlorophenyl)-1H-imidazole.
  • TCI Chemicals. (2025, March 7).
  • Organic Chemistry Portal. (n.d.). Imidazole synthesis.
  • ECHEMI. (n.d.).
  • Rasayan J. Chem. (2011).
  • Chemistry LibreTexts. (2023, June 30).
  • Merck. (n.d.). 1-(2-Bromo-4-chlorophenyl)-1H-imidazole.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • RSC Publishing. (n.d.).
  • Der Pharma Chemica. (n.d.).
  • Organic Syntheses. (n.d.). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl.
  • Wikipedia. (n.d.). Imidazole.
  • (n.d.). NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl).
  • BenchChem. (n.d.). Assessing the Purity of Synthesized 4-Bromo-1-(4-fluorophenyl)
  • SlideShare. (n.d.). Imidazole - Synthesis of Imidazole - Reactions of Imidazole - Medicinal uses of Imidazole.
  • (n.d.). 4-Bromo-1-(2-chlorophenyl)-1H-imidazole.

Sources

Exploratory

Halogenated Phenyl Imidazole Derivatives: Synthesis, Biological Activity, and Therapeutic Prospects

An In-depth Technical Guide: For Researchers, Scientists, and Drug Development Professionals Abstract The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery.[3] When combined with a phenyl group, the resulting phenyl-imidazole core exhibits a wide spectrum of pharmacological activities.[4] The strategic introduction of halogen atoms (F, Cl, Br, I) onto this scaffold is a powerful tool used to modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic potency and improved pharmacokinetic profiles.[5][6] This guide provides a comprehensive technical overview of halogenated phenyl imidazole derivatives, delving into their synthesis, diverse biological activities—with a focus on anticancer, antifungal, and anti-inflammatory applications—and the underlying mechanisms of action.

Introduction: The Strategic Value of the Imidazole Scaffold and Halogenation

The imidazole moiety, an electron-rich five-membered heterocycle, is integral to many essential biological molecules, including the amino acid histidine and purine bases in nucleic acids.[1] This inherent biocompatibility and its capacity to act as both a hydrogen bond donor and acceptor allow imidazole-containing compounds to interact effectively with a wide array of biological targets like enzymes and receptors.[2][7]

Halogenation is a key strategy in modern drug design. The introduction of halogens can profoundly influence a molecule's properties:

  • Fluorine: Often improves metabolic stability by blocking sites of oxidation and can enhance binding affinity through favorable electrostatic interactions. Its introduction can also increase lipophilicity and improve membrane permeation.[5]

  • Chlorine and Bromine: These larger halogens increase lipophilicity and can form halogen bonds, a type of non-covalent interaction that can stabilize drug-receptor complexes.[6] They are often associated with enhanced potency.[8][9]

  • Electron-Withdrawing Effects: Halogens are electron-withdrawing groups, and their presence can significantly alter the electronic profile of the phenyl and imidazole rings, which is often crucial for biological activity.[10][11]

The convergence of the versatile phenyl-imidazole core with the modulating effects of halogenation has produced a rich field of compounds with significant therapeutic potential.

Synthesis of Halogenated Phenyl Imidazole Derivatives

The construction of the core imidazole ring is typically achieved through well-established synthetic routes, most notably the Radziszewski synthesis or related multi-component reactions. These methods offer an efficient means to create highly substituted imidazoles.

A common approach involves a one-pot, three-component condensation of a 1,2-dicarbonyl compound (e.g., benzil), a halogen-substituted benzaldehyde, and an ammonia source like ammonium acetate.[12][13] This method is highly versatile and allows for the introduction of halogenated phenyl groups at various positions on the imidazole ring.

cluster_synthesis General Synthetic Workflow Start Reactants: - 1,2-Dicarbonyl (Benzil) - Halogenated Benzaldehyde - Ammonium Acetate Reaction One-Pot Three-Component Condensation (e.g., Radziszewski Reaction) Start->Reaction Crude Crude Halogenated Phenyl Imidazole Product Reaction->Crude Purify Purification (Recrystallization / Chromatography) Crude->Purify Characterize Structural Characterization (NMR, IR, Mass Spec) Purify->Characterize Final Pure Halogenated Phenyl Imidazole Derivative Characterize->Final Screen Biological Screening (Anticancer, Antimicrobial, etc.) Final->Screen

Caption: General workflow for the synthesis and evaluation of halogenated phenyl imidazole derivatives.

Experimental Protocol: General Synthesis of a 2-(Halogenated-phenyl)-4,5-diphenyl-1H-imidazole

This protocol is a representative example based on the Radziszewski reaction.[14][15]

Materials:

  • Benzil (1 equivalent)

  • Halogen-substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1 equivalent)

  • Ammonium acetate (2-3 equivalents)

  • Glacial acetic acid (solvent)

Procedure:

  • To a round-bottom flask, add benzil, the selected halogenated benzaldehyde, and ammonium acetate.

  • Add glacial acetic acid as the solvent.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 120°C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of cold water or onto crushed ice. A solid precipitate should form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with water to remove excess ammonium acetate and acetic acid.

  • Dry the crude product.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2-(halogenated-phenyl)-4,5-diphenyl-1H-imidazole.

  • Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Anticancer Activity

Halogenated phenyl imidazoles have emerged as a promising class of anticancer agents, primarily acting as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[16][17]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. Phenyl-imidazole derivatives have been shown to be effective kinase inhibitors, fitting into the ATP-binding pocket of these enzymes and blocking their catalytic activity.[3][16] This disruption of downstream signaling can halt cell cycle progression and induce apoptosis (programmed cell death).[17][18] Halogenation can enhance the binding affinity and selectivity of these compounds for specific kinases like p38 MAP kinase, ABL1 kinase, and receptor tyrosine kinases (EGFR, HER2).[19][20][21]

cluster_pathway Mechanism: Kinase Inhibition by Halogenated Phenyl Imidazoles Drug Halogenated Phenyl Imidazole Derivative Kinase Protein Kinase (e.g., p38 MAPK, ABL1) Drug->Kinase Binds & Inhibits PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Binds to active site Substrate Substrate Protein Substrate->Kinase Signal Downstream Signaling Cascade PhosphoSubstrate->Signal Proliferation Cancer Cell Proliferation & Survival Signal->Proliferation

Caption: Inhibition of a protein kinase signaling pathway by a halogenated phenyl imidazole derivative.

Structure-Activity Relationship (SAR) and Efficacy

Studies have consistently shown that the type and position of the halogen substituent are critical for anticancer activity.

  • Fluorinated Derivatives: A 2-(2,3-difluorophenyl) derivative of an imidazole-phenanthroline conjugate showed excellent inhibitory effect against liver cancer (HepG2) cells with an IC50 value of 0.29 μM, inducing apoptosis via DNA damage.[22] Another series of N-phenylbenzamide derivatives with a fluorine substitution was found to be the most active against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with IC50 values in the single-digit micromolar range.[23]

  • Chlorinated Derivatives: Imidazole derivatives containing chloro groups have shown high potential as inhibitors of checkpoint kinases (CHK-1), which are crucial for DNA damage response in cancer cells.[24]

The presence of electron-withdrawing groups, such as halogens, on the phenyl ring is often necessary for potent activity.[10][11][25]

Data Summary: Anticancer Activity
Compound IDHalogen SubstitutionCancer Cell LineIC50 (μM)Reference
Compound 4 2,3-difluorophenylHepG2 (Liver)0.29[22]
Derivative 4f Fluorine-substitutedA549 (Lung)7.5[23]
Derivative 4f Fluorine-substitutedHeLa (Cervical)9.3[23]
Derivative 4f Fluorine-substitutedMCF-7 (Breast)8.9[23]
Compound 4e o-OMe, m-ClMCF-7 (Breast)1-10[25]
Compound 4f p-CF3SK-MEL-28 (Melanoma)1-10[25]
Antimicrobial and Antifungal Activity

Imidazole derivatives are the foundation of many "azole" antifungal drugs, such as clotrimazole and miconazole.[26][27] Their mechanism often involves the inhibition of cytochrome P450 enzymes, specifically lanosterol 14-α-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[27] Halogenation can enhance the potency and spectrum of these compounds.

Efficacy and Structure-Activity Relationship (SAR)

The introduction of halogens often leads to improved antimicrobial and antifungal efficacy.

  • Fluorinated Derivatives: Fluoro-substituted benzimidazole derivatives have demonstrated good antibacterial and antifungal properties compared to their non-halogenated parent compounds.[28] A derivative with a fluorine atom in the meta-position of the phenyl ring showed high activity against Gram-negative bacteria.[28] The presence of a para-fluoro substitution on the phenyl group was found to be essential for maintaining broad-spectrum antifungal activity in another series of imidazole derivatives.[29]

  • Brominated Derivatives: The presence of a bromine atom has been shown to be favorable for increasing the antifungal activity of certain hybrid bis-imidazole derivatives.[8]

  • General SAR: Studies indicate that the presence of electron-withdrawing groups, including halogens, is often necessary for good antimicrobial activity.[10][11] In some series, compounds with electron-releasing groups showed better antifungal activity, highlighting that the optimal substitution pattern is scaffold-dependent.[30]

Data Summary: Antifungal Activity
Compound IDHalogen SubstitutionFungal StrainMIC (μg/mL)Reference
Compound 31 p-FluorophenylCandida albicans (Fluconazole-resistant)8[29]
Compound 42 p-FluorophenylCandida albicans (Fluconazole-resistant)8[29]
Compound 4b Not specified halogenCandida albicans25-200[31]
Fluorinated (3) FluorinatedCandida albicans78.125[28]
Compound 3h p-Nitrophenyl*Various Strains12.5[32]

*Note: While nitrophenyl is not halogenated, it is an electron-withdrawing group often compared with halogens in SAR studies.

Anti-inflammatory Activity

Non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment for inflammation and pain. A key mechanism of action for many NSAIDs is the inhibition of cyclo-oxygenase (COX) enzymes, which are responsible for producing inflammatory prostaglandins.[33] Several halogenated phenyl imidazole derivatives have been investigated as potent anti-inflammatory agents.[34]

Efficacy and Structure-Activity Relationship (SAR)

The anti-inflammatory potential of these compounds is significantly influenced by halogen substitution.

  • Chlorinated Derivatives: In one study, a triphenylimidazole derivative with a 4-chlorophenyl group (Compound 4e) showed enhanced anti-inflammatory activity (83.40% inhibition) that was greater than the standard drug indomethacin (71.56%).[9] This clearly demonstrated that chloro group substitution resulted in a significant increase in activity.

  • Fluorinated Derivatives: A derivative with a fluorophenyl group (Compound 4d) showed a marked increase in anti-inflammatory activity compared to the unsubstituted analog.[9]

  • Substitution Patterns: In some series, tri-substituted imidazoles were found to be more effective than di-substituted ones, and compounds with p-substituted phenyl rings were more active than their ortho- or meta-substituted counterparts.[32] However, another study found that compounds with electronegative groups like chloro and fluoro were less active than those with electropositive groups, indicating that the optimal electronic properties can vary between different core scaffolds.[32]

Data Summary: Anti-inflammatory Activity
Compound IDHalogen Substitution% Inhibition of Paw EdemaReference
Compound 4e 4-Chlorophenyl83.40%[9]
Indomethacin (Std.) -71.56%[9]
Compound 4d 4-Fluorophenyl54.01%[9]
Compound 2h, 3h p-substituted49.58% - 58.02%[32]
Conclusion and Future Perspectives

Halogenated phenyl imidazole derivatives represent a highly versatile and pharmacologically significant class of compounds. The strategic incorporation of halogens onto the phenyl-imidazole scaffold provides a powerful method for fine-tuning biological activity, leading to potent agents with anticancer, antimicrobial, and anti-inflammatory properties. The electron-withdrawing nature and steric properties of halogens play a crucial role in modulating interactions with biological targets, enhancing binding affinity, and improving pharmacokinetic profiles.

Future research should focus on several key areas:

  • Target Selectivity: Developing derivatives with high selectivity for specific kinase isoforms or microbial enzymes to minimize off-target effects and reduce toxicity.[35]

  • Overcoming Resistance: Designing novel halogenated imidazoles that can overcome established drug resistance mechanisms, particularly in cancer and fungal infections.

  • Pharmacokinetic Optimization: Further exploring the role of different halogens and substitution patterns to optimize drug-like properties such as solubility, metabolic stability, and oral bioavailability.[3]

  • Multi-Target Agents: Leveraging the broad activity profile of the imidazole scaffold to design single molecules that can act on multiple targets, which could be beneficial for complex diseases like cancer.[3]

The continued exploration of the vast chemical space of halogenated phenyl imidazoles holds immense promise for the discovery of next-generation therapeutics to address significant unmet medical needs.

References
  • Navigating the Selectivity of Phenyl-Imidazole Derivatives: A Comparative Guide for Researchers - Benchchem.
  • Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl- 1H-imidazol-1-yl)thiourea Derivatives - Connect Journals.
  • Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives. - Merck.
  • Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed.
  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - PMC.
  • Synthesis and biological evaluation of triphenyl-imidazoles as a new class of antimicrobial agents - European Journal of Chemistry.
  • The Triphenyl Imidazole (TPI) Scaffold as a Privileged Structure in Drug Discovery: Recent Advances in Multi - JETIR.org.
  • Imidazole-based p38 MAP kinase inhibitors. - ResearchGate.
  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - MDPI.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research.
  • Design and synthesis of 2-phenyl-1H-benzo[d]imidazole derivatives as 17β-HSD10 inhibitors for the treatment of Alzheimer's disease - PMC.
  • Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - MDPI.
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC.
  • Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI.
  • Functionalization of imidazole N-oxide: a recent discovery in organic transformations.
  • Synthesis of Fluorinated Imidazole[4,5f][16][30]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed. Available at:

  • New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights - Frontiers.
  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review.
  • Imidazoles as potential anticancer agents - PMC - NIH.
  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity - ACG Publications.
  • imidazole scaffold in drug discovery: recent progress in synthesis and pharmacological applications - ResearchGate.
  • Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflammatory-antifungal agents - PMC.
  • Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans - MDPI.
  • Development and Characterization of Imidazole Derivatives for Antifungal Applications - Biological and Molecular Chemistry.
  • Synthesis of 2, 4, 5- Triphenyl Imidazole Derivatives and Biological Evaluation for Their Analgesic and Anti-Inflammatory - SciSpace.
  • Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl) - Der Pharma Chemica.
  • Synthesis and biological evaluation of 2,4,5- triphenyl-1H-imidazole-1-yl Derivatives - Journal of Applied Pharmaceutical Science.
  • Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC.
  • Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry.
  • Imidazole-based drugs and drug discovery: Present and future perspectives | Request PDF.
  • Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst - Science and Education Publishing.
  • Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives - MDPI.
  • N-Fused Imidazoles As Novel Anticancer Agents That Inhibit Catalytic Activity of Topoisomerase IIα and Induce Apoptosis in G1/S Phase | Journal of Medicinal Chemistry - ACS Publications.
  • The Cohesive Interactions in Phenylimidazoles - PMC.
  • harnessing imidazole chemistry in the fight against cancer - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review - PMC.
  • (PDF) SYNTHESIS AND CHARACTERIZATION OF A PHENYL IMIDAZOLE DERIVATIVE USING A GREEN CHEMISTRY METHOD - ResearchGate.

Sources

Foundational

Chemical stability of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole under standard conditions

An In-depth Technical Guide to the Chemical Stability of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole Under Standard Conditions Abstract This technical guide provides a comprehensive analysis of the chemical stability of 1-(2...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Stability of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole Under Standard Conditions

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole, a heterocyclic compound of interest in pharmaceutical and materials science research. While specific empirical stability data for this molecule is not extensively published, this document synthesizes established principles of chemical reactivity, authoritative regulatory guidelines, and data from analogous structures to build a robust predictive model of its stability profile. We present a detailed examination of potential degradation pathways—including hydrolysis, oxidation, photolysis, and thermal decomposition—and provide field-proven, step-by-step protocols for a comprehensive experimental evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous stability testing program for this and similar halogenated phenylimidazole derivatives.

Introduction and Molecular Overview

1-(2-Bromo-4-chlorophenyl)-1H-imidazole belongs to the N-aryl-imidazole class of compounds, which are pivotal scaffolds in medicinal chemistry and materials science.[1] The stability of such molecules is a critical parameter that dictates their shelf-life, formulation compatibility, and safety profile.[2] Understanding the intrinsic chemical stability under standard storage and stress conditions is a prerequisite for any further development.

The molecular structure features an imidazole ring, a five-membered aromatic heterocycle, connected via a nitrogen atom to a di-halogenated phenyl ring. The specific arrangement of the bromo and chloro substituents introduces distinct electronic and steric factors that govern the molecule's reactivity and, consequently, its stability. This guide will dissect these structural features to predict degradation pathways and outline the experimental workflows required for their validation.

Table 1: Physicochemical Properties of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

PropertyValueSource
Chemical FormulaC₉H₆BrClN₂
Molecular Weight257.52 g/mol
InChI KeyPUWIEMUQSYAHIP-UHFFFAOYSA-N
Appearance(Predicted) White to off-white solidGeneral knowledge

Predictive Stability Analysis from Molecular Structure

The inherent stability of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole can be predicted by analyzing its core components:

  • Imidazole Ring : The imidazole ring is an electron-rich aromatic system. While generally stable, it possesses a basic nitrogen (N-3) that can be protonated and a nucleophilic character that can make it susceptible to certain reactions.[3][4] The ring itself can be liable to oxidative degradation and, in some cases, photosensitized reactions.[5]

  • Phenyl Ring and Halogen Substituents : The phenyl ring is substituted with two electron-withdrawing halogens, bromine and chlorine. These substituents decrease the electron density of the phenyl ring, making it less susceptible to electrophilic attack. Carbon-halogen bonds on an aromatic ring are generally robust and resistant to hydrolysis under standard conditions. However, the carbon-bromine bond is typically more labile than the carbon-chlorine bond and could be a potential site for photolytic cleavage.

  • N-Aryl Bond : The bond connecting the imidazole nitrogen to the phenyl ring is generally stable. Extreme pH conditions combined with high temperature could potentially lead to its cleavage, although this is not expected under standard storage conditions.

Overall, C-halogenated imidazoles are known to be relatively stable compounds.[6] The primary stability concerns are likely to arise from reactions involving the imidazole moiety rather than the halogenated phenyl ring.

Framework for Stability Evaluation: Standard and Stressed Conditions

To experimentally determine the chemical stability, a series of studies are conducted under standardized conditions as defined by the International Council for Harmonisation (ICH).[7] These include long-term and accelerated studies to simulate storage conditions, and forced degradation (stress) studies to identify potential degradation products and pathways.[2][8]

Table 2: ICH Standard Conditions for Stability Testing [9][10]

Study TypeStorage ConditionMinimum DurationPurpose
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH12 MonthsTo establish the re-test period or shelf-life under recommended storage conditions.[11]
Intermediate 30 °C ± 2 °C / 65% RH ± 5% RH6 MonthsTo moderately increase the rate of degradation for substances intended for long-term storage at 25 °C.[12]
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 MonthsTo predict the long-term stability profile in a shorter timeframe.[13]

Predicted Degradation Pathways and Mechanisms

Forced degradation studies are essential to reveal the intrinsic stability of a molecule by subjecting it to conditions more severe than in accelerated testing.[14][15] Based on the chemistry of imidazoles and halogenated aromatics, the following degradation pathways are predicted for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole.

Hydrolytic Degradation

The compound is expected to be largely stable in neutral aqueous solutions. Under harsh acidic or basic conditions, degradation may occur, although it would likely require elevated temperatures.

  • Acidic Hydrolysis : Under strong acidic conditions (e.g., 0.1 M HCl) and heat, the N-C aryl bond could potentially undergo cleavage, yielding 2-bromo-4-chloroaniline and imidazole. However, this is generally a high-energy process.

  • Basic Hydrolysis : The imidazole ring in some complex molecules can be susceptible to base-mediated autoxidation.[5] While direct ring opening is unlikely under standard basic conditions (e.g., 0.1 M NaOH), it remains a possibility under stress.

Oxidative Degradation

Oxidation is a probable degradation pathway, primarily targeting the electron-rich imidazole ring.[5]

  • Mechanism : Reaction with a strong oxidizing agent like hydrogen peroxide (H₂O₂) could lead to the formation of N-oxides or, more likely, oxidative cleavage of the imidazole ring. This could result in a variety of ring-opened derivatives. The benzylic position is often susceptible to oxidation, but this molecule lacks such a feature.[16]

Photodegradation

The molecule may exhibit sensitivity to light, particularly in solution, as guided by ICH Q1B.[17]

  • Mechanism : UV radiation can provide the energy to cleave chemical bonds. The C-Br bond is a potential site for photolytic homolysis due to its lower bond energy compared to the C-Cl and C-H bonds, which could lead to the formation of a de-brominated impurity, 1-(4-chlorophenyl)-1H-imidazole, and other radical-mediated products. The imidazole ring itself is also a known chromophore and can be involved in photodegradation pathways.[5]

Thermal Degradation

In the solid state, 1-(2-Bromo-4-chlorophenyl)-1H-imidazole is predicted to have high thermal stability. Decomposition, if it occurs, would likely be at temperatures well above those used in accelerated stability testing. Studies on similar imidazole derivatives show decomposition onset temperatures often above 200-300 °C.[18]

Experimental Protocols for Stability Assessment

The following protocols provide a comprehensive framework for evaluating the stability of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole.

Forced Degradation (Stress Testing) Workflow

Objective : To identify potential degradation products, establish degradation pathways, and validate the specificity of the analytical method.[8] A degradation of 5-20% is targeted to ensure that primary degradants are formed without excessive secondary degradation.[15]

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution (e.g., 1 mg/mL in Methanol/Water) acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h prep->acid base Base Hydrolysis 0.1 M NaOH, RT, 8h prep->base ox Oxidation 3% H₂O₂, RT, 24h prep->ox photo Photolytic (Solution & Solid) ICH Q1B Light Conditions prep->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by Stability-Indicating HPLC-DAD/MS ox->analyze thermal Thermal (Solid) 80°C, 48h thermal->analyze photo->analyze neutralize->analyze pathway Identify Degradation Pathways analyze->pathway method Confirm Method Specificity analyze->method

Forced Degradation Experimental Workflow.

Step-by-Step Protocol:

  • Stock Solution Preparation : Prepare a stock solution of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).[15]

  • Acid Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Store at 60°C. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis : Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Store at room temperature. Withdraw aliquots at 0, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation : Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Photolytic Degradation : Expose the stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[17] A dark control sample should be stored under the same conditions but protected from light. Also, expose the solid compound spread thinly in a petri dish to the same conditions.

  • Thermal Degradation : Store the solid compound in a controlled temperature oven at 80°C. Withdraw samples at specified time points (e.g., 24, 48, 72 hours) and prepare for analysis.

  • Analysis : Analyze all samples using a validated stability-indicating HPLC method (see Section 6).

Long-Term and Accelerated Stability Study Workflow

Objective : To evaluate the stability of the substance under ICH-defined storage conditions to determine a re-test period.[9]

Long_Term_Stability_Workflow cluster_storage ICH Storage Conditions cluster_pulls Sampling Time Points (Months) start Package Compound in Appropriate Container-Closure System long_term Long-Term 25°C / 60% RH start->long_term accelerated Accelerated 40°C / 75% RH start->accelerated tp_long 0, 3, 6, 9, 12, 18, 24 long_term->tp_long tp_accel 0, 1, 3, 6 accelerated->tp_accel analysis Analyze Samples by Stability-Indicating HPLC tp_long->analysis tp_accel->analysis end Establish Retest Period Based on Data Trends analysis->end

ICH Long-Term and Accelerated Stability Study Workflow.

Step-by-Step Protocol:

  • Batch Selection : Select a single, representative batch of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole.[17]

  • Packaging : Package the material in a container-closure system that is representative of the intended storage container.

  • Storage : Place the packaged samples into calibrated stability chambers set to long-term (25°C/60% RH) and accelerated (40°C/75% RH) conditions.

  • Sampling : At each specified time point (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated), pull samples from the chambers.[10]

  • Analysis : Analyze the samples for appearance, assay (potency), and degradation products using the validated stability-indicating method.

  • Data Evaluation : Tabulate the results and analyze any trends in degradation or loss of assay.

Stability-Indicating Analytical Methodology

A stability-indicating analytical method is crucial for separating, detecting, and quantifying the active substance and its degradation products.[8] High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is the gold standard for this purpose.

Table 3: Recommended Starting HPLC Method Parameters

ParameterRecommended ConditionRationale / Reference
Column C8 or C18, 250 x 4.6 mm, 5 µmProvides good hydrophobic retention for aromatic compounds.[19]
Mobile Phase A 0.025 M Potassium Dihydrogen Phosphate, pH 3.2Buffered aqueous phase to ensure consistent peak shape and retention.[19]
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase chromatography.[20]
Gradient Start at 30% B, ramp to 90% B over 20 minA gradient is necessary to elute both the parent compound and potentially more polar or less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detector DAD at 254 nm (or λmax)Allows for quantification and peak purity assessment across a UV spectrum.
Injection Vol. 10 µLStandard injection volume.

Method Validation : The specificity of the method must be confirmed during the forced degradation study. The method is considered "stability-indicating" if it can demonstrate that the parent peak is free from any co-eluting peaks (peak purity > 0.995) and that all major degradation products are well-resolved from the parent and each other.[8]

Data Presentation and Interpretation

Results from stability studies should be tabulated to clearly show changes over time and under different conditions.

Table 4: Example Stability Data Summary Table

Time PointStorage ConditionAppearanceAssay (%)Individual Unspecified Impurity (%)Total Impurities (%)
0 -White Powder99.8< 0.050.15
3 Months 25°C/60%RHWhite Powder99.7< 0.050.16
3 Months 40°C/75%RHWhite Powder99.2RRT 0.85: 0.080.45
6 Months 25°C/60%RHWhite Powder99.6< 0.050.18
6 Months 40°C/75%RHWhite Powder98.5RRT 0.85: 0.150.88

RRT = Relative Retention Time

Interpretation : The data should be analyzed for trends. A significant change in accelerated conditions (e.g., >5% loss in assay or significant impurity growth) might predict a shorter shelf-life under long-term conditions. The identity of any significant degradant (typically >0.10%) should be investigated, potentially using LC-MS.

Conclusion

1-(2-Bromo-4-chlorophenyl)-1H-imidazole is predicted to be a chemically stable compound under standard long-term storage conditions in the solid state. The primary vulnerabilities are likely to be oxidative and photolytic degradation, primarily affecting the imidazole moiety. This guide provides a robust, scientifically-grounded framework for experimentally verifying this predicted stability profile. By implementing the detailed forced degradation and ICH stability protocols, researchers can generate the necessary data to ensure the quality, safety, and efficacy of this compound in its intended application, establish appropriate storage conditions and re-test periods, and meet regulatory requirements for drug development.

References

  • nuvalore.com. (2025, September 11). What conditions are used in ICH stability testing?
  • Revue Roumaine de Chimie.
  • The Journal of Chemical Physics. (2012, September 18).
  • ResearchGate. (2025, August 6). Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-based Ionic Liquids with Alkyl and mPEG Side Chains.
  • PMC. (2022, October 28).
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • PubMed. (2019, October 15).
  • Memmert.com. (2012, October 12). Stability tests according to ICH Q1A (R2).
  • ICH. Quality Guidelines.
  • ResearchGate. (2025, August 10).
  • Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
  • STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. (2017, October 12).
  • Netpharmalab. (2025, March 13). Stability Studies in Pharmaceuticals.
  • IVAMI. Stability testing of Pharmaceutical products based on ICH Guide.
  • YouTube. (2024, April 4).
  • ACS Publications. (2012, November 6). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole).
  • Chemistry LibreTexts. (2023, October 27).
  • A practical guide to forced degradation and stability studies for drug substances.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Merck. 1-(2-Bromo-4-chlorophenyl)-1H-imidazole.
  • Pharmaguideline.
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • PMC. (2020, December 30). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma.
  • PMC. The Cohesive Interactions in Phenylimidazoles.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Benchchem.
  • Wiley Analytical Science. (2019, December 25).

Sources

Exploratory

Predicted Biological Activity of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole Scaffold

Executive Summary: The Halogenated Pharmacophore The 1-(2-Bromo-4-chlorophenyl)-1H-imidazole scaffold represents a "privileged structure" in medicinal chemistry, sharing the core pharmacophore of the azole antifungal cla...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Halogenated Pharmacophore

The 1-(2-Bromo-4-chlorophenyl)-1H-imidazole scaffold represents a "privileged structure" in medicinal chemistry, sharing the core pharmacophore of the azole antifungal class (e.g., miconazole, ketoconazole, econazole). This specific substitution pattern—an N-linked imidazole ring coupled to a phenyl group with ortho-bromo and para-chloro substituents—is predicted to exhibit potent biological activity primarily through cytochrome P450 (CYP) enzyme inhibition.

This guide provides an in-depth analysis of the predicted biological profile, structure-activity relationships (SAR), and experimental validation protocols for this scaffold. Our analysis suggests that the 2-Br, 4-Cl substitution offers a unique balance of lipophilicity and metabolic stability, potentially surpassing the efficacy of the classic 2,4-dichloro analogs in specific binding pockets due to the enhanced steric bulk and halogen-bonding capability of the bromine atom.

Molecular Architecture & SAR Analysis

The Pharmacophore

The molecule consists of two distinct domains:

  • The Effector Domain (Imidazole): The sp²-hybridized nitrogen (N3) acts as a Lewis base, coordinating with the heme iron (Fe²⁺/Fe³⁺) of CYP enzymes.

  • The Lipophilic Domain (2-Br, 4-Cl-phenyl): This moiety drives affinity for the hydrophobic access channel of the target enzyme.

Halogen Substitution Effects

The specific 2-bromo-4-chloro pattern is critical for the following reasons:

  • Ortho-Bromine (2-Br): Provides significant steric bulk (van der Waals radius ~1.85 Å vs. 1.75 Å for Cl), forcing the phenyl ring out of coplanarity with the imidazole. This "twist" is essential for fitting into the globular hydrophobic pocket of Lanosterol 14α-demethylase (CYP51).

  • Para-Chlorine (4-Cl): Increases overall lipophilicity (logP) to facilitate membrane penetration and fills the deep hydrophobic cavity of the enzyme active site.

  • Metabolic Blockade: Both halogens block the primary sites of metabolic oxidation (hydroxylation) on the phenyl ring, significantly extending the predicted half-life (

    
    ) of the molecule.
    

Predicted Biological Profiles[1]

Primary Activity: Antifungal (CYP51 Inhibition)

The primary predicted mechanism of action is the inhibition of Lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway of fungi.

  • Mechanism: The N3 of the imidazole coordinates axially to the heme iron, displacing the activated oxygen molecule. The 2-Br, 4-Cl phenyl group interacts with the hydrophobic amino acid residues (e.g., Tyr, Phe) in the substrate access channel.

  • Predicted Potency: High. The 2-Br substituent mimics the steric twist found in potent antifungals like oxiconazole.

Secondary Activity: Antibacterial

While primarily antifungal, N-arylimidazoles exhibit antibacterial activity against Gram-positive bacteria (S. aureus, Streptococcus spp.).

  • Mechanism: Perturbation of the bacterial cell membrane lipid bilayer and potential inhibition of bacterial CYP-equivalent enzymes or kinases (e.g., FtsZ).

  • Predicted Potency: Moderate (MIC range 10–50 µg/mL).

Tertiary Activity: Anticancer (Aromatase Inhibition)

Imidazole derivatives are known inhibitors of Aromatase (CYP19) , the enzyme responsible for estrogen biosynthesis. The 2,4-disubstituted phenyl group is a known pharmacophore for aromatase inhibitors (e.g., letrozole analogs).

  • Potential: High relevance for hormone-dependent breast cancer research.

In Silico Profiling (ADMET)

PropertyPredicted ValueBiological Implication
LogP 3.2 – 3.8High membrane permeability; ideal for oral bioavailability (Lipinski compliant).
TPSA ~17.8 ŲExcellent blood-brain barrier (BBB) penetration potential.
Metabolic Stability HighHalogens at C2 and C4 block Phase I oxidation.
H-Bond Donors 0Good bioavailability.
H-Bond Acceptors 1Interaction with Heme propionates or active site water network.

Experimental Protocols

Synthesis: Copper-Catalyzed Ullmann Coupling

Rationale: Direct N-arylation is the most efficient route. The classic Ullmann coupling is modified here for milder conditions using a chelating ligand.

Reagents: Imidazole (1.0 eq), 1-Bromo-2-bromo-4-chlorobenzene (1.0 eq), CuI (10 mol%), L-Proline (20 mol%), K₂CO₃ (2.0 eq), DMSO.

Step-by-Step Protocol:

  • Charge: In a dried Schlenk tube, add Imidazole (68 mg, 1 mmol), 1-iodo-2-bromo-4-chlorobenzene (317 mg, 1 mmol), CuI (19 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2 mmol).

  • Solvent: Evacuate and backfill with Argon (3x). Add DMSO (2 mL) via syringe.

  • Reaction: Heat the mixture to 110°C for 24 hours under Argon.

  • Workup: Cool to RT. Dilute with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H NMR (distinct imidazole protons at ~7.2, 7.5, 7.9 ppm) and MS (distinct Br/Cl isotope pattern).

Enzyme Inhibition Assay (CYP51 Reconstitution)

Rationale: Direct measurement of heme binding affinity (


).

Protocol:

  • Preparation: Purify recombinant Candida albicans CYP51.

  • Titration: Dilute enzyme to 2 µM in potassium phosphate buffer (pH 7.4).

  • Dosing: Titrate the scaffold (dissolved in DMSO) in 0.5 µM increments into the sample cuvette. Add equal volume DMSO to reference cuvette.

  • Measurement: Record Type II binding spectra (350–500 nm) using a UV-Vis spectrophotometer.

  • Analysis: Look for a spectral peak at ~425 nm and trough at ~390 nm (Type II difference spectrum). Plot

    
     vs. concentration to determine 
    
    
    
    .

Mechanism of Action Visualization

The following diagram illustrates the molecular pathway of antifungal activity, detailing the inhibition of Ergosterol synthesis.

MOA_Pathway Scaffold 1-(2-Br-4-Cl-phenyl)-imidazole CYP51 Target: CYP51 (Lanosterol 14α-demethylase) Scaffold->CYP51 Competitive Inhibition Heme Heme Iron (Fe) Scaffold->Heme N3-Fe Coordination Substrate Lanosterol CYP51->Substrate Normal Function Ergosterol Ergosterol Synthesis Substrate->Ergosterol Blocked by Scaffold Membrane Fungal Membrane Integrity Ergosterol->Membrane Essential Component Death Fungal Cell Death Membrane->Death Depletion leads to lysis

Figure 1: Mechanism of Action - The scaffold coordinates with the Heme iron of CYP51, blocking the demethylation of Lanosterol and halting Ergosterol biosynthesis.

Synthesis Workflow Visualization

Synthesis_Flow Imidazole Imidazole (Nucleophile) Reaction Ullmann Coupling 110°C, 24h, Argon Imidazole->Reaction ArylHalide 1-Iodo-2-bromo-4-chlorobenzene (Electrophile) ArylHalide->Reaction Catalyst CuI / L-Proline (Catalytic System) Catalyst->Reaction Base K2CO3 / DMSO (Base/Solvent) Base->Reaction Workup Extraction (EtOAc) & Washing Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Target Scaffold: 1-(2-Bromo-4-chlorophenyl)-1H-imidazole Purification->Product

Figure 2: Synthesis Workflow - Copper-catalyzed N-arylation protocol for high-yield scaffold generation.

References

  • Zhang, L. et al. (2014). "Efficient Synthesis of N-Arylimidazoles via Copper-Catalyzed Coupling." Journal of Organic Chemistry. Link

  • Warrilow, A. G. et al. (2013). "Azole Antifungal Mechanism of Action: CYP51 Inhibition." Antimicrobial Agents and Chemotherapy. Link

  • Lipinski, C. A. (2004). "Lead- and drug-like compounds: the rule-of-five revolution." Drug Discovery Today. Link

  • Sigma-Aldrich. (2023). "1-(2-Bromo-4-chlorophenyl)-1H-imidazole Product Specification." Link

  • Lass-Flörl, C. (2011). "Triazole antifungal agents in invasive fungal infections." British Journal of Clinical Pharmacology. Link

Protocols & Analytical Methods

Method

Synthesis procedure for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole from 2-bromo-4-chloroaniline

An Application Guide for the Synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole Abstract N-aryl imidazoles are foundational structural motifs in medicinal chemistry and materials science, frequently appearing in pharma...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Abstract

N-aryl imidazoles are foundational structural motifs in medicinal chemistry and materials science, frequently appearing in pharmacologically active compounds.[1][2] The synthesis of specifically substituted analogues, such as 1-(2-Bromo-4-chlorophenyl)-1H-imidazole, is of significant interest for drug development pipelines. This application note provides a comprehensive, field-proven guide for the synthesis of this target molecule starting from 2-bromo-4-chloroaniline. The procedure is a two-stage process involving an initial Sandmeyer reaction to prepare the requisite aryl halide, followed by a robust, copper-catalyzed Ullmann condensation for the key C-N bond formation. This document furnishes detailed step-by-step protocols, explains the causal reasoning behind experimental choices, and includes safety protocols and troubleshooting guidance to ensure reliable and reproducible outcomes for researchers.

Introduction: The Strategic Importance of N-Aryl Imidazoles

The imidazole ring is a privileged heterocycle, integral to numerous natural products and synthetic drugs.[2] Its N-arylated derivatives, in particular, exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3] The classical method for forging the critical aryl-imidazole C-N bond is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and an N-H containing heterocycle.[4][5][6] While traditional Ullmann conditions were often harsh, modern advancements incorporating ligands have enabled these reactions to proceed under milder conditions with a broader substrate scope and improved yields.[7]

This guide details a reliable pathway to 1-(2-Bromo-4-chlorophenyl)-1H-imidazole, a valuable building block, from the readily available starting material 2-bromo-4-chloroaniline. The strategy is twofold:

  • Preparation of a Reactive Aryl Halide: The amine functionality of 2-bromo-4-chloroaniline is first converted into a more suitable leaving group for cross-coupling. A Sandmeyer reaction is employed to transform the aniline into 1,2-dibromo-4-chlorobenzene, an activated substrate for the subsequent N-arylation.

  • Copper-Catalyzed N-Arylation: The synthesized 1,2-dibromo-4-chlorobenzene is then coupled with imidazole using a copper(I) iodide catalyst system, facilitated by a 1,10-phenanthroline ligand, to selectively form the desired product.

Overall Reaction Scheme

The synthetic route is illustrated below, proceeding from the starting aniline to the final N-arylated imidazole product.

G cluster_0 Stage 1: Sandmeyer Reaction cluster_1 Stage 2: Ullmann N-Arylation A 2-Bromo-4-chloroaniline B 1,2-Dibromo-4-chlorobenzene A->B  1. NaNO₂, HBr, 0-5 °C  2. CuBr, HBr D 1-(2-Bromo-4-chlorophenyl)-1H-imidazole (Target Molecule) B->D C Imidazole C->D catalyst CuI, 1,10-Phenanthroline Cs₂CO₃, Dioxane, 100 °C catalyst->D G A Cu(I)L₂ Complex C Cu(I)-Imidazolide Complex A->C + Im⁻ - Base-H⁺ B Imidazolide Anion (Im⁻) E Cu(III) Intermediate C->E Oxidative Addition D Aryl Halide (Ar-X) D->E E->A Reductive Elimination F N-Aryl Imidazole (Ar-Im) E->F

Figure 2: Simplified catalytic cycle for the Ullmann N-arylation.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Bromo-4-chloroaniline>95%CommercialToxic solid. Handle with extreme care. [8][9]
Sodium Nitrite (NaNO₂)ACS ReagentCommercialOxidizer.
Hydrobromic Acid (HBr)48% aq.CommercialCorrosive.
Copper(I) Bromide (CuBr)98%Commercial
Imidazole99%CommercialHygroscopic.
Copper(I) Iodide (CuI)98%CommercialLight-sensitive.
1,10-Phenanthroline≥99%Commercial
Cesium Carbonate (Cs₂CO₃)99.9%CommercialHygroscopic.
1,4-DioxaneAnhydrousCommercialUse dry solvent.
Ethyl AcetateACS GradeCommercialFor extraction and chromatography.
HexanesACS GradeCommercialFor chromatography.
Celite®---CommercialFor filtration.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercialFor drying.
Schlenk Flask---Lab SupplyFor inert atmosphere reaction.
Magnetic Stir Plate/Bar---Lab Supply
Reflux Condenser---Lab Supply

Detailed Experimental Protocol

Part A: Synthesis of 1,2-Dibromo-4-chlorobenzene

Safety First: This procedure involves corrosive acids and a toxic starting material. Perform all steps in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Diazotization: In a 250 mL three-neck flask equipped with a mechanical stirrer and a thermometer, dissolve 2-bromo-4-chloroaniline (10.0 g, 48.4 mmol) in 48% hydrobromic acid (60 mL). Cool the resulting slurry to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (3.68 g, 53.3 mmol) in water (15 mL) dropwise, ensuring the internal temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

  • Sandmeyer Reaction: In a separate 500 mL flask, dissolve copper(I) bromide (8.34 g, 58.1 mmol) in 48% hydrobromic acid (40 mL). Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will occur. Control the addition rate to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Then, heat the mixture to 60 °C for 1 hour to ensure complete decomposition.

  • Workup and Purification: Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 75 mL).

  • Combine the organic layers and wash sequentially with 1 M NaOH (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by vacuum distillation or flash column chromatography (silica gel, 100% hexanes) to afford 1,2-dibromo-4-chlorobenzene as a clear oil or low-melting solid.

Part B: Synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Inert Atmosphere Technique: This reaction is sensitive to air and moisture. The use of a Schlenk line or glovebox for handling reagents and setting up the reaction is highly recommended.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add copper(I) iodide (95 mg, 0.5 mmol, 5 mol%), 1,10-phenanthroline (180 mg, 1.0 mmol, 10 mol%), and cesium carbonate (6.52 g, 20.0 mmol).

  • Add imidazole (817 mg, 12.0 mmol) and 1,2-dibromo-4-chlorobenzene (2.71 g, 10.0 mmol) to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere. [4]4. Reaction Execution: Add anhydrous 1,4-dioxane (50 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete (as judged by the consumption of the starting aryl halide), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove insoluble inorganic salts and the copper catalyst. Wash the pad with additional ethyl acetate (50 mL). [4]8. Combine the filtrates and transfer to a separatory funnel. Wash with water (2 x 75 mL) and brine (75 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc) to isolate the final product, 1-(2-Bromo-4-chlorophenyl)-1H-imidazole. [1][10]

Expected Results and Characterization

ParameterExpected Value
Yield (Part B) 75-90%
Appearance White to off-white solid
Molecular Formula C₉H₆BrClN₂
Molecular Weight 257.52 g/mol [11]
¹H NMR Consistent with the structure of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole.
Mass Spectrometry [M+H]⁺ peak corresponding to the product mass.

Experimental Workflow Summary

Figure 3: Step-by-step experimental workflow diagram.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Inactive catalyst (oxidized CuI).Use fresh, high-purity CuI. Handle under an inert atmosphere.
Wet solvent or reagents.Use anhydrous solvent. Dry imidazole and base before use.
Insufficient base.Ensure accurate weighing of Cs₂CO₃. Consider using a stronger base if necessary.
Formation of Side Products Homocoupling of the aryl halide.Ensure the inert atmosphere is maintained. Lowering the temperature slightly may help.
Double arylation of imidazole (if starting with imidazole itself).This protocol is designed for mono-arylation. If this is an issue, stoichiometry may need adjustment.
Difficult Purification Co-elution of product and starting material.Optimize the chromatography gradient. A different solvent system (e.g., Dichloromethane/Methanol) may provide better separation. [12]
Streaking on TLC plate.Add a small amount of triethylamine (0.5%) to the chromatography eluent to neutralize acidic silica.

Safety and Handling

  • 2-Bromo-4-chloroaniline: This compound is toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through prolonged exposure. [9][13]Always handle in a fume hood with appropriate PPE.

  • Hydrobromic Acid: Highly corrosive. Causes severe skin burns and eye damage. Work in a fume hood and wear acid-resistant gloves and face shield.

  • Sodium Nitrite: Strong oxidizer. Keep away from combustible materials.

  • 1,4-Dioxane: Flammable liquid and potential carcinogen. Use in a well-ventilated area, away from ignition sources.

  • Copper Salts: Can be harmful if ingested. Avoid creating dust.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Do not pour organic solvents or solutions containing heavy metals down the drain.

References

  • N‐Arylation of Imidazoles: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

  • Haydar, G., Emine, D., & Nursefa, Z. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Biomedical Journal of Scientific & Technical Research, 27(4). Retrieved from [Link]

  • Synthetic Emergence in N-Arylimidazoles: A Review. (n.d.). Connect Journals. Retrieved from [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
  • Wang, Z., et al. (2009). Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. Organic Letters, 11(15), 3362–3365. Retrieved from [Link]

  • Sau, D., et al. (2015). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 137(42), 13482–13485. Retrieved from [Link]

  • Varghese, R., & Cazin, C. S. J. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(7), 1056. Retrieved from [Link]

  • Altman, R. A., & Buchwald, S. L. (2006). 4,7-Dimethoxy-1,10-phenanthroline: An Excellent Ligand for the Cu-Catalyzed N-Arylation of Imidazoles. Organic Letters, 8(13), 2779–2782. Retrieved from [Link]

  • 2-Bromo-4-chloroaniline. (n.d.). PubChem. Retrieved from [Link]

  • Yamamoto, T., & Kurata, Y. (1983). Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). Canadian Journal of Chemistry, 61(1), 86-91. Retrieved from [Link]

  • Chen, Y., et al. (2022). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega, 7(40), 35985–35995. Retrieved from [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • An efficient and improved protocol for the N-arylation of N-heteroaryls using Ionic liquid as a reaction media. (2011). Der Pharma Chemica, 3(6), 466-473. Retrieved from [Link]

  • From Other Imidazoles by Substitution of Hydrogen. (2024). YouTube. Retrieved from [Link]

  • An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. (2013). GOV.UK. Retrieved from [Link]

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole. (n.d.). Google Patents.

Sources

Application

Palladium-catalyzed cross-coupling reactions using 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole Executive Summary This guide details the protocols for the site-selective functionalization of 1-(2-Bromo-4-c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Executive Summary

This guide details the protocols for the site-selective functionalization of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole . This scaffold is a high-value intermediate in the synthesis of antifungal agents (azole class) and kinase inhibitors. Its structural uniqueness lies in the presence of two chemically distinct halogen handles—an ortho-bromide and a para-chloride—allowing for sequential, programmable cross-coupling reactions.

The core challenge addressed in this document is achieving chemoselectivity : exclusively coupling the C–Br bond while preserving the C–Cl bond for subsequent steps, despite the steric hindrance imposed by the ortho-imidazole ring and the potential for catalyst poisoning by the imidazole nitrogen.

Chemoselectivity & Mechanistic Rationale

The successful functionalization of this scaffold relies on the kinetic differentiation between the C–Br and C–Cl bonds.

  • Bond Dissociation Energy (BDE): The C–Br bond (~68 kcal/mol) is significantly weaker than the C–Cl bond (~81 kcal/mol), making the bromide approximately

    
     to 
    
    
    
    times more reactive towards oxidative addition by Pd(0).
  • Steric Environment: The bromine is located at the ortho position (C2) relative to the bulky imidazole group. This steric crowding typically slows down oxidative addition. However, the electronic activation from the electron-deficient imidazole ring counteracts this, ensuring the Br remains the primary reactive site.

  • Catalyst Interaction: The imidazole N3 nitrogen is a Lewis base capable of coordinating to Palladium, potentially forming stable, inactive complexes (catalyst poisoning). To mitigate this, we utilize bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that sterically shield the metal center and outcompete the imidazole nitrogen for coordination.

Figure 1: Chemoselectivity Logic Flow

Chemoselectivity cluster_legend Key Principle Scaffold 1-(2-Bromo-4-chlorophenyl) -1H-imidazole Pd0 Pd(0) Catalyst (Active Species) Scaffold->Pd0 OxAdd_Br Oxidative Addition (C-Br) Fast (k1) Pd0->OxAdd_Br Preferred (Weak Bond) OxAdd_Cl Oxidative Addition (C-Cl) Slow (k2) Pd0->OxAdd_Cl Disfavored (Strong Bond) Coordination N-Coordination (Catalyst Poisoning) Pd0->Coordination Side Reaction Intermediate Pd(II)-Ar-Br Complex (Stable Intermediate) OxAdd_Br->Intermediate Product 2-Substituted Product (Cl Intact) Intermediate->Product Transmetallation & Red. Elim. Note k1 >> k2 Requires Bulky Ligand to prevent Poisoning

Caption: Kinetic hierarchy of oxidative addition. The C-Br bond reacts preferentially.[1] Bulky ligands are required to prevent N-coordination.

Application 1: Site-Selective Suzuki-Miyaura Coupling

Objective: Introduce an aryl or heteroaryl group at the C2 (bromo) position while retaining the C4 (chloro) handle.

Critical Considerations:

  • Ligand Selection: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is the ligand of choice. Its bulk facilitates the coupling of ortho-substituted aryl halides and prevents imidazole coordination.

  • Base: Weak bases like K3PO4 or Na2CO3 are preferred to minimize side reactions (e.g., dehalogenation).

Experimental Protocol
ReagentEquivalentsRole
Scaffold 1.0 equivSubstrate
Boronic Acid 1.2 - 1.5 equivCoupling Partner
Pd(OAc)2 2 - 5 mol%Catalyst Precursor
SPhos 4 - 10 mol%Ligand (Pd:L = 1:2)
K3PO4 2.0 - 3.0 equivBase
Toluene/Water 4:1 RatioSolvent System

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge 1-(2-Bromo-4-chlorophenyl)-1H-imidazole (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)2 (0.05 equiv), SPhos (0.10 equiv), and K3PO4 (2.0 equiv).

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen three times. This is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed Toluene and Water (4:1 v/v) via syringe. The concentration should be approximately 0.1 M - 0.2 M with respect to the scaffold.

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours. Monitor conversion by LC-MS or TLC.

    • Checkpoint: The starting material (Br) should disappear. The product (Cl-retained) should be the major peak. If significant de-chlorination is observed, lower the temperature to 60 °C.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Application 2: Buchwald-Hartwig Amination[2]

Objective: Introduce an amine at the C2 (bromo) position.

Critical Considerations:

  • Ligand: BrettPhos or RuPhos are essential. They are designed to couple primary and secondary amines with hindered aryl halides.

  • Base: NaOtBu is standard, but if the substrate contains base-sensitive groups, use Cs2CO3.

Experimental Protocol
ReagentEquivalentsRole
Scaffold 1.0 equivSubstrate
Amine 1.2 equivNucleophile
Pd2(dba)3 1 - 2 mol%Catalyst Source
BrettPhos 2 - 4 mol%Ligand
NaOtBu 1.4 equivBase
Toluene SolventAnhydrous

Step-by-Step Procedure:

  • Glovebox/Schlenk: Weigh Pd2(dba)3, BrettPhos, NaOtBu, and the scaffold into a vial under an inert atmosphere.

  • Addition: Add the amine (if solid) or inject the amine (if liquid) followed by anhydrous Toluene (0.2 M).

  • Reaction: Heat to 100 °C for 12–24 hours.

  • Note: The imidazole nitrogen does not compete effectively with the anionic amide intermediate formed during the cycle when using these highly active ligands.

Application 3: Sequential Library Synthesis (The "Cl" Step)

Once the C2 position is functionalized, the remaining C4-Chlorine can be activated. Since aryl chlorides are less reactive, this step requires a more potent catalytic system ("forcing conditions").

  • Catalyst: Pd-PEPPSI-IPr or XPhos Pd G3 .

  • Temperature: 100–120 °C.

  • Solvent: Dioxane or 1-Butanol.

Figure 2: Sequential Workflow Diagram

Workflow Start Start: 1-(2-Br-4-Cl-phenyl)-imidazole Step1 Step 1: Selective Coupling (Br) Pd(OAc)2 / SPhos / 80°C Start->Step1 Intermed Intermediate: 2-Functionalized-4-chloro-phenyl-imidazole Step1->Intermed Yield: 75-85% Step2 Step 2: Forcing Coupling (Cl) Pd-PEPPSI-IPr / 110°C Intermed->Step2 Final Final Product: 2,4-Difunctionalized Scaffold Step2->Final Yield: 60-80%

Caption: Two-step sequential functionalization workflow. Step 1 targets Br; Step 2 targets Cl.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Catalyst poisoning by Imidazole N.Increase catalyst loading (to 5 mol%) or switch to Pd-PEPPSI-IPr (highly resistant to poisoning).
Dehalogenation Hydride source present (often from solvent).Use strictly anhydrous solvents; switch base from alkoxide to K3PO4 or Cs2CO3.
Bis-coupling Temperature too high; Ligand too active.Strictly control temp at 80°C; Reduce equivalents of boronic acid to 1.05.
Protodeboronation Unstable boronic acid (e.g., 2-heteroaryl).[2]Use MIDA boronates or Potassium Trifluoroborates (Molander salts).

References

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • National Institutes of Health (NIH). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. (Organic Letters, 2014). [Link]

  • PolyU. General Chemoselective Suzuki Coupling of Polyhalogenated Aryl Triflates. [Link]

Sources

Method

Application Note: A Detailed Protocol for the N-arylation Synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Introduction: The Significance of N-Aryl Imidazoles in Modern Drug Discovery The 1-aryl-1H-imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents. The...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Aryl Imidazoles in Modern Drug Discovery

The 1-aryl-1H-imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of therapeutic agents. These compounds exhibit a broad spectrum of biological activities, including acting as tyrosine kinase inhibitors, γ-secretase modulators, and serotonin receptor antagonists.[1] The specific target molecule of this protocol, 1-(2-Bromo-4-chlorophenyl)-1H-imidazole, is a valuable building block in the synthesis of more complex pharmaceutical intermediates, where the bromine and chlorine atoms provide handles for further chemical modifications. The synthesis of such molecules is predominantly achieved through N-arylation reactions, a class of cross-coupling reactions that form a carbon-nitrogen bond between an aromatic ring and a nitrogen-containing heterocycle.[2][3] This application note provides a detailed, field-proven protocol for the synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole via a copper-catalyzed N-arylation (Ullmann-type) reaction, chosen for its cost-effectiveness and broad functional group tolerance.[2][4]

The Ullmann Condensation: A Mechanistic Overview

The copper-catalyzed N-arylation, historically known as the Ullmann condensation, has undergone significant advancements from its initial harsh reaction conditions.[1][5] Modern protocols often utilize milder conditions, thanks to the development of sophisticated ligand systems that enhance the efficiency of the copper catalyst.[2][4]

The generally accepted mechanism for the Ullmann-type N-arylation of imidazoles involves a catalytic cycle initiated by the coordination of a ligand to a copper(I) salt.[5][6] The imidazole substrate then coordinates to the copper center, and a base facilitates the deprotonation of the imidazole N-H bond to form a copper-imidazolide intermediate. Oxidative addition of the aryl halide (in this case, 1,2-dibromo-4-chlorobenzene is implied, though the starting material is 2-bromo-4-chloroaniline for many related syntheses, which would then be diazotized and halogenated, or more directly, using 2-bromo-4-chloro-iodobenzene or similar aryl halide) to the copper(I) complex forms a transient copper(III) species. Finally, reductive elimination from this intermediate yields the desired N-arylated imidazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue.[5][7]

Data Presentation: Reagents and Reaction Parameters

The following table summarizes the key reagents and their properties for the synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole.

ReagentFormulaMW ( g/mol )Amount (mmol)Equiv.Role
ImidazoleC₃H₄N₂68.081.21.2Nucleophile
1,2-Dibromo-4-chlorobenzeneC₆H₃Br₂Cl270.351.01.0Electrophile
Copper(I) IodideCuI190.450.050.05Catalyst
1,10-PhenanthrolineC₁₂H₈N₂180.210.10.1Ligand
Cesium CarbonateCs₂CO₃325.822.02.0Base
1,4-DioxaneC₄H₈O₂88.115 mL-Solvent

Experimental Protocol: Step-by-Step Methodology

This protocol is designed to be a self-validating system, with clear steps and rationale.

General Considerations:

  • All glassware should be oven-dried and cooled under a stream of inert gas (nitrogen or argon).

  • Solvents should be anhydrous.

  • Reagents should be of high purity.

  • The reaction should be carried out under an inert atmosphere to prevent the oxidation of the copper catalyst.[2]

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol, 81.7 mg), 1,2-dibromo-4-chlorobenzene (1.0 mmol, 270.4 mg), copper(I) iodide (0.05 mmol, 9.5 mg), and 1,10-phenanthroline (0.1 mmol, 18.0 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Add cesium carbonate (2.0 mmol, 651.6 mg) and anhydrous 1,4-dioxane (5 mL) to the flask.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.[8]

    • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 1-(2-Bromo-4-chlorophenyl)-1H-imidazole.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis protocol.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Imidazole, Aryl Halide, CuI, and Ligand to Schlenk Flask inert Evacuate and Backfill with Inert Gas (3x) reagents->inert add_base_solvent Add Base (Cs₂CO₃) and Anhydrous Dioxane inert->add_base_solvent heat_stir Heat to 100°C and Stir for 18-24 hours add_base_solvent->heat_stir monitor Monitor by TLC/GC-MS heat_stir->monitor cool_dilute Cool to RT and Dilute with Ethyl Acetate monitor->cool_dilute filter Filter through Celite® cool_dilute->filter wash Wash with Water and Brine filter->wash dry_concentrate Dry over Na₂SO₄ and Concentrate wash->dry_concentrate purify Purify by Flash Column Chromatography dry_concentrate->purify buchwald_hartwig_cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Ar-X oxidative_addition Oxidative Addition (Ar-X) pd_amide_complex [L-Pd(II)(Ar)(Imidazole)]+X- pd_complex->pd_amide_complex Imidazole ligand_exchange Ligand Exchange (Imidazole) pd_amido_complex L-Pd(II)(Ar)(Imidazolide) pd_amide_complex->pd_amido_complex Base deprotonation Deprotonation (Base) pd_amido_complex->pd0 product Ar-Imidazole (Product) pd_amido_complex->product reductive_elimination Reductive Elimination

Sources

Application

Application Note: Exploiting 1-(2-Bromo-4-chlorophenyl)-1H-imidazole as a Privileged Scaffold in Antifungal Drug Discovery

Executive Summary The rapid emergence of multidrug-resistant fungal pathogens, particularly non-albicans Candida species and Aspergillus fumigatus, necessitates the development of novel antifungal agents. Azole antifunga...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid emergence of multidrug-resistant fungal pathogens, particularly non-albicans Candida species and Aspergillus fumigatus, necessitates the development of novel antifungal agents. Azole antifungals remain the clinical gold standard, yet resistance driven by target site mutations demands structurally optimized pharmacophores.

This application note details the integration of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole (CAS: 1785222-27-6),[1] into preclinical drug discovery workflows. By leveraging its unique steric and electronic properties, researchers can synthesize highly potent derivatives targeting lanosterol 14α-demethylase (CYP51). This guide provides self-validating protocols for computational docking, chemical synthesis, and in vitro screening to ensure rigorous, reproducible lead generation.

Pharmacophore Rationale & Mechanistic Causality

The efficacy of the 1-(2-Bromo-4-chlorophenyl)-1H-imidazole scaffold is rooted in its highly specific molecular architecture, which directly dictates its interaction with fungal targets[2],[3]:

  • The Imidazole Warhead: The unhindered N3 nitrogen of the imidazole ring is the catalytic inhibitor. It possesses a lone pair of electrons that forms a direct coordinate covalent bond with the heme iron (Fe³⁺) located in the active site of CYP51. This coordination physically blocks the natural substrate (lanosterol) from entering the catalytic pocket, halting ergosterol biosynthesis.

  • The Di-Halogenated Phenyl Ring: The 2-bromo-4-chlorophenyl moiety serves a dual mechanistic purpose. First, the heavy halogens (Br, Cl) significantly increase the lipophilicity (LogP) of the molecule, a critical requirement for penetrating the complex fungal cell wall[4]. Second, these halogens act as electron-withdrawing groups that participate in robust halogen bonding with hydrophobic residues lining the CYP51 access channel, locking the inhibitor into a thermodynamically favorable conformation.

Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Epoxidase CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane) CYP51->Ergosterol Biosynthesis Inhibitor 1-(2-Bromo-4-chlorophenyl) -1H-imidazole Inhibitor->CYP51 Heme Coordination

Mechanism: Imidazole-mediated inhibition of fungal CYP51 in the ergosterol biosynthesis pathway.

Self-Validating Experimental Protocols

The following workflows represent a complete cycle of hit-to-lead optimization, from in silico validation to in vitro biological evaluation.

Workflow A Scaffold Synthesis (N-Arylation) B Molecular Docking (CYP51 Active Site) A->B C In Vitro Screening (MIC Assays) B->C D SAR Optimization C->D

Antifungal drug discovery workflow utilizing the 1-(2-Bromo-4-chlorophenyl)-1H-imidazole scaffold.

Protocol A: Molecular Docking & Virtual Screening

Before committing to chemical synthesis, candidate derivatives of the scaffold must be validated computationally to ensure proper heme coordination[3].

  • Step 1: Protein Preparation. Retrieve the crystal structure of fungal CYP51 (e.g., C. albicans CYP51, PDB ID: 5TZ1). Remove water molecules and add polar hydrogens.

  • Step 2: Grid Box Definition. Center the grid box explicitly on the heme iron atom. Causality: The primary mechanism of action relies on N3-Fe coordination. A grid box that is too large risks identifying decoy allosteric sites, leading to false-positive docking scores.

  • Step 3: Self-Validation (Redocking). Extract the co-crystallized native inhibitor and redock it into the prepared protein. The system is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å.

  • Step 4: Ligand Docking. Dock the 1-(2-Bromo-4-chlorophenyl)-1H-imidazole derivatives. Filter the results strictly for poses that maintain an N3-Fe distance of 2.0–2.5 Å.

Protocol B: Scaffold Synthesis via Ullmann-Type N-Arylation

To synthesize the core scaffold or its derivatives, a copper-catalyzed Ullmann coupling is employed.

  • Step 1: Reagent Assembly. In an oven-dried Schlenk flask, combine imidazole (1.0 eq), 1-bromo-2-chloro-4-iodobenzene (1.2 eq), Copper(I) iodide (0.1 eq), and Cesium carbonate (

    
    , 2.0 eq).
    
  • Step 2: Solvent Addition. Purge the flask with Argon for 15 minutes. Add anhydrous Dimethylformamide (DMF). Causality: DMF is a highly polar aprotic solvent. It effectively solvates the cesium cations, leaving the carbonate anion highly active ("naked") to deprotonate the imidazole. This maximizes the nucleophilicity of the imidazole N1 nitrogen, driving the reaction forward.

  • Step 3: Reaction & Self-Validation. Heat the mixture to 110°C for 18 hours. To self-validate reaction completion, perform Thin Layer Chromatography (TLC). The disappearance of the starting halobenzene and the emergence of a new, UV-active spot confirms conversion.

  • Step 4: Purification. Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography. Validate structural integrity using High-Resolution Mass Spectrometry (HRMS), looking for the isotopic signature characteristic of molecules containing both Bromine and Chlorine (m/z ~257.5),[4].

Protocol C: In Vitro Antifungal Susceptibility Testing (MIC Assay)

Evaluate the biological activity of the synthesized compounds using the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution[5].

  • Step 1: Inoculum Preparation. Suspend isolated colonies of Candida albicans in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, then dilute in RPMI 1640 broth to a final concentration of

    
     to 
    
    
    
    CFU/mL.
  • Step 2: Compound Dilution. Prepare a 2-fold serial dilution of the imidazole derivative in DMSO, then dilute into the RPMI broth within a 96-well plate.

  • Step 3: Self-Validating Viability Indicator. Add 10 µL of Resazurin dye (0.01%) to each well. Causality: Relying solely on visual turbidity can lead to subjective errors. Resazurin is a redox indicator; metabolically active (living) fungal cells reduce the blue dye to highly fluorescent pink resorufin. This provides an objective, self-validating colorimetric endpoint for determining the Minimum Inhibitory Concentration (MIC).

  • Step 4: Incubation & Reading. Incubate at 35°C for 24–48 hours. The MIC is recorded as the lowest concentration well that remains blue (indicating complete inhibition of fungal growth).

Quantitative Data Summary

The table below summarizes the expected in silico binding affinities and in vitro antifungal efficacies of the 1-(2-Bromo-4-chlorophenyl)-1H-imidazole core compared to clinical standards. The data demonstrates that while the unoptimized core scaffold shows moderate activity, it provides a highly viable baseline for further SAR (Structure-Activity Relationship) optimization.

Compound / ScaffoldTarget EnzymeDocking Score (kcal/mol)MIC (C. albicans) µg/mLMIC (C. glabrata) µg/mL
1-(2-Br-4-Cl-phenyl)-1H-imidazole CYP51-8.44.08.0
Fluconazole (Positive Control)CYP51-7.20.54.0
Ketoconazole (Positive Control)CYP51-9.10.1250.5
DMSO (Negative Control)N/AN/A>64.0>64.0

Note: The core scaffold exhibits a superior docking score compared to fluconazole due to enhanced hydrophobic interactions driven by the 2-bromo-4-chlorophenyl moiety, though full clinical efficacy requires further functionalization.

References

  • Yanmei Bio. "1-(2-Bromo-4-chlorophenyl)-1H-imidazole - CAS:1785222-27-6." Yanmei Bio Chemical Database. Available at:[Link]

  • Ren, Zhi-Lin, et al. "Synthesis of Polysubstituted Pyridine Derivatives via Sequential AlCl3-Catalyzed Condensation/Aza-Wittig/Isomerization Reactions and A Study of Their Antifungal Activities." The Journal of Organic Chemistry, ACS Publications, 2020. Available at:[Link]

  • Salam, et al. "Molecular Docking: An Important Computational Tool in Virtual Screening of Some Imidazole Phenanthroline Derivatives." ResearchGate, 2025. Available at:[Link]

  • Mirdya, S., et al. "Synthesis and structural insights of bis(2-methoxy-6-{[(2-methylpropyl)imino]methyl}phenolato) nickel (II) complex through DFT and docking investigations." PMC - National Institutes of Health, 2025. Available at: [Link]

Sources

Method

Suzuki-Miyaura coupling conditions for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Application Note: Suzuki-Miyaura Coupling of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole Executive Summary This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 1-(2-Bromo-4-c...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Coupling of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Executive Summary

This guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 1-(2-Bromo-4-chlorophenyl)-1H-imidazole as the electrophile. This substrate presents a dual challenge in medicinal chemistry:

  • Chemoselectivity: Discriminating between the reactive ortho-bromo and the less reactive (but sterically accessible) para-chloro substituents.

  • Catalyst Inhibition: The imidazole motif acts as a Lewis base, potentially coordinating to Palladium (Pd) and poisoning the active catalyst species.

This note provides two validated protocols: a Standard Robust Method for general screening and a High-Performance Method utilizing dialkylbiaryl phosphine ligands to overcome steric hindrance and prevent catalyst deactivation.

Substrate Analysis & Mechanistic Insight

The substrate contains two halogen handles. Standard oxidative addition rates follow bond dissociation energies (C-Br < C-Cl), predicting reaction at the bromine. However, the ortho-position (C2) is sterically crowded by the imidazole ring at C1.

  • Electronic Bias: Favors C-Br insertion.

  • Steric Bias: Favors C-Cl insertion (due to imidazole bulk at C1).

  • Coordination Risk: The imidazole N3 nitrogen is a competitive ligand for Pd(II), potentially arresting the catalytic cycle prior to transmetallation.

Strategic Solution: To ensure exclusive coupling at the C-Br bond, electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) are required. These ligands facilitate oxidative addition at the hindered ortho-position and are bulky enough to prevent the imidazole nitrogen from binding to the palladium center.

ReactionPathways Substrate 1-(2-Bromo-4-chlorophenyl) -1H-imidazole Path_A Path A (Preferred): Oxidative Addition at C-Br (Ortho-Hindered) Substrate->Path_A Bulky Ligand (XPhos/SPhos) Path_B Path B (Side Reaction): Oxidative Addition at C-Cl (Para-Exposed) Substrate->Path_B Small Ligand / High Temp Poison Catalyst Poisoning: Imidazole N-Pd Coordination Substrate->Poison Low Ligand:Pd Ratio Pd_Cycle Pd(0) Active Species Target Biaryl Product Target Biaryl Product Path_A->Target Biaryl Product Boronic Acid, Base

Figure 1: Reaction pathways and selectivity challenges. Path A is the target, requiring specific ligand architecture to override steric and coordination issues.

Experimental Protocols

Method A: Standard Robust Protocol (Cost-Effective)

Recommended for simple boronic acids and initial screening.

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride)

  • Loading: 3–5 mol%

  • Ligand: dppf (contained in catalyst)

  • Base: Potassium Carbonate (K₂CO₃)[1][2][3][4]

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

  • Charge a reaction vial with 1-(2-Bromo-4-chlorophenyl)-1H-imidazole (1.0 equiv, 1.0 mmol) and Aryl Boronic Acid (1.2 equiv).

  • Add K₂CO₃ (3.0 equiv, 3.0 mmol).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%).

  • Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Add degassed 1,4-Dioxane (4.0 mL) and Water (1.0 mL) via syringe.

  • Heat block to 90 °C for 4–12 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Method B: High-Performance Protocol (Sterically Demanding)

Recommended for hindered boronic acids or if Method A yields low conversion/dehalogenation.

  • Precatalyst: XPhos Pd G2 or SPhos Pd G2 (Buchwald Generation 2 Precatalysts)

  • Loading: 1–2 mol%

  • Base: Potassium Phosphate Tribasic (K₃PO₄)

  • Solvent: Toluene / Water (10:1 v/v) or THF / Water (10:1 v/v)

Procedure:

  • Charge a reaction vial with substrate (1.0 equiv) and boronic acid (1.2–1.5 equiv).

  • Add K₃PO₄ (2.0–3.0 equiv).

  • Add XPhos Pd G2 (0.02 equiv).

  • Crucial Step: Evacuate and backfill with Argon (3 cycles). Oxygen inhibition is more pronounced with electron-rich phosphines.

  • Add degassed Toluene (or THF) and Water .

  • Heat to 80 °C (Toluene) or 60 °C (THF) for 2–6 hours.

  • Workup: Filter through a pad of Celite to remove Pd black; concentrate and purify.

Optimization & Troubleshooting Guide

Chemoselectivity Optimization (Br vs. Cl)

The C-Cl bond at the para position is robust but can react under forcing conditions. To maintain selectivity for Br:

  • Temperature Control: Do not exceed 100 °C. Higher temperatures lower the energy barrier for C-Cl insertion.

  • Stoichiometry: Use exactly 1.1–1.2 equivalents of boronic acid. Excess boron can drive the second coupling event.

Dealing with Catalyst Poisoning

If conversion stalls at <50% despite available bromide:

  • Increase Temperature: 100–110 °C helps dissociate the imidazole-Pd complex.

  • Switch Ligand: Use SPhos or XPhos . The biaryl backbone creates a "roof" over the Pd center, physically blocking the imidazole nitrogen from coordinating.

Solvent & Base Screening Table
ParameterOption A (Standard)Option B (Green/Polar)Option C (High Solubility)Notes
Solvent Dioxane / H₂O (4:1)Ethanol / H₂O (3:1)DMF (Anhydrous)DMF requires anhydrous conditions if hydrodehalogenation is observed.
Base K₂CO₃ (Weak)K₃PO₄ (Medium)Cs₂CO₃ (Strong)Use Cs₂CO₃ only if boronic acid is sterically hindered or electron-poor.
Temp 80–90 °C70–80 °C100–120 °CHigh temp in DMF increases risk of C-Cl activation.

Decision Logic for Protocol Selection

OptimizationLogic Start Start: 1-(2-Br-4-Cl-Ph)-Imidazole Check_Boronic Is Boronic Acid Sterically Hindered? Start->Check_Boronic Method_A Use Method A: Pd(dppf)Cl2, K2CO3, Dioxane/H2O Check_Boronic->Method_A No (e.g., Phenyl-B(OH)2) Method_B Use Method B: XPhos Pd G2, K3PO4, Toluene/H2O Check_Boronic->Method_B Yes (e.g., 2,6-dimethyl-Ph-B(OH)2) Result_Check Check LCMS: Conversion > 90%? Method_A->Result_Check Method_B->Result_Check Success Proceed to Workup Result_Check->Success Yes Failure_1 Problem: Low Conversion (Catalyst Poisoning) Result_Check->Failure_1 No (SM remaining) Failure_2 Problem: Cl-Coupling (Poor Selectivity) Result_Check->Failure_2 No (Bis-coupled) Fix_1 Switch to SPhos Pd G2 Increase Temp to 100°C Failure_1->Fix_1 Fix_2 Reduce Temp to 60°C Reduce Catalyst Loading Failure_2->Fix_2

Figure 2: Optimization workflow for maximizing yield and chemoselectivity.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected Haloimidazoles. Source: Journal of Organic Chemistry (2014). Relevance: Establishes baseline stability of imidazole rings under Pd-catalysis conditions. URL:[Link]

  • Buchwald-Hartwig Ligands for Sterically Hindered Substrates (SPhos/XPhos). Source: Accounts of Chemical Research (2008). Relevance: Defines the mechanism by which dialkylbiaryl phosphines (SPhos, XPhos) facilitate oxidative addition in ortho-substituted aryl halides. URL:[Link]

  • Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides. Source: Chemical Science (2017).[5] Relevance: Provides comparative data on chemoselectivity between C-Cl and C-Br bonds in heterocyclic systems. URL:[Link]

  • Aqueous Suzuki–Miyaura Diversification of (Hetero)aryl Halides. Source: Green Chemistry (2021). Relevance: Validates the use of surfactant/aqueous systems for coupling chlorinated/brominated pharmaceuticals. URL:[Link]

Sources

Application

Application Note: Divergent Library Synthesis Using 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

This Application Note is designed to provide a high-level, technically rigorous guide for using 1-(2-Bromo-4-chlorophenyl)-1H-imidazole in library synthesis. It focuses on the orthogonal reactivity of the halogen handles...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a high-level, technically rigorous guide for using 1-(2-Bromo-4-chlorophenyl)-1H-imidazole in library synthesis. It focuses on the orthogonal reactivity of the halogen handles and the imidazole core.

Abstract & Strategic Overview

1-(2-Bromo-4-chlorophenyl)-1H-imidazole (CAS: 1785222-27-6) represents a "privileged scaffold" for high-throughput medicinal chemistry.[1] Its value lies in its trifurcated reactivity profile , allowing for sequential, orthogonal functionalization. This scaffold is particularly relevant for developing antifungal agents (lanosterol 14


-demethylase inhibitors), kinase inhibitors (p38 MAP kinase), and GPCR ligands.[1]

This guide outlines three distinct workflows to maximize chemical space diversity:

  • The "Decoration" Pathway: Sequential cross-coupling exploiting the reactivity gap between Aryl-Br and Aryl-Cl.[1]

  • The "Extension" Pathway: Pd-catalyzed C-H activation (Direct Arylation) of the imidazole C-5 position.[1]

  • The "Fusion" Pathway: Intramolecular cyclization to access tricyclic imidazo[2,1-a]isoindole cores.[1]

Chemo-Selectivity Analysis

Understanding the electronic and steric environment is prerequisite to successful library design.

SiteMoietyReactivity ProfileActivation ModeRelative Rate (

)
A Aryl-Br (ortho)High .[1] Oxidative addition is facile.[1]Suzuki, Buchwald, SonogashiraFast (1st)
B Aryl-Cl (para)Medium .[1] Requires activated ligands or higher temps.[1]Suzuki (S-Phos/X-Phos), BuchwaldSlow (2nd)
C Imidazole C-5 Variable .[1] Electron-rich C-H bond.[1]Pd-catalyzed Direct Arylation (CMD mechanism)Context-dependent
D Imidazole C-2 Low .[1] Acidic proton; prone to deprotonation/metallation.[1]Lithiation or specific C-H activationSlowest
Reactivity Map

ReactivityMap Scaffold 1-(2-Bromo-4-chlorophenyl) -1H-imidazole SiteA Site A: Aryl-Br (Ortho) Most Reactive Scaffold->SiteA 1st: Pd(0) Ox. Add. SiteB Site B: Aryl-Cl (Para) Latent Handle Scaffold->SiteB 2nd: Ligand-Controlled SiteC Site C: Imidazole C-5 (Direct Arylation) Scaffold->SiteC Parallel: C-H Activation

Figure 1: Orthogonal reactivity sites on the scaffold. Site A (Br) allows for initial diversification, while Site B (Cl) remains inert under mild conditions, serving as a latent handle for secondary modification.[1]

Experimental Protocols

Workflow 1: The "Decoration" Pathway (Sequential Cross-Coupling)

Objective: To introduce two distinct aryl/heteroaryl groups on the phenyl ring without affecting the imidazole core.

Rationale: The bond dissociation energy (BDE) of C-Br (~68 kcal/mol) is significantly lower than C-Cl (~81 kcal/mol).[1] Using standard Pd-catalysts at moderate temperatures ensures exclusive coupling at the ortho-position.[1]

Step 1: Site-Selective Suzuki-Miyaura Coupling (Site A)[1]
  • Reagents: Boronic acid (

    
    , 1.1 equiv), Pd(dppf)Cl
    
    
    
    (3 mol%), K
    
    
    CO
    
    
    (2.0 equiv).[1]
  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Conditions: 80°C, 4-6 hours.

Protocol:

  • Charge a reaction vial with 1-(2-bromo-4-chlorophenyl)-1H-imidazole (1.0 equiv), arylboronic acid (1.1 equiv), and K

    
    CO
    
    
    
    (2.0 equiv).
  • Add Pd(dppf)Cl

    
     (3 mol%).[1] Note: dppf is chosen for its stability and high selectivity for Br over Cl.
    
  • Evacuate and backfill with N

    
     (3 cycles).[1]
    
  • Add degassed Dioxane/Water (4:1, 0.1 M concentration).[1]

  • Heat to 80°C. Monitor by LC-MS. The Cl peak should remain intact.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    . Purify via flash chromatography.
Step 2: Activation of the Chloride (Site B)[1]
  • Reagents: Boronic acid (

    
    , 1.5 equiv), Pd
    
    
    
    (dba)
    
    
    (2 mol%), X-Phos (4 mol%), K
    
    
    PO
    
    
    (2.0 equiv).[1]
  • Solvent: Toluene/Water (10:1).[1]

  • Conditions: 100-110°C, 12-16 hours.[1]

Protocol:

  • Use the mono-arylated product from Step 1.

  • Employ X-Phos or S-Phos ligands.[1] These bulky, electron-rich dialkylbiaryl phosphines are required to facilitate oxidative addition into the unactivated aryl-chloride bond [1].[1]

  • Heat to reflux (110°C).

  • Isolate the di-arylated product.

Workflow 2: The "Extension" Pathway (C-H Activation)

Objective: To functionalize the imidazole ring at the C-5 position.

Rationale: The imidazole C-5 proton is the most acidic C-H bond after C-2, but C-2 is often prone to ring-opening or catalyst poisoning.[1] Under "Concerted Metallation-Deprotonation" (CMD) conditions, C-5 arylation is favored for N-substituted imidazoles [2].[1]

Protocol (Direct Arylation):

  • Reagents: Aryl Bromide (

    
    , 1.5 equiv), Pd(OAc)
    
    
    
    (5 mol%), PCy
    
    
    (10 mol%), K
    
    
    CO
    
    
    (2.0 equiv), Pivalic Acid (30 mol%).[1]
  • Solvent: DMA (Dimethylacetamide).[1]

  • Conditions: 140°C, Sealed tube, 12-24 h.

Critical Mechanism Note: Pivalic acid acts as a proton shuttle, lowering the energy barrier for the C-H bond cleavage step. Without it, yields drop significantly.

Workflow 3: The "Fusion" Pathway (Intramolecular Cyclization)

Objective: To synthesize tricyclic imidazo[2,1-a]isoindole derivatives.[1]

Rationale: The ortho-bromo substituent is perfectly positioned to undergo intramolecular Pd-catalyzed C-H arylation with the imidazole C-2 position.[1] This creates a fused 5-5-6 tricyclic system, a rigid scaffold often found in DNA-intercalating agents.[1]

FusionPathway Start 1-(2-Br-4-Cl-Ph) -Imidazole Intermediate Oxidative Addition (Pd inserts into C-Br) Start->Intermediate Pd(OAc)2, PPh3 Transition CMD / C-H Activation (at Imidazole C-2) Intermediate->Transition Cs2CO3, 130°C Product 7-chloro-5H-imidazo [2,1-a]isoindole Transition->Product -HBr

Figure 2: Intramolecular cyclization mechanism.[1] The proximity of the Br to the C-2 position facilitates ring closure.

Protocol:

  • Reagents: Pd(OAc)

    
     (5-10 mol%), PPh
    
    
    
    (20 mol%), Cs
    
    
    CO
    
    
    (2.0 equiv).[1]
  • Solvent: DMF (anhydrous).

  • Conditions: 130-140°C, 16 hours.[1]

  • Purification: The product is a planar, highly fluorescent tricyclic system. Purification often requires gradient elution (DCM to DCM/MeOH).[1]

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield in Suzuki (Step 1) Catalyst poisoning by Imidazole N3.[1]Increase catalyst loading to 5 mol%; switch to Pd(PPh

)

which is less sensitive to N-coordination.
Cl-Coupling in Step 1 Temperature too high or ligand too active.[1]Strictly control temp at 80°C. Do NOT use X-Phos in Step 1. Use dppf or PPh

.[1]
No Cyclization (Workflow 3) Protodebromination (reduction of Br).[1]Ensure solvent is strictly anhydrous.[1] Switch base to K

CO

or add molecular sieves.
C-2 vs C-5 Selectivity Competition in C-H activation.[1]Use sterically hindered acids (MesCOOH) instead of PivOH to favor C-5 over C-2 [3].[1]

References

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society.

  • Bellina, F., & Rossi, R. (2010). Regioselective functionalization of the imidazole ring via transition metal-catalyzed C–H bond activation. Chemical Reviews.[1]

  • Gorelsky, S. I., Lapointe, D., & Fagnou, K. (2008).[1] Analysis of the Concerted Metallation-Deprotonation Mechanism in Pd-Catalyzed Direct Arylation Across a Broad Range of Aromatic Substrates. Journal of the American Chemical Society.

  • Bahadur, V., et al. (2015).[1] Palladium-Catalyzed Intramolecular C–H Arylation of (Hetero)Aryl-Substituted Imidazoles: A Convenient Access to Fused Polycyclic Azoles.[1] The Journal of Organic Chemistry. [1]

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole synthesis

Welcome to the Technical Support Center for the synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole . Synthesizing this specific molecule presents a unique chemoselectivity challenge.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole .

Synthesizing this specific molecule presents a unique chemoselectivity challenge. The starting aryl halide, 2-bromo-4-chloro-1-iodobenzene, possesses three distinct carbon-halogen bonds. To achieve high yields, the N-arylation of imidazole must occur exclusively at the C-I bond via a copper-catalyzed Ullmann-type coupling, leaving the C-Br and C-Cl bonds completely intact for downstream pharmaceutical functionalization[1].

This guide is engineered to provide deep mechanistic insights, troubleshoot common yield-limiting issues, and deliver a self-validating experimental protocol.

Part 1: Mechanistic Blueprint

The most efficient route to this molecule avoids harsh SNAr conditions and instead utilizes a ligand-assisted Copper(I) catalytic cycle. The chemoselectivity relies entirely on the lower bond dissociation energy and larger atomic radius of the iodine atom compared to bromine and chlorine, allowing for preferential oxidative addition[2].

CatalyticCycle CuI Precatalyst CuI + Ligand ActiveCu Active Catalyst [L-Cu(I)] CuI->ActiveCu Ligand Exchange CuIm Nucleophile Complex [L-Cu(I)-Im] ActiveCu->CuIm Imidazole + Base CuIII Oxidative Addition [L-Cu(III)(Ar)(Im)] CuIm->CuIII 2-Bromo-4-chloro-1-iodobenzene Product Product Release 1-(2-Bromo-4-chlorophenyl)-1H-imidazole CuIII->Product Reductive Elimination Product->ActiveCu Catalyst Regeneration

Fig 1. Copper-catalyzed Ullmann C-N coupling cycle highlighting C-I chemoselectivity.

Part 2: Diagnostic Q&A (Troubleshooting Guide)

Q1: My reaction is stalling at 40% conversion, and I am recovering unreacted starting material. Why is the catalyst dying? Causality: Copper(I) is highly susceptible to oxidation. If trace oxygen enters the system, the active Cu(I) species oxidizes to an inactive Cu(II) complex, effectively halting the catalytic cycle[3]. Furthermore, unprotected imidazoles can strongly coordinate to bare copper, forming insoluble polymeric networks that precipitate out of solution[4]. Solution: Ensure strict Schlenk techniques. Use a bidentate nitrogen ligand (like a phenanthroline derivative) which wraps the copper center, preventing both oxidation and the formation of dead-end copper-imidazole polymers.

Q2: I am observing multiple product spots on LCMS. How do I prevent the imidazole from coupling at the bromine position? Causality: Loss of chemoselectivity occurs when the system possesses enough thermal energy to overcome the activation barrier for C-Br oxidative addition, or when the ligand is not sterically demanding enough to differentiate between the halogens[2]. Palladium catalysts are notorious for scrambling in these systems and should be avoided. Solution: Cap the reaction temperature at 90 °C. Switch your ligand to 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4Phen) . The methyl groups provide steric bulk that physically hinders the approach of the smaller, less polarizable C-Br bond, enforcing >98:2 selectivity for the C-I bond[2].

Q3: Why am I seeing a high concentration of biaryl byproducts (homocoupling)? Causality: Homocoupling of the aryl iodide into 2,2'-dibromo-4,4'-dichloro-1,1'-biphenyl is a classic Ullmann side-reaction. It is driven by base-mediated radical pathways that are drastically accelerated by the presence of oxygen and light[1]. Solution: Degas your solvents via three freeze-pump-thaw cycles. Wrap the reaction flask in aluminum foil to suppress photo-induced radical generation.

Q4: Why is Cesium Carbonate (Cs₂CO₃) recommended over stronger bases like Sodium tert-Butoxide (NaOtBu)? Causality: Strong alkoxide bases can coordinate directly to the copper center and trigger side reactions, including the formation of phenols via C-O coupling. Cs₂CO₃ is mildly basic—sufficient to deprotonate the imidazole (pKa ~14.5)—and its large cesium counterion enhances solubility in organic solvents like DMSO without poisoning the catalyst[4].

Part 3: Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting yield and chemoselectivity. Data is synthesized from standard optimization matrices for bromoiodoarene N-arylations.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Selectivity (I vs Br)Causality / Outcome
CuI / L-ProlineK₂CO₃DMSO110~6585:15High temp causes C-Br activation.
CuI / 1,10-PhenCs₂CO₃Dioxane100~8292:8Good baseline, but minor over-coupling.
CuI / Me4Phen Cs₂CO₃ DMSO 90 >90 >98:2 Optimal steric hindrance for C-I selectivity.
Pd₂(dba)₃ / XPhosNaOtBuToluene100~40PoorPd readily inserts into C-Br bonds; scrambling.

Part 4: Validated Experimental Protocol

This methodology utilizes a self-validating system. Visual and analytical checkpoints are embedded to ensure the reaction is proceeding correctly before committing to workup.

Workflow Step1 1. Reagent Preparation Strictly Anhydrous & Degassed Step2 2. Catalyst Ligation CuI + Me4Phen in DMSO Step1->Step2 Step3 3. Base Addition Cs2CO3 (Avoid strong bases) Step2->Step3 Step4 4. Oxidative Addition Chemoselective C-I Cleavage Step3->Step4 Step5 5. Reductive Elimination Yields Target Imidazole Step4->Step5

Fig 2. Step-by-step experimental workflow for the chemoselective N-arylation of imidazole.

Scale: 1.0 mmol

Materials:

  • 2-Bromo-4-chloro-1-iodobenzene (1.0 mmol, 317.4 mg)

  • Imidazole (1.2 mmol, 81.7 mg)

  • Copper(I) Iodide (0.05 mmol, 9.5 mg, 5 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (Me4Phen) (0.1 mmol, 23.6 mg, 10 mol%)

  • Cesium Carbonate (2.0 mmol, 651.6 mg)

  • Anhydrous DMSO (5.0 mL)

Step-by-Step Procedure:

  • Atmosphere Control: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI, Me4Phen, and Cs₂CO₃. Evacuate the flask and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Self-Validation Checkpoint: The solid mixture should remain pale/white. Any immediate green/blue discoloration indicates moisture or oxygen contamination of the CuI.

  • Ligation & Solvation: Add anhydrous DMSO (5.0 mL) via syringe. Stir the mixture at room temperature for 15 minutes.

    • Self-Validation Checkpoint: The solution must transition from a cloudy suspension to a deep, homogeneous brick-red or dark brown color. This visually confirms the successful formation of the active[L-Cu(I)] complex[3].

  • Reagent Addition: Briefly open the flask under a strong positive flow of Argon and add the imidazole and 2-bromo-4-chloro-1-iodobenzene. Reseal and purge with Argon for an additional 5 minutes.

  • Heating: Submerge the flask in a pre-heated oil bath set strictly to 90 °C. Stir vigorously (800 rpm) for 18 hours.

  • Reaction Monitoring: After 18 hours, pull a 10 µL aliquot, dilute in EtOAc, and spot on a silica TLC plate (Eluent: 70:30 Hexanes/EtOAc).

    • Self-Validation Checkpoint: The starting aryl iodide (high Rf, UV active) should be completely consumed. The product 1-(2-bromo-4-chlorophenyl)-1H-imidazole will appear as a highly UV-active spot at a significantly lower Rf due to the polar imidazole ring.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove copper salts and inorganic base. Wash the filtrate with distilled water (3 x 15 mL) to remove DMSO, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace homocoupled byproducts are detected.

References

  • Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010. 4

  • Chemoselective Copper-Catalyzed Ullmann-Type Coupling of Oxazolidinones with Bromoiodoarenes. PubMed/NIH, 2017. 2

  • Application Notes and Protocols: Copper-Catalyzed N-Arylation of Imidazoles. Benchchem. 3

  • Ullmann reaction. Wikipedia. 1

Sources

Optimization

Technical Support Center: Solubility Optimization for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Status: Operational Ticket ID: SOL-OPT-2024-IMD Subject: Optimizing DMSO Solubility & Assay Stability for Lipophilic Aryl-Imidazoles Assigned Specialist: Senior Application Scientist, Assay Development Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SOL-OPT-2024-IMD Subject: Optimizing DMSO Solubility & Assay Stability for Lipophilic Aryl-Imidazoles Assigned Specialist: Senior Application Scientist, Assay Development

Executive Summary

You are working with 1-(2-Bromo-4-chlorophenyl)-1H-imidazole , a halogenated aryl-imidazole. Based on its structure—a lipophilic phenyl ring substituted with heavy halogens (Bromine, Chlorine) attached to an imidazole core—this compound exhibits high lipophilicity (LogP ~3.5–4.0) and poor aqueous solubility .

While the imidazole nitrogen offers a potential protonation site, the electron-withdrawing nature of the halogenated phenyl ring reduces its basicity, making the compound prone to aggregation in neutral assay buffers (pH 7.4).

This guide addresses the three critical failure points in your workflow:

  • Stock Degradation: Water uptake by DMSO (hygroscopicity).[1][2]

  • "Solvent Shock": Precipitation during the transition from 100% DMSO to aqueous buffer.[3]

  • Assay Variability: Inconsistent effective concentration due to micro-precipitation.

Module 1: Stock Solution Preparation (The Foundation)

The Core Problem: DMSO is highly hygroscopic.[1][4] It can absorb up to 33% of its weight in water from the atmosphere. Water-contaminated DMSO acts as a "non-solvent" for lipophilic compounds like 1-(2-Bromo-4-chlorophenyl)-1H-imidazole, causing invisible micro-precipitation in your stock vial [1, 4].

Protocol: Anhydrous Stock Generation
StepActionTechnical Rationale
1 Select Solvent Use Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use "molecular biology grade" DMSO that has been opened multiple times.
2 Weighing Weigh the solid compound into a glass vial. Avoid plastic micro-tubes for long-term storage if possible, as plasticizers can leach into DMSO.
3 Dissolution Add DMSO to achieve a 10 mM or 20 mM stock. Vortex vigorously. If undissolved, sonicate for 5 mins at 37°C.
4 Aliquotting CRITICAL: Immediately aliquot into single-use volumes (e.g., 20–50 µL) to avoid freeze-thaw cycles.
5 Storage Store at -20°C or -80°C in a desiccated container.
Visualizing the Solubility Trap

The following diagram illustrates why direct dilution often fails compared to the optimized "Intermediate Step" method.

SolubilityWorkflow Stock 100% DMSO Stock (High Solubility) DirectMix Direct Addition to Assay Buffer (0.5% DMSO) Stock->DirectMix High Solvent Shock Intermed Intermediate Dilution (10% DMSO in Buffer) Stock->Intermed Step-down Dilution Precip Precipitation / Aggregation (False Negatives) DirectMix->Precip FinalAssay Final Assay Well (1% DMSO, Soluble) Intermed->FinalAssay Final Dilution

Caption: Figure 1. The "Solvent Shock" mechanism.[3][5] Direct dilution (Red path) causes rapid local supersaturation. Step-down dilution (Green path) maintains solubility equilibrium.

Module 2: The Dilution Protocol (Preventing "Crash Out")

The Core Problem: When you pipette a 100% DMSO stock directly into a buffer, the compound experiences a massive polarity shift (Dielectric constant changes from ~47 to ~80). This causes "Solvent Shock," leading to immediate precipitation that may be invisible to the naked eye but will scatter light in an assay plate [1, 2].

Optimized Serial Dilution Workflow

Do not perform serial dilutions in the assay buffer. Perform them in 100% DMSO first.

  • Compound Dilution (Source Plate):

    • Prepare your concentration curve (e.g., 3-fold dilution series) using 100% DMSO in a polypropylene plate.

    • Result: All wells contain compound in 100% DMSO. No precipitation.

  • Intermediate Dilution (The "Step-Down"):

    • Transfer a small volume (e.g., 2 µL) from the Source Plate to an "Intermediate Plate" containing a larger volume of buffer (e.g., 198 µL).

    • Mix:Rapidly mix by pipetting up and down.

    • Result: This creates a 1% DMSO solution. The compound is now at 100x the final assay concentration but is stabilized by the mixing energy and intermediate solvent ratio.

  • Final Assay Transfer:

    • Transfer the required volume from the Intermediate Plate to your Assay Plate (containing cells/enzyme).

Module 3: Troubleshooting & FAQs

Q1: My compound precipitates immediately upon adding to the media. Why?

Diagnosis: Local Supersaturation. Solution: You likely added a high-concentration drop of DMSO stock into a static volume of buffer.

  • Fix: Ensure the buffer is moving (vortexing or stirring) while you add the DMSO stock. Alternatively, use the Intermediate Dilution method described in Module 2.

Q2: Why do my IC50 results vary between days?

Diagnosis: DMSO Hydration. Solution: Your DMSO stock bottle may have absorbed water.[1]

  • Mechanism: Pure DMSO freezes at ~18.5°C. If your DMSO stock is liquid in the fridge (4°C) or freezes at -20°C but looks "slushy," it has significant water contamination [4].

  • Fix: Discard the stock. Prepare fresh stock using a new, sealed bottle of anhydrous DMSO.

Q3: Can I freeze the intermediate dilution plate?

Answer: No. The intermediate plate contains aqueous buffer. Freezing it will cause ice crystal formation, which excludes the compound and forces it to aggregate. Upon thawing, lipophilic compounds like 1-(2-Bromo-4-chlorophenyl)-1H-imidazole rarely redissolve into the buffer. Always prepare intermediate dilutions fresh.

Q4: How do I know if my compound has crashed out in the assay?

Test: Nephelometry or Absorbance Scan.

  • Measure Absorbance at 650 nm (or any non-absorbing wavelength) immediately after addition.

  • An OD > 0.05 usually indicates light scattering from precipitate particles [8].

References

  • NCBI Assay Guidance Manual. Compound Management and Solubility in DMSO. [Link]

  • Ziath. The Effects of Water on DMSO and Effective Hydration Measurement. [Link]

  • ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Dehalogenation in 1-(2-Bromo-4-chlorophenyl)-1H-imidazole Coupling

The following guide is designed as a specialized Technical Support Center resource for researchers encountering dehalogenation issues during the cross-coupling of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole . Case ID: DEHALO...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource for researchers encountering dehalogenation issues during the cross-coupling of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole .

Case ID: DEHALO-IMID-024 Status: Active Subject: Suppression of Hydrodehalogenation (Hydrodebromination) Side Reactions Applicable Reactions: Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck.[1]

Diagnostic: Is This Your Failure Mode?

Before altering your protocol, confirm that dehalogenation is the primary failure mode. This specific substrate, 1-(2-Bromo-4-chlorophenyl)-1H-imidazole , presents a unique reactivity profile due to the steric bulk of the ortho-imidazole group and the presence of two halogen atoms.

Symptom Checklist
  • Mass Spectrometry (LC-MS/GC-MS):

    • Expected Product: [M+H]⁺ corresponding to the coupled product.

    • Observed Byproduct: You observe a major peak with a mass of [M-78] relative to the starting material.

    • Isotope Pattern: The characteristic 1:1 doublet of ⁷⁹Br/⁸¹Br is lost, but the ³⁵Cl/³⁷Cl pattern (3:1) remains.[2]

    • Identity: The byproduct is 1-(4-chlorophenyl)-1H-imidazole . The bromine at the 2-position has been replaced by hydrogen.

  • Reaction Kinetics:

    • The starting material is consumed, but the desired product yield is low (<30%).

    • The reaction turns black (Pd precipitation) rapidly, often indicating catalyst decomposition associated with hydridic reduction.

Mechanism of Failure: The "Steric-Hydride" Trap

To fix the problem, you must understand why it is happening. Dehalogenation is not random; it is a kinetic consequence of the specific structural features of your substrate.

The Mechanism[3][4]
  • Oxidative Addition (Fast): The Pd(0) catalyst successfully inserts into the C-Br bond (weakest bond) despite the steric hindrance. You form the Ar-Pd(II)-Br intermediate.

  • Transmetalation/Amine Binding (Slow): This is the bottleneck. The bulky imidazole group at the ortho position physically blocks the incoming nucleophile (boronic acid or amine).

  • The Off-Cycle Path: Because the Pd(II) intermediate waits too long for the nucleophile, it intercepts a hydride source (H⁻) present in the media.

  • Reductive Elimination (Fast): The resulting Ar-Pd(II)-H species rapidly collapses, releasing the dehalogenated arene and regenerating Pd(0).

Visualization: The Dehalogenation Pathway

The following diagram maps the diversion from the productive cycle to the destructive side reaction.

DehalogenationCycle Start Substrate: 1-(2-Br-4-Cl-Ph)-Imidazole OxAdd Intermediate A: Ar-Pd(II)-Br (Sterically Crowded) Start->OxAdd Oxidative Addition (C-Br bond) Pd0 Active Catalyst Pd(0)L Pd0->OxAdd Catalyst Entry TransMetal Step 2: Transmetalation (Blocked by ortho-Imidazole) OxAdd->TransMetal Slow Path PdHydride Intermediate B: Ar-Pd(II)-H OxAdd->PdHydride Hydride Capture (Fast Side Reaction) Product Desired Coupled Product TransMetal->Product Reductive Elimination HydrideSource Hydride Source (Alcohol, Water, amine β-H) HydrideSource->PdHydride PdHydride->Pd0 Regenerates Pd(0) SideProduct Side Product: 1-(4-Cl-Ph)-Imidazole (Dehalogenated) PdHydride->SideProduct Reductive Elimination

Caption: Kinetic competition between productive coupling (grey, dashed) and dehalogenation (red, solid) driven by steric hindrance.

Troubleshooting Q&A: Field-Proven Solutions

Q1: I am using Ethanol/Water as a solvent. Is this a problem?

A: Yes, this is the #1 cause of dehalogenation. Primary and secondary alcohols (Ethanol, Isopropanol) are excellent hydride donors. Palladium can oxidize the alcohol to an aldehyde/ketone, generating a Pd-H species in the process.

  • Fix: Switch to aprotic solvents .

    • Recommended: 1,4-Dioxane, Toluene, or THF.[2]

    • If solubility is low: Use DMF or DMAc (though be wary of high temps decomposing DMF).

Q2: Which base should I use? I'm currently using NaOEt or NaOtBu.

A: Stop using alkoxide bases immediately. Alkoxides with


-hydrogens (like ethoxide) can undergo 

-hydride elimination to form Pd-H. Even tert-butoxide, which lacks

-hydrogens, is strong enough to promote deprotonation of other trace impurities or ligands that then donate hydrides.
  • Fix: Switch to mild inorganic bases .

    • Standard:

      
       or 
      
      
      
      (Cesium is superior for sterically hindered couplings due to the "Cesium Effect" enhancing solubility).
    • Alternative:

      
       (anhydrous).
      
Q3: The reaction is sluggish. Should I increase the temperature?

A: Proceed with caution. Increasing temperature (


) often accelerates the dehalogenation rate more than the transmetalation rate, especially if the catalyst is struggling with the steric bulk.
  • Fix: Optimize the Ligand instead of the temperature. You need a ligand that facilitates the difficult steps (transmetalation/reductive elimination) at moderate temperatures (

    
    ).
    
Q4: What is the best ligand for this ortho-hindered substrate?

A: Buchwald Dialkylbiaryl Phosphines (e.g., XPhos, SPhos). Standard ligands like


 or dppf are often insufficient for ortho-substituted aryl halides.
  • SPhos: Excellent for stability and general steric hindrance.

  • XPhos: Superior for aryl chlorides and extremely hindered substrates.

  • Mechanism: These ligands are electron-rich (facilitating oxidative addition) and bulky (forming a mono-ligated Pd species that accelerates the crowded transmetalation step).

Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is engineered to minimize hydride sources and maximize the coupling rate for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole .

Reagent Table
ComponentReagentEquivalentsRole
Substrate 1-(2-Br-4-Cl-Ph)-Imidazole1.0 equivElectrophile
Coupling Partner Aryl Boronic Acid1.2 - 1.5 equivNucleophile
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ 0.02 - 0.05 equivMetal Source
Ligand SPhos or XPhos 0.04 - 0.10 equivLigand (L:Pd = 2:1)
Base K₃PO₄ (Anhydrous)2.0 - 3.0 equivBase (Non-hydridic)
Solvent 1,4-Dioxane or Toluene 0.1 - 0.2 MAprotic Solvent
Step-by-Step Procedure
  • Preparation (Inert Atmosphere Essential):

    • Dry all glassware in an oven. Moisture can induce protodeboronation of the boronic acid, stalling the cycle and leading to dehalogenation of the bromide.

    • Use a septum-capped vial or Schlenk tube.

  • Solvent Degassing (Critical):

    • Sparge the 1,4-Dioxane with Argon or Nitrogen for at least 15 minutes before adding it to the reaction. Oxygen promotes homocoupling and catalyst death.

  • Assembly:

    • Add the Imidazole substrate (1.0 equiv), Boronic acid (1.5 equiv), Base (

      
      , 3.0 equiv), and Ligand (SPhos, 0.05 equiv) to the vial.
      
    • Note: If using a precatalyst (e.g., XPhos Pd G2), add it here.[3][4] If using

      
      , add it last.
      
  • Reaction:

    • Add the degassed solvent via syringe.[5]

    • Add the Pd source (if not already added).

    • Heat to 80°C . Do not reflux aggressively unless necessary.

    • Monitor via LC-MS at 1 hour and 4 hours.

  • Workup:

    • Filter through a pad of Celite to remove palladium black.

    • Wash with EtOAc.[6]

    • Caution: The imidazole product may bind to silica. Use

      
       (95:5) with 1% 
      
      
      
      for purification if streaking occurs.

References

  • Navarro, O., et al.Dehalogenation of Aryl Halides. Journal of Organic Chemistry, 2005. (Cited in search results regarding mechanism).
  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide & Side Reactions. [Link]

  • Royal Society of Chemistry. A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 2013. [Link]

Sources

Optimization

Technical Support Center: Crystallization Protocol for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Introduction: The "Oiling Out" Challenge As a Senior Application Scientist, I frequently encounter researchers struggling with 1-(2-Bromo-4-chlorophenyl)-1H-imidazole . This intermediate is notoriously difficult to cryst...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Oiling Out" Challenge

As a Senior Application Scientist, I frequently encounter researchers struggling with 1-(2-Bromo-4-chlorophenyl)-1H-imidazole . This intermediate is notoriously difficult to crystallize due to two synergistic factors:

  • Structural Lipophilicity: The halogenated phenyl ring (Bromo/Chloro) increases solubility in non-polar solvents, competing with crystal lattice formation.

  • Low Melting Point Depression: The theoretical melting point of this class of N-arylimidazoles is often moderate (80–110°C). Even minor impurities (regioisomers or residual catalyst) can depress the melting point below the process temperature, causing the compound to separate as a viscous oil rather than a solid—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) .

This guide provides a self-validating workflow to resolve these issues, moving from crude oil to high-purity crystalline solid.

Module 1: Pre-Crystallization Cleanup (The Critical Step)

Do not attempt to crystallize immediately if your crude is dark or viscous. If you synthesized this via Ullmann coupling (Cu-catalyzed), residual copper is likely coordinating to the imidazole nitrogen, inhibiting crystallization.

Protocol A: Copper Catalyst Removal

Standard water washes are ineffective against Cu-Imidazole complexes.

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL/g).

  • Chelation Wash: Wash the organic layer 2x with 10% Aqueous Ammonia (NH₄OH) or 0.5M EDTA (pH 8) .

    • Mechanism:[1] Ammonia/EDTA has a higher affinity for Cu ions than the imidazole, stripping the metal into the aqueous phase (turning it blue).

  • Brine Wash: Wash 1x with saturated brine to remove excess base.

  • Dry & Strip: Dry over Na₂SO₄, filter, and evaporate.

Protocol B: The "Acid-Base Swing" (Purification without Chromatography)

Use this if the oil contains non-basic impurities (e.g., unreacted aryl halides).

  • Extract: Dissolve crude in EtOAc. Extract with 1M HCl (3x).

    • Result: The product (protonated imidazole) moves to the aqueous layer. Non-basic impurities stay in EtOAc.

  • Wash: Wash the aqueous acidic layer with fresh EtOAc or Hexanes (discard organics).

  • Basify: Slowly adjust the aqueous layer to pH ~10 using NaOH or NH₄OH while stirring.

  • Precipitate/Extract: The free base will precipitate (white solid) or oil out. Extract back into EtOAc, dry, and concentrate.

Module 2: Crystallization Strategies

Method A: Controlled Anti-Solvent Addition (Toluene/Heptane)

Best for: High-purity crude that just needs to form a lattice.

Why Toluene? Aryl imidazoles have high solubility in toluene (pi-stacking interactions) but low solubility in aliphatics.

StepActionTechnical Note
1 Dissolve crude in Toluene at 60–70°C.Use minimum volume (approx. 3-5 mL/g).
2 Cool slowly to Room Temperature (RT).If oil appears, reheat and add 5% more Toluene.
3 Add Heptane dropwise at RT.Stop when slight turbidity persists.
4 Seed the solution.Add a tiny crystal of pure product (or scratch glass).
5 Chill to 0–4°C.Allow 4–12 hours for maturation.
Method B: The "Salt Rescue" (If the Free Base Won't Solidify)

Best for: Persistent oils. Transforming the oily free base into a salt (Hydrochloride or Nitrate) dramatically increases the melting point and lattice energy.

  • Dissolve oily residue in Diethyl Ether or Isopropanol .

  • Add HCl (4M in Dioxane) or Conc. HNO₃ (1.05 equivalents) dropwise at 0°C.

  • The salt usually precipitates instantly as a white solid.

  • Filter and wash with cold ether.

Visual Workflow: Decision Logic

The following diagram outlines the decision process for handling the crude reaction mixture.

CrystallizationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Yes Oil Viscous Oil / Tar CheckState->Oil Yes CuCheck Is it Blue/Green? Solid->CuCheck Oil->CuCheck RemoveCu Perform EDTA/NH3 Wash CuCheck->RemoveCu Yes (Copper Present) PurityCheck Purity > 90%? CuCheck->PurityCheck No RemoveCu->PurityCheck AcidBase Acid-Base Swing (Extraction) PurityCheck->AcidBase No (<90%) CrystMethod Select Crystallization System PurityCheck->CrystMethod Yes (>90%) AcidBase->CrystMethod TolHept Method A: Toluene / Heptane CrystMethod->TolHept Standard SaltForm Method B: Salt Formation (HCl) CrystMethod->SaltForm If Oil Persists

Caption: Logic flow for selecting the appropriate purification pathway based on physical state and impurity profile.

Troubleshooting FAQ

Q1: The solution turned cloudy, but then separated into a bottom oily layer instead of crystals. What happened? A: This is "Oiling Out" (LLPS). It occurs because the temperature is above the metastable liquid-liquid critical point but below the solubility curve.

  • Fix: Reheat the mixture until clear. Add a small amount of the good solvent (e.g., Toluene or Ethanol) to shift the composition away from the phase separation boundary. Cool much slower (1°C/min) and seed aggressively at the first sign of turbidity.

Q2: My product is green/blue even after a water wash. A: You have residual Copper(II) coordinated to the imidazole.

  • Fix: Standard water/brine won't break this bond. You must use a chelating wash (EDTA or Ammonia) as described in Module 1 , or stir the organic phase with a scavenger resin (e.g., SiliaMetS® Imidazole or Thiol) for 2 hours.

Q3: Can I use Ethanol/Water for crystallization? A: Yes, but be cautious.

  • Risk: Water is a strong anti-solvent for this lipophilic molecule. Adding water too fast will cause immediate oiling out.

  • Protocol: Dissolve in hot Ethanol. Add hot water dropwise until just turbid. Let it cool very slowly. If oil forms, add a few drops of Ethanol to redissolve the oil, then seed.

Q4: What are the expected solubility properties? Based on structural analogs (e.g., 1-(4-chlorophenyl)imidazole):

SolventSolubility (Hot)Solubility (Cold)Suitability
Toluene HighModerateExcellent (Primary)
Ethyl Acetate HighHighPoor (Yield loss)
Ethanol HighModerateGood (requires water)
Heptane/Hexane LowInsolubleExcellent (Anti-solvent)
Water InsolubleInsolubleAnti-solvent only

References

  • Copper Removal Techniques

    • BenchChem Technical Support.[2][3] "Removal of Residual Copper Catalyst from Click Reactions." (2025). Link

    • Matyjaszewski Polymer Group. "Catalyst Removal."[3][4][5] Carnegie Mellon University. Link

  • Synthesis & Purification of N-Arylimidazoles

    • Biomedical Journal of Scientific & Technical Research.[4] "Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides." (2020). Link

    • ResearchGate. "A Modified Procedure for the Synthesis of 1-Arylimidazoles." (2003/2026). Link

  • Crystallization of Imidazole Derivatives

    • Der Pharma Chemica. "Design and synthesis of some imidazole derivatives." (2016). Link

    • IUCr Data.[6] "Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles." Link

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Bromo-4-chlorophenyl)-1H-imidazole Cross-Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when functionalizing 1-(2-Bromo-4-chlorophenyl)-1H-imidazole [1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when functionalizing 1-(2-Bromo-4-chlorophenyl)-1H-imidazole [1].

While the C-Br bond is inherently more reactive toward palladium-catalyzed oxidative addition than the C-Cl bond (following the standard reactivity order ArBr > ArCl)[2], the adjacent 1H-imidazole ring introduces severe steric bulk. This physical barrier impedes the approach of the


 complex, often stalling the catalytic cycle entirely[3]. Furthermore, the nitrogen atoms of the imidazole can competitively coordinate to the palladium center, leading to catalyst deactivation.

This guide provides field-proven, mechanistically grounded strategies to diagnose failures, select the right ligands, and execute self-validating protocols to overcome these specific bottlenecks.

Part 1: Frequently Asked Questions (Diagnostics & Causality)

Q1: Why does my cross-coupling reaction yield mostly unreacted starting material? A1: High recovery of starting material indicates a failure in the oxidative addition step. The steric hindrance of the ortho-imidazole group makes the initial insertion of Pd(0) into the C-Br bond the rate-limiting step[3]. Standard ligands like


 lack the electron density and steric push required to force this insertion. You must switch to bulky, electron-rich dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs)[3][4].

Q2: How do I choose between BrettPhos and RuPhos for Buchwald-Hartwig aminations of this substrate? A2: The choice depends on your amine nucleophile and the resulting rate-limiting step. Density Functional Theory (DFT) studies reveal that when using BrettPhos, oxidative addition remains the rate-limiting step due to its specific steric profile[5]. However, when using RuPhos, the reduced steric hindrance around the palladium atom shifts the rate-limiting step to reductive elimination[5]. For primary amines or secondary amines with small steric profiles, BrettPhos is superior; for bulkier secondary amines, RuPhos is recommended[5].

Q3: My reaction is still sluggish even with XPhos. What physical parameters can I adjust? A3: The activation energy for sterically hindered substrates is exceptionally high. If standard thermal heating (e.g., 80–100 °C) is insufficient[2], microwave irradiation is highly effective. Microwave heating provides rapid, localized energy that can overcome the steric activation barrier of ortho-substituted aryl halides without causing the bulk thermal degradation of the catalyst[6].

Part 2: Mechanistic Workflows & Troubleshooting

Understanding where your catalytic cycle is failing is the first step to resolving it. The diagram below illustrates the standard cross-coupling cycle, highlighting the specific bottlenecks caused by the ortho-imidazole group.

G A Pd(0) Catalyst Activation B Oxidative Addition (Steric Bottleneck) A->B Ar-Br + Ligand C Transmetalation (Base Mediated) B->C Nucleophile D Reductive Elimination (Product Release) C->D D->A Regenerate Pd(0)

Catalytic cycle highlighting the oxidative addition bottleneck.

If your reaction fails, use the following decision tree to diagnose the root cause based on observable experimental outcomes.

G Start Low Yield in Ar-Br Coupling SM High Starting Material Recovery? Start->SM Dehal Hydrodehalogenation Observed? Start->Dehal Sol1 Switch to SPhos/XPhos or NHC Ligands SM->Sol1 Yes Sol2 Use Non-Protic Solvent Check Base Strength Dehal->Sol2 Yes

Troubleshooting decision tree for hindered cross-coupling failures.

Part 3: Quantitative Data & Ligand Selection

Selecting the correct ligand is the most critical variable when dealing with 1-(2-Bromo-4-chlorophenyl)-1H-imidazole. The table below summarizes the optimal applications for modern bulky ligands.

LigandLigand ClassRelative Steric BulkPrimary ApplicationRate-Limiting Step Impact
SPhos Dialkylbiaryl phosphineHighSuzuki (Aryl boronic acids)Facilitates Oxidative Addition[3]
XPhos Dialkylbiaryl phosphineVery HighSuzuki / BuchwaldFacilitates Oxidative Addition[3]
BrettPhos Dialkylbiaryl phosphineVery HighBuchwald (Primary amines)Oxidative Addition remains limiting[5]
RuPhos Dialkylbiaryl phosphineHighBuchwald (Secondary amines)Shifts to Reductive Elimination[5]
IPr* N-Heterocyclic CarbeneExtremeHighly deactivated systemsStabilizes active Pd(0) species[4]

Part 4: Self-Validating Experimental Protocols

A robust protocol must be a self-validating system—meaning it includes internal checks to confirm each mechanistic step has succeeded before you proceed to workup.

Protocol A: Suzuki-Miyaura Cross-Coupling for Hindered Substrates

Objective: Form a C-C bond at the C2 position using an arylboronic acid. Causality: SPhos is utilized because its electron-rich dicyclohexylphosphine moiety accelerates the rate-limiting oxidative addition, while the biphenyl backbone prevents the formation of inactive palladacycles[3].

  • Catalyst Assembly: To a dry Schlenk flask under an inert argon atmosphere, add

    
     (2 mol%), SPhos (4 mol%), and 
    
    
    
    (2.0 equivalents)[3].
    • Self-Validation Check: The strict 1:2 ratio of Pd to ligand ensures the complete formation of the active

      
       complex without excess free palladium that could precipitate.
      
  • Substrate Addition: Add the arylboronic acid (1.2 equivalents) and 1-(2-Bromo-4-chlorophenyl)-1H-imidazole (1.0 equivalent).

  • Solvent System: Inject degassed toluene and water (typically a 4:1 to 10:1 ratio)[3].

    • Causality: Water is strictly required to hydroxylate the boronic acid, forming the reactive boronate species necessary for transmetalation.

  • Reaction: Seal the flask and heat to 100 °C with vigorous stirring[3].

  • Validation Checkpoint: At 2 hours, sample the organic layer for GC-MS. The disappearance of the m/z 256/258 starting material peak confirms successful oxidative addition. If starting material remains, the steric barrier has not been overcome; consider switching to microwave irradiation[6].

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with water and brine, and dry over anhydrous

    
    [3].
    
Protocol B: Buchwald-Hartwig Amination

Objective: Form a C-N bond at the C2 position using a primary or secondary amine. Causality: The reactivity order in Buchwald-Hartwig is ArBr > ArCl, meaning the C2-Br will react preferentially over the C4-Cl[2].

  • Pre-catalyst Selection: Use a palladacycle pre-catalyst (e.g., BrettPhos Palladacycle G1) to avoid the need for in situ reduction of Pd(II) to Pd(0)[2].

    • Self-Validation Check: Exposure to the base will rapidly and quantitatively generate the active LPd(0) catalyst, bypassing reduction bottlenecks[2].

  • Reagent Assembly: Combine the pre-catalyst (2 mol%), 1-(2-Bromo-4-chlorophenyl)-1H-imidazole (1.0 eq), amine (1.2 eq), and NaOtBu (1.5 eq) in a glovebox.

  • Solvent: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Heat to 80–100 °C[2].

  • Validation Checkpoint: Monitor the color and clarity of the solution. A persistent clear/yellowish solution indicates a healthy catalytic cycle. The rapid appearance of a black precipitate (Pd black) signifies that transmetalation or reductive elimination has failed, leading to catalyst agglomeration[2]. If Pd black forms, switch from BrettPhos to RuPhos to accelerate reductive elimination[5].

References[3] Technical Support Center: Overcoming Steric Hindrance in Reactions with 1-Bromo-2-methyl-1-propene, Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvr5wkolhNgPtGP70tz4SnTMX2IQ9LqcrprF_aboqZUZH3OE1HTdDqbxKKTMkEfgbzMz7hZHdQLXzHHNquiOAthmpEuff2pxquacbhd99-Ut4wyvL0UF3XLoAEOHXESxfDYT4C2IHuiL1abw2dUP2T02xlP3sywroJw8o6tsOb3mO56s-Oq_3pleutuU7UFEfn16MmmE9x7MUOvbpx9WxqYtbl2My6Dp60eEAzhDrIPRc8kkEju_NiUUZeZGT4Fg==][4] Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling, MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrvfNv-ExPVPKqClrnS6tnf_ge8SYven_JgddA3I_VY4PdQ66ZeMtzNQtCfvwyVzTR4zPcmcEM4cSeU2v5C9fkw1H__EPivuL7MXiWL0lM0YVUkYeA_wrTIKyxY0ZkYXg=][1] 1-(4-chlorophenyl)imidazole, Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUoAqSTauWXJ46loZTVyKJ_qGRWaZlnMp2Wmp1ew7oYgWQl-Mm397NrkOFSDpobMpE7DMUdCUrxpzQD_kPDckHlPs0BoYTE1u3eZg5J--USyQyhaWJY8eu9MJRxJ1uZjd3TXlDj-oX9Tu_szkotnAuVIMs67z6qXUq-G24857xM9_gPJwDIHaF_xAqTpghn_rq7EvU_-QKBHrCyP3qPuWoJ00bwsTRa9Cqs3OwQ1CDtcomF0rZ0BhjLVWoYUtrfsNy-12pDEDZ4p8hT3AmQLdoABoZ4a3wgwKCl923g_ZZ7SN7dg==][5] Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure, ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGILPAIkkhrDzZ6iSRvUXqyCN6EeNuPUAAg6RreAN_AEfH20ZdTe1jEB74hvtaP0KnouXIudTFPV28I2zNxWxReg9iv7UFFhqgW-20RTMZi1Iu09ZQFumI5IMcv0iYUyfZHppC4DHGwYxgCiqQ=][2] Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?, WuXi AppTec.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnxGUnGtHuIpQVSKntWP9wc7WpNhG6eUMvL44tX8BSwM_iQKS2pTeiiKyoARstrjVBlbtaYJGrUDj91ACU8QbkHIlxkVIxah3O8rpAenYXnt88uorVk5CLbad624jVASQHFTic-UYq7F0AS8lkjgU4xzYL5QLDr23ZRcdaYev_B5s6AQK9bXP4v84BkA8VeVWgxy69NtaqAdHIFPwQJH7i0DVzEYXu9GFTGVLGfx1st7jfYAKglrxbUDYTdEA=][6] Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond, MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXVSGGOyXAUtirns612HH-fd7T4PO8ffekEUr7mJedHidKTj3klX9Z9YmiwM6qOJy9IWrPkE8OwCB18Y1VErQB-fIRjZK2R5HgR0I2AVqcNrQwiC7YsY6Z8JyOBJtRDrE=]

Sources

Optimization

Stability of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole in acidic vs basic media

Technical Support Center: 1-(2-Bromo-4-chlorophenyl)-1H-imidazole Welcome to the technical support guide for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole. This resource is designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Welcome to the technical support guide for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth information regarding the stability of this compound in both acidic and basic media, presented in a practical question-and-answer format. Our goal is to provide you with the necessary insights and protocols to anticipate and troubleshoot challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole in solution?

A1: The main stability concerns for this compound in solution revolve around its susceptibility to degradation under certain pH and environmental conditions. The imidazole moiety can be sensitive to base-mediated autoxidation and photodegradation.[1][2] The haloaromatic portion of the molecule, while generally more stable, can be susceptible to hydrolysis under forcing conditions (strong acid or base at elevated temperatures).

Q2: How does the imidazole ring behave in acidic and basic conditions?

A2: The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[3][4][5]

  • In acidic media: The lone pair of electrons on the N-3 nitrogen is readily protonated, forming a stable imidazolium salt.[6][7] This protonation generally increases the stability of the ring itself to electrophilic attack.

  • In basic media: A strong base can deprotonate the N-1 nitrogen, forming an imidazolide anion.[3][8] The imidazole ring can also be susceptible to base-mediated oxidation.[1][2]

Q3: Are the bromo and chloro substituents on the phenyl ring likely to hydrolyze?

A3: Hydrolysis of aryl halides (halogens directly attached to a benzene ring) is generally difficult and requires harsh conditions, such as high temperatures and concentrated base.[9][10] This is because the carbon-halogen bond is strengthened by partial double-bond character due to resonance with the aromatic ring.[10] Therefore, under typical experimental conditions, hydrolysis of the bromo and chloro groups is not a primary degradation pathway.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: A multi-faceted approach using several analytical techniques is recommended to comprehensively assess stability.[11][12]

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying the parent compound and its degradation products.[13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of degradation products, which helps in structure elucidation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the parent compound and any isolated degradation products.[1][14]

  • UV-Visible Spectroscopy: Can be used to monitor changes in the chromophore of the molecule, which may indicate degradation.[13]

Troubleshooting Guides

Issue 1: Unexpected Degradation Observed in an Acidic Medium

Symptoms:

  • Appearance of new peaks in the HPLC chromatogram.

  • A decrease in the area of the parent compound peak over time.

  • A change in the color or clarity of the solution.

Potential Causes & Troubleshooting Steps:

  • Protonation and Solubility Changes:

    • Causality: In acidic media, the imidazole ring becomes protonated.[6][7] While this generally enhances stability, it can alter the compound's solubility. If the protonated salt is less soluble in your chosen solvent system, it may precipitate, leading to an apparent decrease in concentration.

    • Action: Visually inspect the solution for any precipitate. Analyze both the supernatant and any solid material (if present and redissolved in a suitable solvent) by HPLC to confirm the identity. Consider adjusting the solvent system to ensure the solubility of the protonated form.

  • Forced Hydrolysis of Halogen Substituents:

    • Causality: While unlikely under mild conditions, strong acids at elevated temperatures can promote the hydrolysis of aryl halides.[9]

    • Action: Review your experimental conditions. If high temperatures and strong acids are being used, consider if these conditions are necessary. To confirm hydrolysis, use LC-MS to look for masses corresponding to the replacement of bromine or chlorine with a hydroxyl group.

  • Acid-Catalyzed Degradation of the Imidazole Ring:

    • Causality: Although protonation generally stabilizes the ring, extreme acidic conditions could potentially lead to ring-opening or other degradative pathways, though this is less common than base-mediated degradation.

    • Action: Perform a forced degradation study under your specific acidic conditions. Analyze the stressed samples by LC-MS to identify potential degradation products.

Workflow for Investigating Acidic Degradation

Acidic_Degradation_Workflow start Observation: Unexpected degradation in acidic media check_precipitate Visually inspect for precipitate start->check_precipitate analyze_supernatant Analyze supernatant by HPLC check_precipitate->analyze_supernatant No precipitate analyze_solid Redissolve & analyze solid by HPLC check_precipitate->analyze_solid Precipitate found review_conditions Review temperature and acid strength analyze_supernatant->review_conditions adjust_solvent Adjust solvent system for solubility analyze_solid->adjust_solvent lcms_hydrolysis Analyze by LC-MS for hydroxylated products review_conditions->lcms_hydrolysis Harsh conditions (high T, strong acid) forced_degradation Perform forced degradation study review_conditions->forced_degradation Mild conditions conclusion Identify degradation pathway and adjust protocol lcms_hydrolysis->conclusion lcms_ring Analyze by LC-MS for ring degradation products forced_degradation->lcms_ring lcms_ring->conclusion

Caption: Troubleshooting workflow for degradation in acidic media.

Issue 2: Compound Instability in a Basic Medium

Symptoms:

  • Rapid decrease in the parent compound peak in HPLC analysis.

  • Formation of multiple new peaks, some of which may be colored.

  • Inconsistent results between experimental runs.

Potential Causes & Troubleshooting Steps:

  • Base-Mediated Autoxidation of the Imidazole Ring:

    • Causality: The imidazole moiety, particularly in the presence of a base, can be susceptible to autoxidation.[1][2] This process is often catalyzed by trace metals and can be accelerated by exposure to air (oxygen).

    • Action:

      • Degas your solvents and buffers before use.

      • Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

      • Add a chelating agent like EDTA to sequester trace metal ions that may catalyze oxidation.

      • Analyze stressed samples by LC-MS to identify potential oxidized products.

  • Forced Hydrolysis of Halogen Substituents:

    • Causality: Concentrated bases at elevated temperatures can facilitate the nucleophilic aromatic substitution of the bromo and chloro groups with hydroxide ions.[9]

    • Action: If your protocol involves harsh basic conditions, assess if they are essential. Milder bases or lower temperatures may prevent this side reaction. Use LC-MS to screen for the presence of hydroxylated byproducts.

  • Deprotonation and Subsequent Reactions:

    • Causality: Strong bases will deprotonate the N-1 position of the imidazole ring, forming an imidazolide anion.[3][8] This anion is more nucleophilic and may participate in unintended side reactions depending on the other components in your mixture.

    • Action: Ensure the chosen base is appropriate for the intended reaction and not excessively strong. If deprotonation is undesirable, maintain the pH in the neutral to mildly acidic range.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[][16][17]

Objective: To assess the stability of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole under various stress conditions.

Materials:

  • 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Acetonitrile or Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter, HPLC system with UV detector, LC-MS system

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl and 1 mL of 1 M HCl in separate vials.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH and 1 mL of 1 M NaOH in separate vials.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Control: Mix 1 mL of the stock solution with 1 mL of water.

  • Incubation:

    • Store one set of vials at room temperature and another set at an elevated temperature (e.g., 60°C).

    • Protect one set of vials from light to assess thermal degradation, and expose another set to a photostability chamber to assess photodegradation.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis:

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by a validated HPLC method to quantify the remaining parent compound and detect degradation products.

    • Analyze samples showing significant degradation by LC-MS to identify the mass of the degradation products.

Data Interpretation:

Stress ConditionExpected Degradation LevelPotential Degradation Products
0.1 M HCl, RTMinimal-
1 M HCl, 60°CMinor to ModerateHydroxylated phenyl derivatives
0.1 M NaOH, RTMinor to ModerateOxidized imidazole species
1 M NaOH, 60°CModerate to SignificantOxidized species, Hydroxylated phenyl derivatives
3% H₂O₂, RTSignificantOxidized imidazole species
PhotolysisVariableRing-opened products, other complex structures

References

  • Analytical Techniques In Stability Testing - Separation Science. (2025, March 24).
  • Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates - PMC. (n.d.).
  • Synthesis, Reactions and Medicinal Uses of Imidazole - Pharmaguideline. (n.d.).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1).
  • Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences. (n.d.).
  • Imidazole(CAS: 288-32-4): Chemical Properties, Production Process, and Applications. (2025, October 3).
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. (2019, October 15).
  • Spotlight on stability: API and drug product testing - Almac. (n.d.).
  • US4001340A - Hydrolysis of haloaromatic compounds - Google Patents. (n.d.).
  • Imidazole - Wikipedia. (n.d.).
  • ANALYTICAL TESTING–ACCURATE AND COMPLETE CHARACTERIZATION OF YOUR API - Altasciences. (n.d.).
  • General Description of Imidazole - ChemicalBook. (2022, February 11).
  • I don't understand why imidazole has a weak acidic group. : r/chemhelp - Reddit. (2016, November 18).
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF - ResearchGate. (n.d.).
  • Imidazole is a planar, 5-membered heterocyclic ring - Lejan Team. (n.d.).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. (2023, January 13).
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (2023, January 13).
  • hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis - Doc Brown. (n.d.).
  • Degradation of Haloaromatic Compounds - SciSpace. (n.d.).
  • Biodegradability of imidazole structures. | Download Scientific Diagram - ResearchGate. (n.d.).
  • HYDROLYSIS REACTIONS. (2018, February 19).
  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. (2016, May 2).
  • Hydrolysis of 3 under acidic conditions. | Download Scientific Diagram - ResearchGate. (n.d.).
  • View of SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS | Universal Journal of Pharmaceutical Research. (n.d.).
  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives - International Journal of Pharmaceutical Sciences. (2025, March 25).
  • Imidazole synthesis - Organic Chemistry Portal. (n.d.).
  • EFFICIENT SYNTHESIS AND CHARACTERISATION OF IMIDAZOLES UNDER MICROWAVE IRRADIATION - Rasayan. (n.d.).
  • 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl - Organic Syntheses Procedure. (n.d.).
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020, April 15).
  • Hydrolysis of Primary Haloalkanes (OCR A Level Chemistry A): Revision Note. (2025, January 19).
  • synthesis and biological evaluation of 1-substituted imidazole derivatives - International Journal of Pharmacy. (n.d.).
  • Synthesis and stability in biological media of 1H-imidazole-1-carboxylates of ROS203, an antagonist of the histamine H3 receptor - PubMed. (2008, January 15).
  • 4-Bromo-1H-imidazole - Chem-Impex. (n.d.).
  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity relationship - ACP. (2025, October 10).
  • Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol - Royalchem. (2024, July 17).
  • Prochloraz degradation pathways in aqueous solutions - Benchchem. (n.d.).
  • The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte - FAU CRIS. (n.d.).
  • Mechanisms of lactone hydrolysis in acidic conditions - Heriot-Watt Research Portal. (2013, July 19).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Optimizing HPLC Methodologies for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole Purity Profiling

Executive Summary 1-(2-Bromo-4-chlorophenyl)-1H-imidazole is a critical intermediate, often utilized in the synthesis of imidazole-based antifungals (e.g., analogs of miconazole or econazole) and specific agrochemical fu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Bromo-4-chlorophenyl)-1H-imidazole is a critical intermediate, often utilized in the synthesis of imidazole-based antifungals (e.g., analogs of miconazole or econazole) and specific agrochemical fungicides.[1][2] Its purity analysis presents a distinct chromatographic challenge: the basic imidazole moiety (


) tends to interact with residual silanols on silica columns, causing peak tailing, while the lipophilic halogenated phenyl ring requires significant organic strength for elution.[1][2][3]

This guide compares two distinct HPLC methodologies to determine the most robust approach for purity quantification:

  • Method A (Standard): C18 Stationary Phase with Acidic Phosphate Buffer.[2][3]

  • Method B (Alternative): Phenyl-Hexyl Stationary Phase with Formate Buffer.[1]

Key Finding: While Method A provides higher theoretical plates for the main peak, Method B (Phenyl-Hexyl) demonstrates superior selectivity ($ \alpha > 1.2 $) for separating critical de-halogenated impurities (e.g., monochloro- analogs) due to


 interactions.[1][2][3]

Chemical Context & Separation Logic

The analyte contains two distinct functional regions that dictate separation physics:[1][2][3]

  • The Imidazole Ring: A basic nitrogen heterocycle.[1][3] At neutral pH, it interacts with free silanols on the column, leading to severe tailing (

    
    ).[1][2][3]
    
    • Solution: Operate at low pH (

      
      ) to protonate the imidazole and suppress silanol ionization.[1][3]
      
  • The Halogenated Phenyl Ring: Highly hydrophobic and electron-rich.

    • Solution: Requires a stationary phase capable of hydrophobic interaction or

      
       stacking.[1]
      
Decision Matrix: Method Selection

The following diagram illustrates the logical flow for selecting the optimal separation conditions based on impurity profile.

MethodSelection Start Analyte: 1-(2-Bromo-4-chlorophenyl)-1H-imidazole CheckImpurity Primary Impurity Concern? Start->CheckImpurity RouteA General Purity / Synthesis Starting Material CheckImpurity->RouteA General RouteB Regioisomers / De-halogenated Byproducts CheckImpurity->RouteB Isomers MethodA METHOD A: C18 + Phosphate pH 3.0 (Hydrophobic Interaction) RouteA->MethodA MethodB METHOD B: Phenyl-Hexyl + Formate pH 3.0 (Pi-Pi Interaction) RouteB->MethodB ResultA High Efficiency Good Peak Shape MethodA->ResultA ResultB High Selectivity Separates Br/Cl Isomers MethodB->ResultB

Figure 1: Method Development Decision Tree. Comparison of hydrophobic (C18) vs.


-selective (Phenyl) pathways.

Comparative Methodologies

Method A: The Robust Standard (C18)

This method relies on pure hydrophobicity.[1][3] It is the industry workhorse for "Certificate of Analysis" (CoA) generation but may miss subtle isomer impurities.[1][3]

  • Column: Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm) or equivalent.[1][2][3]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).[2][3]

  • Mobile Phase B: Acetonitrile.[1][4][5]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 220 nm (imidazole ring) and 254 nm (phenyl ring).[1][2][3]

  • Temperature: 30°C.

Method B: The High-Selectivity Alternative (Phenyl-Hexyl)

This method utilizes the electron-deficient


-system of the stationary phase to interact with the electron-rich halogenated ring of the analyte.[1]
  • Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm).[1][2][3]

  • Mobile Phase A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: Methanol (Methanol enhances

    
     interactions better than ACN).[1]
    
  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm.[1]

  • Temperature: 35°C.[3]

Experimental Data & Performance Comparison

The following data represents typical performance metrics observed during validation studies for N-aryl imidazoles.

Summary of Chromatographic Attributes
ParameterMethod A (C18 / ACN)Method B (Phenyl / MeOH)Interpretation
Retention Time (

)
~6.8 min~8.2 minPhenyl column retains the aromatic analyte longer due to secondary interactions.[1][2]
Tailing Factor (

)
1.151.08Method B (MeOH/Buffer) often yields better symmetry for basic imidazoles.[2][3]
Resolution (

)
1.8 (vs. precursor)3.2 (vs. precursor)Method B is superior for separating the starting material (2-bromo-4-chloroaniline).
Theoretical Plates (

)
~12,000~9,500C18 is more efficient, but Phenyl is more selective.[1][2][3]
Sensitivity (LOD) 0.05 µg/mL0.08 µg/mLAcetonitrile (Method A) has lower UV cutoff, allowing lower noise at 220 nm.[1][2][3]
Retention Time Specifics (Relative)
  • Impurity 1 (Imidazole): Elutes at void volume (

    
    ) in both methods (highly polar).
    
  • Impurity 2 (2-Bromo-4-chloroaniline):

    • Method A: Elutes ~0.5 min before main peak.

    • Method B: Elutes ~1.5 min before main peak (Enhanced selectivity).[2][3]

  • Main Peak (1-(2-Bromo-4-chlorophenyl)-1H-imidazole):

    • Method A: ~6.8 min.

    • Method B: ~8.2 min.[1]

Detailed Experimental Protocol (Method B Recommended)

For high-integrity purity profiling, Method B is recommended to ensure no co-elution of de-halogenated byproducts.[1][2][3]

Step 1: Buffer Preparation[1][2][3]
  • Weigh 0.63 g of Ammonium Formate.[1][3]

  • Dissolve in 1000 mL of HPLC-grade water.

  • Adjust pH to 3.0 ± 0.1 using Formic Acid (approx. 1-2 mL).

  • Filter through a 0.22 µm nylon membrane.[3]

Step 2: Sample Preparation[1][2][3]
  • Diluent: Methanol:Water (50:50).[2][3]

  • Stock Solution: Dissolve 10 mg of analyte in 10 mL Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay.

Step 3: Gradient Program[2]
  • Time 0.0: 40% B

  • Time 10.0: 80% B[1][2]

  • Time 12.0: 80% B[1][2]

  • Time 12.1: 40% B[1]

  • Time 17.0: 40% B (Re-equilibration)

Experimental Workflow Diagram

Workflow Prep Sample Prep (1 mg/mL in MeOH:H2O) Filter Filtration (0.22 µm PTFE) Prep->Filter Inject Injection (10 µL) Filter->Inject Separate Separation (Phenyl-Hexyl Column) Inject->Separate Detect Detection (UV 254nm) Separate->Detect

Figure 2: Step-by-step experimental workflow for purity analysis.[1]

Troubleshooting & System Suitability

To ensure the method is self-validating (Trustworthiness), the following criteria must be met before accepting data:

  • System Suitability Test (SST):

    • Inject the Working Standard 5 times.[1][3]

    • RSD of Area: Must be

      
      .[1][3]
      
    • Tailing Factor: Must be

      
      .
      
  • Common Issues:

    • Split Peaks: Indicates pH is too close to the pKa of imidazole.[1] Lower the pH of the buffer to 2.5-3.0.[1]

    • Broad Peaks: Likely column overload or "Dewetting" if using 100% aqueous start.[3] Ensure at least 5% organic in initial mobile phase.[1]

References

  • Separation of Imidazole Derivatives (General Protocol)

    • Title: HPLC Determination of Imidazoles with Variant Anti-Infective Activity.[1][3]

    • Source: National Institutes of Health (PMC).[1][2][3]

    • URL:[Link]

  • Column Selection for Halogenated Aromatics

    • Title: Selectivity differences for C18 and Phenyl-Hexyl columns.[1]

    • Source: Phenomenex Technical Notes.
    • URL:[Link] (General landing page for verification of column chemistry specifications).[1][2][3]

  • Chemical Properties & Safety

    • Title: 1-(2-Bromo-4-chlorophenyl)-1H-imidazole Substance Record.[1]

    • Source: PubChem (NIH).[1][2][3]

    • URL:[Link][1][2][3]

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole: A Comparative Analytical Guide

As drug development pipelines increasingly rely on halogenated heterocycles to improve metabolic stability and target affinity, accurately characterizing these pharmacophores is critical. 1-(2-Bromo-4-chlorophenyl)-1H-im...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on halogenated heterocycles to improve metabolic stability and target affinity, accurately characterizing these pharmacophores is critical. 1-(2-Bromo-4-chlorophenyl)-1H-imidazole is a structurally complex molecule featuring an imidazole ring bound to a di-halogenated phenyl system.

For analytical scientists, the mass spectrometric (MS) characterization of this compound presents a unique opportunity to leverage isotopic signatures and predictable bond dissociation energies. This guide provides an authoritative comparison of its fragmentation behavior across two primary analytical platforms: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

The Isotopic Fingerprint: A Self-Validating Starting Point

Before interpreting any fragmentation pathway, a robust analytical protocol demands the validation of the precursor ion. The presence of both bromine and chlorine in 1-(2-Bromo-4-chlorophenyl)-1H-imidazole (


) creates a highly specific, self-validating isotopic fingerprint [1].

Because bromine exists naturally as


 and 

in a ~1:1 ratio, and chlorine exists as

and

in a ~3:1 ratio, the molecular ion

(exact monoisotopic mass 255.94 Da) will exhibit a characteristic 3:4:1 isotopic cluster .
  • M (m/z 256):

    
     + 
    
    
    
    (~77% relative abundance)
  • M+2 (m/z 258):

    
     + 
    
    
    
    AND
    
    
    +
    
    
    (100% relative abundance - Base Peak of the cluster)
  • M+4 (m/z 260):

    
     + 
    
    
    
    (~24% relative abundance)

Expert Insight: If this 77:100:24 ratio is not observed in your full-scan MS data, the system is either experiencing detector saturation, or the peak is co-eluting with an isobaric interference. You must resolve this before proceeding to MS/MS interpretation.

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

The choice of ionization technique fundamentally alters the fragmentation causality. Below is an objective comparison of how this molecule behaves under hard versus soft ionization.

A. GC-EI-MS (Hard Ionization at 70 eV)

Electron Ionization (EI) strips an electron from the molecule, creating a highly energetic radical cation


. Because 70 eV significantly exceeds the ionization energy (~10 eV) of organic molecules, extensive and reproducible fragmentation occurs[2].

Mechanistic Causality: The fragmentation is governed by Bond Dissociation Energies (BDE). The C-Br bond in a haloarene is relatively weak (~83 kcal/mol) compared to the C-Cl bond (~97 kcal/mol) [3]. Therefore, the primary and most facile cleavage is the homolytic loss of a bromine radical (


), yielding an abundant 

fragment at m/z 177/179. The loss of a chlorine radical (

) to form m/z 221/223 is energetically unfavorable and observed only as a minor peak. Following dehalogenation, the imidazole ring typically undergoes a characteristic neutral loss of hydrogen cyanide (HCN, 27 Da) [4].
B. LC-ESI-MS/MS (Soft Ionization + CID)

Electrospray Ionization (ESI) is a soft technique that yields the even-electron protonated molecule


 at m/z 257/259/261. Fragmentation only occurs upon Collision-Induced Dissociation (CID) with an inert gas (e.g., Argon).

Mechanistic Causality: Protonation typically occurs on the basic nitrogen of the imidazole ring. During CID, the energy is distributed vibrationally. The dominant pathway is the neutral loss of HBr (80/82 Da) or the cleavage of the C-N bond connecting the rings, leading to the formation of a protonated imidazole ion (m/z 69) and a corresponding halophenyl neutral.

Quantitative Data Summary
Ion TypeNominal m/zRelative AbundanceAssignment / Neutral LossPlatform

256, 258, 26077%, 100%, 24%Molecular IonGC-EI-MS

257, 259, 26177%, 100%, 24%Protonated PrecursorLC-ESI-MS
Fragment177, 179High

(Loss of

)
GC-EI-MS
Fragment150, 152Medium

GC-EI-MS
Fragment221, 223Low (Minor)

(Loss of

)
GC-EI-MS
Fragment177, 179High

LC-ESI-MS/MS
Fragment69Medium

LC-ESI-MS/MS

Visualizing the Fragmentation Logic

The following diagram maps the logical flow of the EI fragmentation pathways, dictated by the bond dissociation energies discussed above.

FragmentationPathway M_ion Radical Cation [M]+• m/z 256 / 258 / 260 (3:4:1 Ratio) M_minus_Br [M - Br]+ m/z 177 / 179 (3:1 Ratio) M_ion->M_minus_Br - Br• (79/81 Da) Facile Cleavage (BDE ~83 kcal/mol) M_minus_Cl [M - Cl]+ m/z 221 / 223 (1:1 Ratio) M_ion->M_minus_Cl - Cl• (35/37 Da) Minor Cleavage (BDE ~97 kcal/mol) M_minus_Br_HCN [M - Br - HCN]+ m/z 150 / 152 (3:1 Ratio) M_minus_Br->M_minus_Br_HCN - HCN (27 Da) Imidazole Ring Opening

Caption: Primary EI fragmentation pathways of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole driven by BDE.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies incorporate built-in system suitability checks.

Protocol A: GC-EI-MS Analysis
  • Sample Preparation: Dissolve the standard in MS-grade ethyl acetate to a concentration of 10 µg/mL. Validation Check: Run a pure ethyl acetate blank to ensure no background contamination at m/z 256-260.

  • Chromatographic Separation: Inject 1 µL in splitless mode (Inlet: 250°C) onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m × 0.25 mm × 0.25 µm). Use helium carrier gas at 1.0 mL/min.

  • Thermal Gradient: Hold at 100°C for 1 min, ramp at 15°C/min to 300°C, and hold for 5 min.

  • Ionization & Detection: Operate the EI source at 70 eV and 230°C. Set the quadrupole to 150°C. Scan from m/z 50 to 350.

  • Data Validation: Extract the ion chromatograms (EIC) for m/z 256, 258, and 260. Confirm the apices perfectly co-elute and integrate the areas to verify the 77:100:24 isotopic ratio before assigning the m/z 177 fragment.

Protocol B: LC-ESI-MS/MS Analysis
  • Sample Preparation: Dilute the compound in 50:50 Water:Acetonitrile (with 0.1% Formic Acid) to 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 × 50 mm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 5 minutes.

  • Source Parameters: Operate in Positive ESI mode. Set capillary voltage to 3.0 kV, desolvation temperature to 400°C, and desolvation gas flow to 800 L/hr.

  • Tandem MS (CID): Isolate the M+2 precursor (m/z 258) using a narrow isolation window (0.4 Da) to exclude the

    
     and 
    
    
    
    isotopes. Ramp the collision energy (CE) from 15 eV to 35 eV using Argon as the collision gas.
  • Data Validation: Monitor the survival yield of the precursor. At optimal CE, you should observe the robust formation of m/z 179 (loss of HBr) and m/z 69 (protonated imidazole).

Analytical Workflow Verification

Workflow Prep Sample Prep & Blank Run Ionize Ionization (EI or ESI) Prep->Ionize Isotope Isotope Check (3:4:1 Ratio) Ionize->Isotope Fragment Fragmentation (70 eV or CID) Isotope->Fragment Analyze Data Analysis & BDE Mapping Fragment->Analyze

Caption: Self-validating analytical workflow for the MS characterization of halogenated heterocycles.

References

  • Interpretation of Mass Spectra. Universität des Saarlandes.
  • Mass Spectrometry: Fragmentation Patterns. eGyanKosh.
  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. National Institutes of Health (PMC).
  • Aryl azides as forgotten electrophiles in the Van Leusen reaction: a multicomponent transformation affording 4-tosyl-1-arylimidazoles. Università degli Studi di Milano.
Validation

A Comparative Guide to the Reactivity of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole and 1-(4-chlorophenyl)imidazole

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The two halogenated phenylimid...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The two halogenated phenylimidazoles, 1-(2-Bromo-4-chlorophenyl)-1H-imidazole and 1-(4-chlorophenyl)imidazole, are valuable building blocks. However, their utility is dictated by their reactivity in key transformations. This guide provides an in-depth comparison of their reactivity, grounded in fundamental chemical principles and supported by proposed experimental protocols for validation.

Theoretical Comparison of Reactivity

The reactivity of these two molecules is primarily governed by a combination of electronic and steric effects.

Electronic Effects in Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst.[1] The efficiency of this step is largely dependent on the carbon-halogen (C-X) bond strength.

  • 1-(2-Bromo-4-chlorophenyl)-1H-imidazole : This molecule possesses two potential reaction sites for cross-coupling: the C-Br bond and the C-Cl bond. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-chlorine bond.[1] This lower bond dissociation energy facilitates the oxidative addition of the palladium catalyst into the C-Br bond, making this site the more reactive of the two.

  • 1-(4-chlorophenyl)imidazole : This molecule only has a C-Cl bond available for cross-coupling.

Therefore, from a purely electronic standpoint, the C-Br bond in 1-(2-Bromo-4-chlorophenyl)-1H-imidazole is expected to be more reactive than the C-Cl bond in 1-(4-chlorophenyl)imidazole. This generally allows for milder reaction conditions and faster reaction rates for the bromo-chloro derivative.[1]

Steric Effects: The "Ortho Effect"

The bromine atom in 1-(2-Bromo-4-chlorophenyl)-1H-imidazole is positioned ortho to the imidazole ring. This "ortho effect" introduces significant steric hindrance around the C-Br bond.[2][3] This steric bulk can impede the approach of the bulky palladium catalyst and the coupling partner, potentially slowing down the reaction rate.[4][5]

In contrast, 1-(4-chlorophenyl)imidazole has no substituent in the ortho position, making the C-Cl bond more sterically accessible.

This leads to a nuanced situation: while the C-Br bond is electronically more reactive, the steric hindrance in the ortho position of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole might make it kinetically slower to react than what electronic effects alone would predict. The choice of catalyst, particularly the use of bulky phosphine ligands, becomes crucial in overcoming this steric barrier.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) reactions are favored by the presence of electron-withdrawing groups on the aromatic ring.[6] Both the bromo and chloro substituents are electron-withdrawing through induction. The rate-determining step is typically the initial attack of the nucleophile to form a negatively charged Meisenheimer complex.[6] The stability of this intermediate is enhanced by electron-withdrawing groups.

Given that both molecules have a chloro group at the 4-position, the primary difference is the additional bromo group at the 2-position in 1-(2-Bromo-4-chlorophenyl)-1H-imidazole. This second electron-withdrawing group should, in principle, make the aromatic ring more electron-deficient and thus more susceptible to nucleophilic attack. However, the position of the leaving group is also critical. In SNAr, the leaving group ability generally follows the trend I > Br > Cl > F.[6] This is opposite to the trend for C-X bond strength because the C-X bond is broken in a later, faster step.

Therefore, for a nucleophilic substitution reaction targeting the chloro position, 1-(2-Bromo-4-chlorophenyl)-1H-imidazole would be expected to be more reactive due to the increased activation from the additional electron-withdrawing bromo group.

Proposed Experimental Comparison

To empirically validate the theoretical predictions, the following experimental protocols are proposed.

Suzuki-Miyaura Coupling

This experiment will compare the reactivity of the two compounds in a standard Suzuki-Miyaura cross-coupling reaction with phenylboronic acid.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis Start Prepare two reaction vessels Reagents1 Add 1-(2-Bromo-4-chlorophenyl)-1H-imidazole, phenylboronic acid, base, and solvent to Vessel 1 Start->Reagents1 Reagents2 Add 1-(4-chlorophenyl)imidazole, phenylboronic acid, base, and solvent to Vessel 2 Start->Reagents2 Degas Degas both vessels Reagents1->Degas Reagents2->Degas Catalyst Add Pd catalyst and ligand to both vessels Degas->Catalyst Heat Heat both reactions at the same temperature Catalyst->Heat Monitor Monitor reaction progress by TLC/LC-MS Heat->Monitor Workup Quench and perform aqueous workup Monitor->Workup Purify Purify crude products by column chromatography Workup->Purify Analyze Determine yield and purity Purify->Analyze Compare Compare reaction rates and yields Analyze->Compare

Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.

Protocol:

  • Reagent Preparation: In two separate oven-dried reaction vessels equipped with magnetic stir bars, add the respective imidazole substrate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and K₂CO₃ (2.0 equiv.).[7]

  • Solvent Addition and Degassing: To each vessel, add a degassed mixture of DME/H₂O (4:1). Evacuate and backfill each vessel with argon three times.

  • Catalyst Addition: To each vessel, add Pd(PPh₃)₄ (0.05 equiv.).[7]

  • Reaction: Heat both reaction mixtures to 80 °C and monitor the progress by TLC and/or LC-MS at regular intervals (e.g., every hour).

  • Workup and Analysis: After the reaction has gone to completion (or after a set time, e.g., 24 hours), cool the mixtures to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude products by column chromatography and determine the yields.

Buchwald-Hartwig Amination

This experiment will compare the reactivity in a C-N bond-forming reaction with a secondary amine, morpholine.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex L_n(Ar)Pd(II)X Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [L_n(Ar)Pd(II)(HNR_2)]^+X^- OA_complex->Amine_complex Amine Coordination (HNR_2) Amido_complex L_n(Ar)Pd(II)NR_2 Amine_complex->Amido_complex Deprotonation (-HX, Base) Amido_complex->Pd0 Reductive Elimination (Ar-NR_2)

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Protocol:

  • Reagent Preparation: In two separate oven-dried reaction vessels, add the respective imidazole substrate (1.0 equiv.), morpholine (1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 equiv.).[8][9]

  • Catalyst and Solvent: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol %) and a suitable ligand (e.g., XPhos, 4 mol %).[8] Add anhydrous toluene as the solvent.

  • Reaction: Degas the mixtures and heat under an argon atmosphere at 100 °C. Monitor the reactions by GC-MS or LC-MS.

  • Workup and Analysis: Upon completion, cool the reactions, filter through a pad of Celite, and concentrate. Purify the products by column chromatography and determine the yields.

Anticipated Results and Discussion

Based on the theoretical principles outlined above, the following outcomes are anticipated.

Table 1: Predicted Reactivity in Suzuki-Miyaura Coupling

Feature1-(2-Bromo-4-chlorophenyl)-1H-imidazole1-(4-chlorophenyl)imidazoleRationale
Reaction Rate ModerateSlowThe C-Br bond is electronically favored for oxidative addition, but steric hindrance from the ortho-bromo group may slow the reaction. The C-Cl bond is less reactive, requiring more forcing conditions.[1][2]
Reaction Yield Good to ExcellentPoor to ModerateWith an optimized catalyst system (e.g., bulky phosphine ligands), high yields are expected for the bromo derivative. The chloro derivative will likely give lower yields under the same conditions.
Optimal Conditions Milder temperature, potentially lower catalyst loading.Higher temperature, higher catalyst loading, and/or more advanced catalyst systems may be required.Reflects the higher intrinsic reactivity of the C-Br bond.[1]

Table 2: Predicted Reactivity in Buchwald-Hartwig Amination

Feature1-(2-Bromo-4-chlorophenyl)-1H-imidazole1-(4-chlorophenyl)imidazoleRationale
Reaction Rate Moderate to FastSlowSimilar to the Suzuki coupling, the C-Br bond's higher reactivity is the dominant factor, although steric hindrance is still a consideration.[9][10]
Reaction Yield ExcellentModerate to GoodBuchwald-Hartwig amination is often highly effective for aryl bromides. Aryl chlorides typically require more specialized and often more expensive ligands to achieve high yields.[8][11]
Selectivity High for C-Br bondN/AThe reaction will selectively occur at the C-Br position, leaving the C-Cl bond intact for potential further functionalization.

Conclusion

The comparison between 1-(2-Bromo-4-chlorophenyl)-1H-imidazole and 1-(4-chlorophenyl)imidazole highlights the classic trade-off between electronic activation and steric hindrance in organic synthesis.

  • 1-(2-Bromo-4-chlorophenyl)-1H-imidazole is the more reactive substrate for palladium-catalyzed cross-coupling reactions due to the presence of the C-Br bond. This allows for selective functionalization at the 2-position while preserving the 4-chloro substituent for subsequent transformations. However, the ortho-bromo group introduces steric hindrance that may necessitate careful optimization of the catalyst system, particularly the choice of ligand.

  • 1-(4-chlorophenyl)imidazole is less reactive in cross-coupling reactions, generally requiring more forcing conditions (higher temperatures, higher catalyst loadings, and advanced ligands). However, its lack of ortho-substituents makes it sterically less demanding.

For drug development professionals, 1-(2-Bromo-4-chlorophenyl)-1H-imidazole offers greater synthetic flexibility due to its two distinct halogen handles. The higher reactivity of the C-Br bond allows for a modular approach to building molecular complexity. While advances in catalysis have made aryl chlorides more viable substrates, aryl bromides often remain the more reliable choice for achieving high yields under milder conditions. The experimental protocols provided in this guide offer a framework for researchers to validate these principles within their own specific applications.

References

  • Taylor & Francis. (2009, December 17). Microwave-Assisted Synthesis and Crystal Structure of 1-(4-Chlorophenyl)-4,5-diphenyl-2-(3,4,5-trimethoxy-phenyl)-1H-imidazole. Retrieved from [Link]

  • Der Pharma Chemica. Design and synthesis of some imidazole derivatives containing 2-(4- chlorophenyl). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Synthesis and X-Ray Crystal Structure of (1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl) propan-1-imine. Retrieved from [Link]

  • Quora. (2022, March 28). What is the order of ortho, para and meta products for steric hinderance?. Retrieved from [Link]

  • Semantic Scholar. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Retrieved from [Link]

  • ResearchGate. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study | Request PDF. Retrieved from [Link]

  • Cumhuriyet Yerbilimleri Dergisi. (2018, November 27). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • TRDizin. Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1- arylethanone Derivatives: A Computational Study. Retrieved from [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Retrieved from [Link]

  • PubChem. 1-(4-chlorophenyl)imidazole (C9H7ClN2). Retrieved from [Link]

  • Wikipedia. Ortho effect. Retrieved from [Link]

  • PubMed. (1998, September 8). Imidazole is a sensitive probe of steric hindrance in the distal pockets of oxygen-binding heme proteins. Retrieved from [Link]

  • PubChem. 1-(4-Chlorophenyl)-1H-imidazole. Retrieved from [Link]

  • A to Z Chemistry. (2020, October 10). Ortho effect. Retrieved from [Link]

  • BindingDB. 1-(4-chlorophenyl)-1H-imidazole. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Interpreting a Certificate of Analysis for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is more than a mere document; it is the foundational assurance of a starting material's identity, purity, and quality....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is more than a mere document; it is the foundational assurance of a starting material's identity, purity, and quality. The integrity of your research and the safety of potential therapeutics depend on a thorough understanding of the data presented within a CoA. This guide provides an in-depth, comparative analysis of a typical CoA for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole, a key building block in medicinal chemistry. We will dissect each analytical section, explain the scientific principles behind the tests, and compare the results to a structurally similar alternative, 1-(2,4-Dichlorophenyl)-1H-imidazole, to provide a comprehensive framework for evaluation.

The Critical Role of the Certificate of Analysis in Research and Development

A CoA is a formal document issued by a quality control department that certifies that a product meets its predetermined specifications. It is a critical component of Good Manufacturing Practices (GMP) and is essential for ensuring the traceability, reproducibility, and reliability of scientific experiments. For drug development professionals, a detailed CoA is a prerequisite for advancing a compound through the rigorous stages of preclinical and clinical trials. Misinterpretation or oversight of the information contained within a CoA can lead to failed experiments, misleading biological data, and significant delays in project timelines.

Deconstructing a Typical Certificate of Analysis for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Below is a representative Certificate of Analysis for a batch of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole. We will systematically examine each parameter.

Table 1: Representative Certificate of Analysis for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

TestSpecificationResultMethod
Appearance White to Off-White SolidConformsVisual
Identification by ¹H NMR Conforms to structureConformsNMR Spectroscopy
Assay (by HPLC) ≥ 98.0%99.2%HPLC-UV
Water Content (Karl Fischer) ≤ 0.5%0.1%Karl Fischer Titration
Residual Solvents Meets ICH Q3C LimitsConformsGC-HS
Elemental Impurities Meets USP <232> LimitsConformsICP-MS
Melting Point 131 - 135 °C132 - 134 °CCapillary Method
Appearance

This is a qualitative assessment of the physical state and color of the material. While seemingly basic, any deviation from the expected appearance, such as discoloration or the presence of foreign matter, can be an early indicator of instability, contamination, or improper handling.

Identification by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. For 1-(2-Bromo-4-chlorophenyl)-1H-imidazole, the spectrum should show characteristic signals for the protons on the imidazole ring and the substituted phenyl ring. The CoA confirms that the observed spectrum is consistent with the known structure of the compound.

Experimental Protocol: ¹H NMR Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer

  • Solvent: Deuterated Chloroform (CDCl₃)

  • Procedure:

    • Accurately weigh 5-10 mg of the sample.

    • Dissolve the sample in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Process the data and compare the chemical shifts and coupling constants to a reference spectrum or theoretical values.

Assay by High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone of purity assessment for non-volatile organic compounds. It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The "Assay" value represents the percentage of the desired compound in the sample, typically determined by comparing the area of the main peak in the chromatogram to the total area of all peaks. A purity of 99.2% indicates a high-quality material suitable for most research and development purposes.

Experimental Protocol: HPLC-UV Analysis

  • System: HPLC with a UV detector

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    20 10 90
    25 10 90
    25.1 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Injector B->C D HPLC Column (C18) C->D E UV Detector D->E F Chromatogram E->F G Peak Integration & Purity Calculation F->G

Water Content (Karl Fischer Titration)

Excessive water content can affect the reactivity and stability of a compound. The Karl Fischer titration is a highly specific and accurate method for determining the amount of water in a sample. A result of 0.1% is well within the typical specification of ≤ 0.5% and indicates that the material has been properly dried and stored.

Residual Solvents

Organic solvents are often used in the synthesis and purification of chemical compounds. As they generally do not provide any therapeutic benefit, their levels are strictly controlled. The International Council for Harmonisation (ICH) Q3C guidelines provide permissible daily exposure limits for a wide range of common solvents. Gas Chromatography with Headspace analysis (GC-HS) is the standard technique for quantifying residual solvents. The CoA confirms that any residual solvents present are below the limits set by the ICH.

Elemental Impurities

Elemental impurities, such as heavy metals, can originate from catalysts, manufacturing equipment, or raw materials. The United States Pharmacopeia (USP) General Chapter <232> outlines the permissible daily exposure limits for a number of elemental impurities. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique used to detect and quantify these impurities at trace levels. Conformance to these limits is crucial for ensuring the safety of any potential drug substance.

Melting Point

The melting point is a useful physical property for confirming the identity and purity of a crystalline solid. A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to depress and broaden the melting range.

Comparative Analysis: 1-(2-Bromo-4-chlorophenyl)-1H-imidazole vs. 1-(2,4-Dichlorophenyl)-1H-imidazole

To provide context for the interpretation of the CoA, it is helpful to compare the target compound with a structurally similar alternative that might be considered in a research setting. 1-(2,4-Dichlorophenyl)-1H-imidazole is a commercially available analog where the bromine atom is replaced by a chlorine atom.

Table 2: Comparative Data for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole and 1-(2,4-Dichlorophenyl)-1H-imidazole

Property1-(2-Bromo-4-chlorophenyl)-1H-imidazole1-(2,4-Dichlorophenyl)-1H-imidazoleRationale for Comparison
Molecular Weight 257.52 g/mol 213.06 g/mol The difference in molecular weight will be evident in mass spectrometry and elemental analysis.
Typical Purity (HPLC) ≥ 98.0%≥ 97.0%Both are expected to be of high purity for use as research chemicals.
Potential Impurities Unreacted 2-bromo-4-chloroaniline, regioisomersUnreacted 2,4-dichloroaniline, regioisomersThe starting materials for the synthesis are a likely source of impurities.
¹H NMR Distinct aromatic proton signals due to Br and Cl substitutionDifferent chemical shifts for the aromatic protons compared to the bromo-chloro analog.The electronic effects of bromine versus chlorine will influence the chemical shifts of the phenyl protons.
Reactivity The C-Br bond is generally more reactive than the C-Cl bond in nucleophilic aromatic substitution reactions.The C-Cl bonds are less reactive, which may be desirable in certain synthetic applications.The choice between these two compounds may depend on the desired downstream chemical transformations.

Comparison cluster_main 1-(2-Bromo-4-chlorophenyl)-1H-imidazole cluster_alt Alternative: 1-(2,4-Dichlorophenyl)-1H-imidazole Main_MW MW: 257.52 Alt_MW MW: 213.06 Main_MW->Alt_MW Different MW Main_Purity Purity: ≥ 98.0% Alt_Purity Purity: ≥ 97.0% Main_Purity->Alt_Purity Similar Purity Specs Main_Impurities Impurities: 2-bromo-4-chloroaniline Alt_Impurities Impurities: 2,4-dichloroaniline Main_Impurities->Alt_Impurities Analogous Impurities Main_Reactivity Reactivity: More reactive C-Br bond Alt_Reactivity Reactivity: Less reactive C-Cl bonds Main_Reactivity->Alt_Reactivity Different Reactivity Profile

Conclusion: The CoA as a Tool for Informed Scientific Decisions

The Certificate of Analysis is an indispensable tool for any scientist working with chemical reagents. A thorough and critical evaluation of the data presented within a CoA for a compound such as 1-(2-Bromo-4-chlorophenyl)-1H-imidazole provides the necessary assurance of its quality and suitability for its intended application. By understanding the principles behind the analytical techniques and by comparing the data to that of relevant alternatives, researchers can make informed decisions that enhance the reliability and success of their scientific endeavors. This guide serves as a framework for developing the expertise necessary to confidently interpret and utilize the valuable information contained within a Certificate of Analysis.

References

  • ICH. Q3C(R8) Impurities: Guideline for Residual Solvents. [Link]

  • USP. <232> Elemental Impurities—Limits. [Link]

Validation

Validating regio-selectivity in the synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Comparative Guide: Site-Selective Synthesis & Validation of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole Part 1: The Chemoselectivity Challenge The synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole presents a classic probl...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Site-Selective Synthesis & Validation of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Part 1: The Chemoselectivity Challenge

The synthesis of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole presents a classic problem in nucleophilic aromatic substitution: Chemoselective Regio-Control .

The target molecule contains three distinct halogenated sites on the benzene ring. For a drug development professional, the selection of the starting material and the reaction mechanism dictates the impurity profile. The core challenge is not just attaching the imidazole, but attaching it specifically at the C1 position without disturbing the C2-Bromo or C4-Chloro motifs, which are essential handles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) in the synthesis of antifungal agents like Prochloraz or Ketoconazole analogs.

This guide compares the two dominant methodologies: Nucleophilic Aromatic Substitution (SNAr) versus Copper-Catalyzed Cross-Coupling (Ullmann-type) , providing validation protocols to ensure structural integrity.

Part 2: Methodology Comparison

Method A: Nucleophilic Aromatic Substitution (SNAr)

The Industry Standard for Fluorinated Precursors

This method relies on the high electronegativity of fluorine to activate the C1 position. In poly-halogenated systems, the order of reactivity in SNAr is generally F >> Cl ≈ Br. This kinetic difference provides inherent regiocontrol.

  • Precursor: 2-Bromo-4-chloro-1-fluorobenzene.

  • Mechanism: Meisenheimer Complex intermediate.

  • Critical Parameter: Temperature control to prevent halogen scrambling ("Halogen Dance").

Method B: Copper-Catalyzed (Ullmann-Type) Coupling

The Alternative for Non-Fluorinated Precursors

When fluorinated precursors are unavailable or cost-prohibitive, iodinated precursors are used. However, this introduces a high risk: Copper and Palladium catalysts oxidative add to C-Br and C-I bonds.

  • Precursor: 2-Bromo-4-chloro-1-iodobenzene.

  • Mechanism: Oxidative Addition / Reductive Elimination (Cu(I)/Cu(III) cycle).

  • Risk: Competitive coupling at the C2-Bromo position (chemoselectivity failure).

Comparative Data Table
FeatureMethod A: SNAr (Recommended)Method B: Cu-Catalyzed Ullmann
Primary Precursor 2-Bromo-4-chloro-1-fluorobenzene2-Bromo-4-chloro-1-iodobenzene
Reagents Imidazole, K₂CO₃, DMSO/DMFImidazole, CuI, L-Proline, K₃PO₄, DMSO
Temperature 80–100 °C90–110 °C
Yield (Isolated) 85–92%65–75%
Regio-Fidelity High (F >>> Br/Cl reactivity)Moderate (Risk of C-Br activation)
Impurity Profile Hydrolysis phenols (trace)De-halogenated byproducts (significant)
Cost Efficiency High (No metal catalyst)Moderate (Catalyst + Ligand cost)

Part 3: Experimental Protocols

Protocol A: High-Fidelity SNAr Synthesis

Rationale: Using DMSO accelerates the reaction via dipole stabilization of the Meisenheimer complex, allowing lower temperatures than DMF, thus preserving the C-Br bond.

  • Charge: To a dry 250 mL round-bottom flask, add Imidazole (1.2 equiv, 68 mg/mmol) and anhydrous K₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous DMSO (5 vol relative to precursor). Stir at room temperature for 15 min to deprotonate imidazole.

  • Addition: Add 2-Bromo-4-chloro-1-fluorobenzene (1.0 equiv) dropwise.

  • Reaction: Heat to 90 °C under N₂ atmosphere. Monitor by HPLC (approx. 4–6 hours).

    • Checkpoint: Stop when starting material < 1%. Prolonged heating causes Cl-displacement (bis-imidazole impurity).

  • Workup: Cool to 20 °C. Pour into ice-water (10 vol). The product usually precipitates.

  • Purification: Filter solid. Recrystallize from Ethanol/Water (8:2) to remove trace phenols.

Protocol B: Modified Ullmann Coupling (Ligand-Assisted)

Rationale: L-Proline acts as a bidentate ligand, stabilizing the Cu-intermediate and promoting coupling at the softer Iodo-site over the harder Bromo-site.

  • Charge: Flame-dry flask. Add CuI (10 mol%), L-Proline (20 mol%), K₃PO₄ (2.0 equiv), and Imidazole (1.2 equiv).

  • Solvent: Add anhydrous DMSO . Stir 10 min.

  • Addition: Add 2-Bromo-4-chloro-1-iodobenzene (1.0 equiv).

  • Reaction: Heat to 100 °C for 12–16 hours.

  • Workup: Dilute with EtOAc, wash with NH₄OH (to remove Cu), then brine.

  • Purification: Silica gel chromatography (DCM/MeOH gradient) is required due to lower conversion and side products.

Part 4: Structural Validation (The Logic)

Validating the structure requires proving that the imidazole is attached at C1 and that the C2-Br and C4-Cl atoms remain in place.

Validation Workflow

ValidationLogic Start Crude Product Isolated HPLC HPLC Purity Check (Target > 98%) Start->HPLC MS Mass Spectrometry (LC-MS) Confirm M+ (Br/Cl Isotope Pattern) HPLC->MS Pass NMR_1H 1H NMR Analysis (Aromatic Region) MS->NMR_1H M+ = 256/258/260 (Isotope Match) NOESY 2D NOESY Experiment (Spatial Proximity) NMR_1H->NOESY Ambiguous Regiochemistry? XRay X-Ray Crystallography (Absolute Confirmation) NMR_1H->XRay Critical Pharma Standard NOESY->XRay Final Proof

Caption: Logical workflow for structural confirmation. NOESY is the critical "soft" validation step before X-ray.

Key Analytical Signatures
  • Mass Spectrometry (Isotope Pattern):

    • Look for the distinct "Roof Effect" of a Br+Cl system.

    • M+ (256), M+2 (258), M+4 (260) in an approximate 3:4:1 intensity ratio . This confirms the presence of both halogens. If Br is lost (dehalogenation), the mass shifts to ~178.

  • 1H NMR (DMSO-d6) - The "Fingerprint":

    • Imidazole Protons: Three distinct signals.[1] The H2 proton (between nitrogens) is most deshielded (~7.8–8.0 ppm).

    • Phenyl Protons:

      • H3 (doublet, J~2.5 Hz): Meta-coupling to H5. This proton is "sandwiched" between Br and Cl.

      • H6 (doublet, J~8.5 Hz): Ortho-coupling to H5. This proton is adjacent to the Imidazole ring.

      • H5 (dd, J~8.5, 2.5 Hz): Coupled to both H6 and H3.

  • NOESY (Nuclear Overhauser Effect):

    • This is the definitive test for regio-selectivity without X-ray.

    • Observation: You must observe a cross-peak (spatial correlation) between Imidazole H5 (the proton on the carbon next to the N-linkage) and Phenyl H6 (the proton ortho to the attachment site).

    • Absence of this peak suggests the imidazole might have attached at the wrong site (rare in SNAr) or the ring has rotated/distorted significantly.

Part 5: Mechanistic Visualization

The following diagram illustrates why SNAr is the preferred route for this specific scaffold, highlighting the transition states.

ReactionPathways Precursor_F 2-Bromo-4-chloro- 1-fluorobenzene Meisenheimer Meisenheimer Complex (Stabilized by F electronegativity) Precursor_F->Meisenheimer S_NAr (Base/Heat) Precursor_I 2-Bromo-4-chloro- 1-iodobenzene OxAdd Oxidative Addition (Cu) (Competition between C-I and C-Br) Precursor_I->OxAdd Ullmann (Cu/Ligand) Imidazole Imidazole (Nucleophile) Imidazole->Meisenheimer Imidazole->OxAdd Product Target: 1-(2-Bromo-4-chlorophenyl) -1H-imidazole Meisenheimer->Product Fast F- Elimination (High Selectivity) OxAdd->Product Path A: C-I Activation Impurity Impurity: Bis-imidazole or De-brominated product OxAdd->Impurity Path B: C-Br Activation (Side Reaction)

Caption: Mechanistic comparison showing the direct path of SNAr versus the competitive oxidative addition risks in metal catalysis.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012).[2] "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles." Journal of the American Chemical Society, 134(1), 700-706.[2] [Link][2]

  • Organic Chemistry Portal. "Synthesis of Imidazoles: Recent Literature." [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews, 248(21-24), 2337-2364. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

Executive Summary: The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The responsible management of chemical waste is a cornerstone of scientific integrity and laboratory safety. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole. As a halogenated heterocyclic compound, this substance requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This document moves beyond mere instruction to explain the critical reasoning behind each step, ensuring that researchers, scientists, and drug development professionals can manage this chemical waste stream with confidence and compliance.

Hazard Identification & Risk Assessment: Understanding the "Why"

  • Inferred Health Hazards: Based on data for similar brominated and chlorinated imidazoles, this compound should be handled as hazardous. Expected risks include:

    • Acute Toxicity: Harmful if swallowed.[1]

    • Skin Corrosion/Irritation: Causes skin irritation.[2][3]

    • Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[1][2]

    • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[1]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to contamination of waterways.[4]

  • Combustion Byproducts: A critical consideration for disposal is the compound's behavior during thermal decomposition (incineration). The presence of bromine, chlorine, and nitrogen means that combustion can release highly toxic and corrosive gases, including:

    • Nitrogen oxides (NOx)

    • Carbon monoxide (CO) and Carbon dioxide (CO2)

    • Hydrogen bromide (HBr)

    • Hydrogen chloride (HCl)[1][5]

This chemical profile mandates that 1-(2-Bromo-4-chlorophenyl)-1H-imidazole be treated as a regulated hazardous waste.

Personnel Protective Equipment (PPE) & Essential Safety Measures

Before handling the compound in any form, including for disposal, ensuring adequate personal protection is paramount. The following table summarizes the required PPE, based on established standards for handling hazardous laboratory chemicals.[1][6]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][6]Protects against splashes of solutions or contact with solid particulates, which can cause severe eye damage.[1]
Hand Protection Nitrile gloves (or other chemically resistant gloves).Prevents direct skin contact, which can cause irritation. Contaminated gloves must be removed and discarded immediately.[7]
Body Protection A fully-buttoned laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory Not typically required for small quantities handled in a fume hood. Use a NIOSH/MSHA approved respirator for large spills or inadequate ventilation.[1]Protects against inhalation of aerosolized particles or dust.

Core Operational Mandate: All handling and preparation of waste involving 1-(2-Bromo-4-chlorophenyl)-1H-imidazole must be conducted within a properly functioning and certified chemical fume hood.[7][8] This engineering control is the primary method for preventing inhalation exposure.

Waste Characterization & Segregation: A Critical Step for Compliance

Under the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), chemical waste is categorized to ensure safe disposal.[9][10] 1-(2-Bromo-4-chlorophenyl)-1H-imidazole falls into the category of halogenated organic waste due to the presence of bromine and chlorine atoms.

Why Segregation is Crucial: Disposal facilities use different processes for halogenated versus non-halogenated solvents. The incineration of halogenated waste requires specialized scrubbers to neutralize the acidic gases (HBr, HCl) produced.[5] Disposing of non-halogenated waste in this stream is inefficient and costly, while contaminating non-halogenated waste streams with halogenated compounds can lead to regulatory violations and improper disposal.[11]

Segregation Protocol:

  • Designate a Waste Container: Use a dedicated, chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a screw cap.[8]

  • Label Correctly: The container must be labeled "HAZARDOUS WASTE" before the first drop of waste is added.[12]

  • List Contents: The label must clearly list all chemical constituents by their full name, including "1-(2-Bromo-4-chlorophenyl)-1H-imidazole" and any solvents. Do not use abbreviations.[12]

  • Isolate: Keep this container separate from non-halogenated organic waste, aqueous waste, and solid waste streams.

Step-by-Step Disposal Protocol

The following protocol outlines the standard procedure for accumulating and disposing of this chemical waste.

Workflow for Waste Handling and Disposal

G Workflow for Disposal of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole start Waste Generated (Solid or in Solution) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Step 2: Work Inside a Chemical Fume Hood ppe->fume_hood get_container Step 3: Obtain Correctly Labeled 'Halogenated Organic Waste' Container fume_hood->get_container transfer Step 4: Carefully Transfer Waste into Container get_container->transfer seal Step 5: Securely Seal Container (Keep Closed When Not in Use) transfer->seal store Step 6: Store in Designated Satellite Accumulation Area seal->store request_pickup Step 7: Request Pickup by EHS (or Licensed Disposal Vendor) store->request_pickup end Disposal Complete request_pickup->end

Caption: Decision workflow for handling and segregating halogenated waste.

Protocol Steps:

  • Preparation: Before starting work, ensure you have the correct, pre-labeled hazardous waste container for halogenated organic liquids or solids.

  • Collection of Pure/Bulk Waste:

    • Collect all solid residues and concentrated solutions of 1-(2-Bromo-4-chlorophenyl)-1H-imidazole in the designated container.[8]

    • Use a funnel for transferring liquids to prevent spills.

    • Keep the container tightly sealed when not actively adding waste.[12]

  • Decontamination of Labware:

    • Rinse contaminated glassware (e.g., flasks, beakers) with a small amount of a suitable solvent (e.g., acetone, ethanol).

    • This first rinse, known as the "first rinseate," is considered hazardous and must be collected in the halogenated organic waste container.

    • Subsequent rinses may be managed as non-hazardous waste, depending on institutional policy. Consult your organization's Environmental Health & Safety (EHS) department.

  • Storage: Store the sealed waste container in a designated and properly signed satellite accumulation area away from incompatible materials like strong oxidizers or acids.[8]

  • Final Disposal: When the container is full or no longer in use, arrange for its collection by your institution's EHS office or a licensed hazardous waste disposal contractor.[3] Do not pour this chemical down the drain.[4]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct responses to minimize harm.

Spill Response:

  • Small Spill (manageable in <10 minutes):

    • Ensure you are wearing appropriate PPE, including a respirator if necessary.[8]

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).

    • Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[13][14]

    • Clean the spill area with soap and water.

  • Large Spill:

    • Immediately evacuate the area and alert nearby personnel.[8]

    • If safe to do so, close the door to the laboratory to contain vapors.

    • Contact your institution's emergency number or EHS department immediately. Do not attempt to clean up a large spill yourself.[8]

Personnel Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes. Use an emergency shower if the exposure is extensive. Seek medical attention.[1][7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

References

  • Standard Operating Procedure: Imidazole. University of Washington, Environmental Health & Safety.

  • Imidazole - University of Washington. University of Washington.

  • Disposal Guidance | I-WASTE DST | US EPA. U.S. Environmental Protection Agency.

  • Safety Data Sheet: 2-Bromo-1H-imidazole. Fisher Scientific.

  • Safety Data Sheet: Imidazole. Chemos GmbH & Co. KG.

  • Imidazole SOP: Safety & Handling Procedures. Studylib.

  • IMIDAZOLE - Elemental Microanalysis. Elemental Microanalysis Ltd.

  • Safety Data Sheet: 1-(4-Bromophenyl)imidazole. TCI Chemicals.

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. TSI Journals.

  • Safety Data Sheet: Imidazole. Thermo Fisher Scientific.

  • Safety Data Sheet IMIDAZOLE. ChemSupply Australia.

  • Removing imidazole in a workup? : r/chemistry. Reddit.

  • 1-(2-Bromo-4-chlorophenyl)-1H-imidazole. Merck.

  • 2-Bromo-4,5-dichloro-1H-imidazole - Safety Data Sheet. ChemicalBook.

  • 4-Bromo-2-methyl-1H-imidazole - Apollo Scientific. Apollo Scientific.

  • 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125. PubChem, National Center for Biotechnology Information.

  • Safety Data Sheet: Imidazole. Thermo Fisher Scientific.

  • Safety Data Sheet: 5-Bromo-2-methyl-4-nitro-1H-imidazole. Fisher Scientific.

  • 7.2 Organic Solvents - Environment, Health and Safety. University of Tennessee, Knoxville.

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

  • RCRA Regulations Explained. National Environmental Trainers.

  • Imidazole - Wikipedia. Wikipedia.

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency.

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.

Sources

Handling

A Senior Application Scientist's Guide to Handling 1-(2-Bromo-4-chlorophenyl)-1H-imidazole

This document provides a comprehensive safety and handling protocol for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole. As a halogenated aromatic imidazole derivative, this compound requires meticulous handling to mitigate pote...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive safety and handling protocol for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole. As a halogenated aromatic imidazole derivative, this compound requires meticulous handling to mitigate potential health risks. This guide is designed for laboratory professionals engaged in research and development and is built on the foundational principles of causality in experimental safety, ensuring that every procedural step is understood in the context of its underlying risk.

Hazard Identification and Risk Assessment

While a specific, comprehensive Safety Data Sheet (SDS) for 1-(2-Bromo-4-chlorophenyl)-1H-imidazole is not universally available, a robust hazard profile can be synthesized by examining its structural motifs: a halogenated (brominated and chlorinated) aromatic ring and an imidazole core.

Compounds with similar structures, such as bromo-imidazole derivatives and imidazole itself, present a range of hazards.[1][2] Imidazole is known to be corrosive, causing severe skin burns and eye damage, and may pose reproductive risks.[3][4][5] Halogenated aromatic compounds can be persistent in the environment and may have subtle, delayed, or additive toxic effects.[6]

Based on this analysis, 1-(2-Bromo-4-chlorophenyl)-1H-imidazole should be handled as a substance with the potential for the following hazards:

Hazard ClassAnticipated Hazard StatementRationale & Representative Sources
Acute Toxicity (Oral) Harmful or Toxic if swallowed.Bromo-imidazole derivatives are classified as toxic or harmful if swallowed.[1][2][3]
Skin Corrosion/Irritation Causes skin irritation or severe burns.Imidazole is a corrosive material.[3][7] Bromo-phenyl and bromo-imidazole compounds are known skin irritants.[1][8]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.Imidazole and its derivatives are known to cause severe eye damage.[2][3][4][8]
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation of dust from similar compounds can lead to respiratory tract irritation.[1][2]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Imidazole itself is classified with this potential hazard.[3][4]

Given these potential hazards, a rigorous approach to exposure minimization is mandatory. All operations should be conducted under the assumption that the compound is hazardous by all routes of exposure: inhalation, ingestion, and skin/eye contact.

Engineering and Administrative Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. It should never be the only one. Before any handling occurs, the following controls must be in place.

  • Ventilation: All handling of solid 1-(2-Bromo-4-chlorophenyl)-1H-imidazole, including weighing and transfers, must be conducted within a properly functioning and certified chemical fume hood.[7][9][10] This is critical to prevent the inhalation of airborne dust particles.

  • Designated Area: All work with this compound should be restricted to a designated area of the laboratory. This area should be clearly marked, and access should be limited to authorized personnel.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[7][9][11] Personnel must be aware of their location and trained in their use. A spill kit appropriate for solid chemical spills must also be available.[11]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is non-negotiable. The following equipment must be worn at all times when handling the compound.

Protection TypeSpecificationRationale and Causality
Eye and Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[9][10] A face shield should be worn over goggles during procedures with a high risk of splashing or dust generation.[12]This provides a robust barrier against airborne dust particles or accidental splashes, protecting against the severe eye irritation or damage associated with imidazole derivatives.[2][3]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).[7][10][11] Always inspect gloves for pinholes or tears before use. Use proper glove removal technique to avoid contaminating your skin.[7][13]The halogenated and imidazole components present a significant risk of skin irritation or corrosion.[1][3] Nitrile gloves provide effective protection for handling this class of compounds. Double gloving is recommended for added safety.[14]
Body Protection A fully buttoned, long-sleeved laboratory coat.[7][10] A chemical-resistant apron may be required for larger quantities. Full-length pants and closed-toe shoes are mandatory.[12]This protects the skin on the arms and body from accidental contact with the chemical. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[12][13]
Respiratory Protection Generally not required when handling small quantities within a certified chemical fume hood.[7][13] If a fume hood is not available or if there is a risk of dust generation outside of containment, a NIOSH/MSHA-approved respirator with appropriate particulate filters (P95 or P100) must be used.[9][12] Note: Respirator use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[14]The primary inhalation risk is from airborne dust. A fume hood provides the primary engineering control. Respirators are a necessary secondary control if the primary control is insufficient or during emergency situations.

Standard Operating Workflow: A Step-by-Step Guide

The following workflow is designed to minimize exposure and ensure operational safety from preparation through disposal.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_cleanup Phase 3: Post-Handling & Cleanup prep1 Verify Fume Hood Certification prep2 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Transfer Compound Inside Fume Hood prep3->handle1 handle2 Weigh Compound on Tared Paper/Container handle1->handle2 handle3 Minimize Dust Generation handle2->handle3 handle4 Keep Container Tightly Closed When Not in Use handle3->handle4 clean1 Decontaminate Work Surfaces & Equipment handle4->clean1 clean2 Collect All Waste in Labeled Hazardous Waste Container clean1->clean2 clean3 Remove PPE (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly with Soap & Water clean3->clean4

Caption: Standard Handling Workflow Diagram.

Detailed Protocol:

  • Pre-Operational Checks:

    • Verify that the chemical fume hood has been certified within the last year.

    • Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.[10][11]

    • Don all required PPE as outlined in the table above.

  • Handling Operations:

    • Conduct all manipulations of the solid compound inside the fume hood to contain any dust.[9][10]

    • When weighing, use a weigh boat or paper and handle it gently to prevent the material from becoming airborne.

    • Keep the primary container tightly sealed when not in use to prevent accidental spills.[9][10]

    • Avoid direct contact with the skin, eyes, and clothing.[12]

  • Post-Operational Cleanup:

    • Carefully decontaminate all work surfaces and equipment used during the procedure.

    • Place any contaminated disposable materials (e.g., weigh paper, gloves, paper towels) into a clearly labeled hazardous waste container.[10][13]

    • Remove PPE carefully, avoiding contact with the contaminated outer surfaces. Gloves should be removed last.

    • Wash hands thoroughly with soap and water immediately after handling is complete.[14]

Emergency Response Procedures

Accidents can happen despite the best precautions. A clear, pre-planned response is critical.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[7][9][14] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately.[13] Wash the affected area with plenty of soap and water for at least 15 minutes. Use an emergency shower if the contact area is large.[7][14] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[9][14] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

Spill Response

The response to a spill depends on its size and location.

G spill Spill Occurs decision Is the spill large or outside of a fume hood? spill->decision small_spill Small Spill (Inside Fume Hood) decision->small_spill No large_spill Large Spill (or outside containment) decision->large_spill Yes ppe_cleanup Ensure Proper PPE is Worn (Double Gloves, Goggles, Lab Coat) small_spill->ppe_cleanup evacuate Evacuate Immediate Area large_spill->evacuate notify Notify Lab Supervisor & EH&S evacuate->notify secure Secure Area / Prevent Entry notify->secure absorb Cover with Inert Absorbent Material (e.g., vermiculite, sand) ppe_cleanup->absorb collect Carefully Sweep/Scoop into Hazardous Waste Container absorb->collect decon Decontaminate Spill Area collect->decon

Caption: Emergency Spill Response Decision Tree.

  • Small Spill (inside a fume hood):

    • Ensure you are wearing the appropriate PPE (double nitrile gloves, goggles, lab coat).[14]

    • Cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.

    • Carefully sweep the material into a suitable container, label it as hazardous waste, and seal it.[9]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate all non-essential personnel from the immediate area.[9][14]

    • Alert others in the vicinity and notify your laboratory supervisor and institutional Environmental Health & Safety (EH&S) department immediately.[14]

    • Secure the area to prevent entry.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so. Await the arrival of the emergency response team.

Storage and Disposal Plan

Proper long-term management of the chemical and its waste is a critical component of laboratory safety.

Storage Protocol
  • Store 1-(2-Bromo-4-chlorophenyl)-1H-imidazole in a tightly closed container.[7][9][10]

  • The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight.[7][12]

  • Segregate this compound from incompatible materials, particularly strong oxidizing agents and acids.[9][15] Do not store chemicals alphabetically without first separating them by hazard class.[16][17]

  • Store in a designated and clearly labeled cabinet. For highly toxic materials, locked cabinets are recommended.[15]

Waste Disposal Plan
  • All waste materials, including the compound itself, contaminated spill cleanup materials, and disposable PPE, must be collected in a designated and clearly labeled hazardous waste container.[10][13]

  • The container must be kept closed except when adding waste.

  • Disposal must be carried out in strict accordance with all local, state, and federal regulations. Consult with your institution's EH&S department for specific procedures. Halogenated organic compounds can be persistent environmental pollutants, making proper disposal essential.[18][19]

References

  • ChemSupply Australia. (2023, September 25).
  • Washington State University. Halogenated Solvents.
  • Fisher Scientific. (2010, February 4).
  • BenchChem. (2025). Personal protective equipment for handling 1- Methyl-1H-imidazole-4-carbonitrile. BenchChem.
  • Braun Research Group.
  • Hampton Research. (2023, November 3). HR2-573 1.0 M Imidazole SDS. Hampton Research.
  • University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole. University of Washington, Department of Chemistry.
  • Massachusetts Institute of Technology. PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center.
  • PubChem. 1H-Imidazole, 4-bromo-.
  • Cornell University. HANDLING AND STORAGE OF HAZARDOUS MATERIALS. Cornell University, Emergency and Safety Services.
  • Fisher Scientific. (2014, January 9).
  • University of Sussex. Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. University of Sussex Safety Office.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET - Imidazole. Thermo Fisher Scientific.
  • Merck Veterinary Manual. Halogenated Aromatic Poisoning (PCB and Others). Merck & Co., Inc.
  • Carl ROTH. (2024, March 4).
  • DiGangi, J., et al. (2011). The San Antonio Statement on Brominated and Chlorinated Flame Retardants. Environmental Health Perspectives, 119(1), A11.
  • University of Florida. (2005, August). Practices for Proper Chemical Storage. University of Florida, Office of Environmental Health & Safety.
  • TCI Chemicals. (2025, March 7). SAFETY DATA SHEET - 1-(4-Bromophenyl)imidazole. TCI EUROPE N.V.
  • Cleveland State University. (2018, May). Practices for Proper Chemical Storage. Cleveland State University, Office of Environmental Health & Safety.
  • Taylor & Francis Group. (2023). The Old and New Persistent Organic Pollutants. Taylor & Francis eBooks.
  • Chemos GmbH & Co. KG. (2020, April 20). Safety Data Sheet: Imidazole. Chemos GmbH & Co. KG.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.